Sinoacutine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sinoacutine's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine (B192404), a bioactive alkaloid extracted from the medicinal plant Stephania yunnanensis, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for various inflammatory diseases.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It focuses on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to offer a comprehensive resource for the scientific community.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways that regulate the expression and release of pro-inflammatory mediators. The principal mechanisms involve the inhibition of the NF-κB pathway and the differential regulation of the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This frees the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2]
This compound has been shown to significantly inhibit the phosphorylation of the p65 subunit of NF-κB.[1][4] This action effectively blocks the activation of the NF-κB pathway, thereby suppressing the downstream expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] Interestingly, one study noted that this compound did not have a significant effect on IκB phosphorylation, suggesting a more direct action on p65.[4]
Modulation of the MAPK Signaling Pathway
The MAPK family, comprising key kinases like c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, regulates a wide array of cellular processes, including inflammation.[] this compound exhibits a complex and differential regulatory effect on this pathway.
Studies have validated that this compound significantly inhibits the phosphorylation of JNK.[1][4] In contrast, it has been observed to promote the phosphorylation of ERK and p38 in LPS-stimulated macrophages.[1][4] This suggests a nuanced mechanism where this compound doesn't perform a blanket inhibition of MAPK pathways but rather selectively modulates them. The inhibition of the JNK pathway contributes to its anti-inflammatory effects, while the promotion of ERK and p38 phosphorylation may be linked to other cellular responses, the full scope of which requires further investigation.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models.
In Vitro Efficacy in Macrophages
In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, this compound demonstrated a dose-dependent reduction in the production of key pro-inflammatory mediators.[4]
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration | Outcome | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Dose-dependent | Inhibition | [4] |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | Inhibition | [4] |
| Interleukin-1β (IL-1β) | Dose-dependent | Inhibition | [4] |
| Prostaglandin E₂ (PGE₂) | Dose-dependent | Inhibition | [4] |
| Interleukin-6 (IL-6) | Mid and high doses | Promotion | [4] |
| iNOS (protein) | Significant at 25, 50 µg/ml | Inhibition | [1][4] |
| COX-2 (protein) | Significant at 25, 50 µg/ml | Inhibition | [1][4] |
| iNOS (gene expression) | 25, 50 µg/ml | Inhibition |[1][4] |
Note: The promotion of IL-6 in vitro was an unexpected finding that contrasted with in vivo results, suggesting complex regulatory mechanisms that may differ between isolated cell culture and a whole organism.[4]
In Vivo Efficacy in Acute Lung Injury Model
In an LPS-induced mouse model of acute lung injury (ALI), this compound administration led to a significant reduction in inflammatory markers in both lung tissue and bronchoalveolar lavage fluid (BALF).[1]
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Acute Lung Injury (ALI)
| Marker | Sample Source | Outcome | Reference |
|---|---|---|---|
| Lung Index | Lung Tissue | Reduction | [1] |
| Myeloperoxidase (MPO) | Lung Tissue & BALF | Reduction | [1] |
| Nitric Oxide (NO) | Lung Tissue & BALF | Reduction | [1] |
| Interleukin-6 (IL-6) | Lung Tissue & BALF | Reduction | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Lung Tissue & BALF | Reduction |[1] |
Experimental Protocols
The following protocols are derived from studies investigating the mechanism of this compound.[1][4]
In Vitro Anti-inflammatory Assay
-
Cell Line: RAW264.7 mouse macrophages.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Experimental Procedure:
-
Cells are seeded into 24-well plates at a density of 2.5 × 10⁵ cells/well.
-
After adherence, cells are pre-treated with various concentrations of this compound (e.g., 25, 50 µg/ml) for 2 hours.
-
Inflammation is induced by adding 1 µg/ml of lipopolysaccharide (LPS) and incubating for 24 hours.
-
The cell supernatant is collected for analysis of NO, PGE₂, and cytokines (TNF-α, IL-1β, IL-6) via Griess assay and ELISA kits, respectively.
-
Cell lysates are collected for Western blot and qPCR analysis.
-
In Vivo Acute Lung Injury (ALI) Model
-
Animal Model: Male Kunming (KM) mice (20 ± 2 g).[4]
-
Experimental Procedure:
-
Mice are randomly divided into control, LPS model, and this compound treatment groups.
-
ALI is induced by intratracheal instillation of LPS.
-
This compound is administered (e.g., intraperitoneally) at specified doses prior to or after LPS challenge.
-
After a set period (e.g., 24 hours), mice are euthanized.
-
Bronchoalveolar lavage fluid (BALF) is collected for cell counting and cytokine measurement.
-
Lung tissues are harvested to calculate the lung index (lung weight/body weight), measure myeloperoxidase (MPO) activity, and for histological analysis and protein/RNA extraction.
-
Western Blot Analysis
-
Total protein is extracted from cell lysates or homogenized lung tissue using RIPA buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
Total RNA is extracted from cells or tissues using TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix on a real-time PCR system with specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the 2⁻ΔΔCt method.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: hsa04064 [genome.jp]
- 3. youtube.com [youtube.com]
- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of Sinoacutine
An In-depth Technical Guide to the Chemical Structure of Sinoacutine (B192404)
This guide provides a comprehensive overview of the chemical structure, properties, and structural elucidation of this compound, a morphinane alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Properties
This compound, also known as (-)-Salutaridine, is a tetracyclic alkaloid found in plants such as Sinomenium acutum.[1][2] Its chemical structure is characterized by a phenanthrene (B1679779) nucleus and an ethylamine (B1201723) bridge, making it structurally similar to morphine.[3]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (9α,13α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one[1][4] |
| CAS Number | 4090-18-0[1][4] |
| Chemical Formula | C₁₉H₂₁NO₄[1][4] |
| Molecular Weight | 327.38 g/mol [5] |
| SMILES | COC1=C[C@@]2(C3=C(O)C(OC)=CC=C3C[C@@H]4N(C)CC2)C4=CC1=O[1][2] |
| InChI Key | GVTRUVGBZQJVTF-ORAYPTAESA-N[1][4] |
Physicochemical Properties
| Property | Value |
| Physical Description | Powder[6] |
| Melting Point | 198°C[4] |
| Boiling Point | 532.5 ± 50.0 °C at 760 mmHg (estimated)[4] |
| Density | 1.3 ± 0.1 g/cm³[4] |
| Water Solubility | 1.303 x 10⁴ mg/L at 25°C (estimated)[4] |
| Purity | ≥98%[5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, DMF, and Ethanol.[2][6] |
Chemical Structure
The definitive three-dimensional structure of this compound has been determined by X-ray crystallography. The following diagram illustrates the 2D chemical structure.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols for Structural Elucidation
The structure of this compound was determined and confirmed through a combination of spectroscopic methods, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry. A study on the refinement of this compound's crystal structure provided the following experimental details.
Methodology:
-
Source of Material: this compound was isolated from the mother liquor remaining after the extraction of sinomenine (B1681799) from the roots of S. acutum. Isolation was performed using repeated column chromatography on silica (B1680970) gel.[2]
-
Crystallization: Brownish single crystals suitable for X-ray analysis were obtained by repeated recrystallization from a petroleum ether/acetone eluent.[2]
-
Data Collection: A crystal of suitable size was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 297 K.[2]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data:
| Parameter | Value |
| Crystal System | Orthorhombic[2] |
| Space Group | P2₁2₁2₁[2] |
| Unit Cell Dimensions | a = 10.817(2) Å, b = 11.463(2) Å, c = 13.025(2) Å[2] |
| Volume (V) | 1615.0 ų[2] |
| Molecules per Unit Cell (Z) | 4[2] |
| Final R-factor (Rgt(F)) | 0.038[2] |
| Temperature | 297 K[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed NMR spectral data for this compound is found within specialized literature, a general protocol for the structural elucidation of a novel alkaloid like this compound using modern NMR techniques is as follows.
Methodology:
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
-
-
Data Interpretation: The combination of these spectra allows for the piecing together of the molecular structure, from individual spin systems to the complete 3D conformation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. A typical protocol for analyzing this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Chromatographic Separation (UPLC/HPLC): The sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., C18) to separate it from any minor impurities. A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis:
-
Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to determine the m/z of the parent ion, providing the molecular weight. High-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) can provide a highly accurate mass, which is used to determine the elemental formula.
-
Tandem MS (MS/MS): The parent ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable information about the molecular structure.
-
Biosynthesis and Biological Activity
Biosynthetic Pathway
This compound is an important intermediate in the biosynthesis of other alkaloids. It is formed from (S)-reticuline through a phenol (B47542) coupling reaction catalyzed by the enzyme this compound synthetase.[3] This is distinct from its isomer, salutaridine, which is synthesized from (R)-reticuline.[3]
References
- 1. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
The Sinoacutine Biosynthesis Pathway in Stephania yunnanensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of sinoacutine (B192404), a morphinan (B1239233) alkaloid with significant pharmacological potential, within the medicinal plant Stephania yunnanensis. Drawing upon current scientific literature, this document outlines the enzymatic steps, relevant genetic information, quantitative data on related compounds, and detailed experimental protocols to facilitate further research and development. While specific quantitative and kinetic data for this compound in S. yunnanensis is limited, this guide synthesizes available information from closely related species to present a comprehensive and actionable resource.
Introduction to this compound and Stephania yunnanensis
Stephania yunnanensis is a member of the Menispermaceae family and is a rich source of various benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites with a wide range of pharmacological activities.[1][2] this compound is a key intermediate in the biosynthesis of other morphinan alkaloids and possesses its own biological activities.[1][3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production or for the discovery of novel biocatalysts.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a branch of the well-characterized BIA pathway, originating from the amino acid L-tyrosine. The pathway proceeds through the central intermediate (S)-reticuline, which is then converted to this compound in a key cyclization step.
From L-Tyrosine to (S)-Reticuline
The initial steps of the BIA pathway leading to the formation of (S)-reticuline are conserved among many plant species. This multi-enzyme process involves the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, which then undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline. A transcriptome analysis of Stephania yunnanensis has identified candidate genes for these steps.[4][5]
The Key Step: (S)-Reticuline to this compound
The pivotal reaction in this compound biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80G subfamily.[3][6] While the specific CYP80G responsible for this compound synthesis in Stephania yunnanensis has not been definitively characterized, functional studies in the closely related species Menispermum dauricum and Sinomenium acutum have identified CYP80G10 and a this compound synthetase (SinSyn), respectively, as the catalysts for this transformation.[3][6] Transcriptome analysis of S. yunnanensis has revealed the presence of several CYP80 family members, including SyCYP80G6, although this particular enzyme was shown to produce (S)-corytuberine.[1] It is highly probable that another, yet uncharacterized, CYP80G homolog is responsible for this compound production in this plant.
Quantitative Data
Currently, there is a lack of published absolute quantitative data for this compound and its direct precursors in Stephania yunnanensis. However, studies have reported on the relative and absolute concentrations of other alkaloids in this and related species, providing a valuable reference for future quantitative analyses.
| Compound | Plant Species | Tissue | Concentration/Relative Abundance | Reference |
| Salutaridine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |
| Roemerine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |
| Stephanine | Stephania yunnanensis | Roots | Detected (relative quantification) | [1] |
| Crebanine | Stephania yunnanensis | Roots | Most abundant of the four tested | [1] |
| Sinomenine (B1681799) | Stephania genotypes | Tubers | Varies by genotype | [7] |
| Palmatine | Stephania genotypes | Tubers | Varies by genotype | [7] |
| Tetrahydropalmatine | Stephania genotypes | Tubers | Varies by genotype | [7] |
| This compound | Sinomenium acutum | Stems | Detected | [3] |
| (S)-Reticuline | Sinomenium acutum | Stems | Detected | [3] |
Table 1: Quantitative and Relative Abundance Data for Alkaloids in Stephania and Related Species.
Experimental Protocols
The following sections provide detailed, synthesized protocols for key experiments in the study of this compound biosynthesis, based on established methodologies for BIA research.
Metabolite Extraction and Quantification by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound and related alkaloids from Stephania yunnanensis plant material.
4.1.1. Materials
-
Stephania yunnanensis plant tissue (e.g., roots, stems, leaves)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
This compound and (S)-reticuline analytical standards
-
Internal standard (e.g., a structurally similar alkaloid not present in the plant)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
4.1.2. Protocol
-
Sample Preparation: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube. Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).
-
Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for this compound, (S)-reticuline, and the internal standard.
-
-
Quantification: Prepare a calibration curve using the analytical standards and the internal standard. Calculate the concentration of this compound and (S)-reticuline in the plant extracts based on the calibration curve.
Heterologous Expression and Enzyme Assay of this compound Synthase (CYP80G)
This protocol outlines the heterologous expression of the candidate CYP80G from S. yunnanensis in yeast and a subsequent in vitro enzyme assay.
4.2.1. Materials
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae WAT11)
-
Yeast growth media (SD-Ura, SG-Ura)
-
(S)-Reticuline substrate
-
NADPH
-
Microsome isolation buffer
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
LC-MS/MS system
4.2.2. Protocol
-
Gene Cloning and Yeast Transformation: Clone the full-length coding sequence of the candidate SyCYP80G gene into a yeast expression vector. Transform the construct into competent yeast cells.
-
Yeast Culture and Protein Expression: Grow the transformed yeast in selective medium (SD-Ura) to the mid-log phase. Induce protein expression by transferring the cells to an induction medium (SG-Ura containing galactose) and incubating for 24-48 hours at a reduced temperature (e.g., 20-25°C).
-
Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells (e.g., using glass beads). Isolate the microsomal fraction by differential centrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
-
Yeast microsomes containing the recombinant SyCYP80G
-
1 mM NADPH
-
200 µM (S)-reticuline
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction and Analysis: Vortex the mixture to extract the product into the ethyl acetate layer. Centrifuge to separate the phases. Transfer the organic layer to a new tube, evaporate to dryness, and resuspend in methanol. Analyze the product by LC-MS/MS, comparing the retention time and mass spectrum to an authentic this compound standard.
Visualizations
The following diagrams illustrate the this compound biosynthetic pathway and the experimental workflows described in this guide.
Caption: The biosynthetic pathway of this compound from L-tyrosine.
Caption: Workflow for metabolite extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Sinoacutine: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine (B192404), an isoquinoline (B145761) alkaloid primarily extracted from plants of the Stephania genus, has emerged as a compound of significant interest in pharmacological research. Structurally similar to sinomenine, an alkaloid used in traditional Chinese medicine for the treatment of inflammatory conditions, this compound is being investigated for its potential therapeutic applications. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, analgesic, and immunomodulatory effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Pharmacological Properties
This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being the most extensively studied. The alkaloid has also demonstrated analgesic and potential immunomodulatory properties.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory properties in both in vitro and in vivo models.[1] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.
In Vitro Effects: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been observed to decrease the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[1][2] It also inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2]
In Vivo Effects: In a mouse model of LPS-induced acute lung injury (ALI), administration of this compound led to a reduction in the lung index, as well as decreased levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in both lung tissues and bronchoalveolar lavage fluid (BALF).[1][3]
Analgesic Activity
This compound has demonstrated analgesic effects in various animal models of pain. It has been shown to increase the pain threshold in mice subjected to the hot plate test and electrical stimulation.[2] Additionally, it reduces the number of writhes in the acetic acid-induced writhing test, a model of visceral pain.[2]
Immunomodulatory Effects
The immunomodulatory properties of this compound are closely linked to its anti-inflammatory actions. By inhibiting the production of pro-inflammatory cytokines and modulating immune cell signaling, this compound may play a role in regulating immune responses. For instance, in LPS-stimulated macrophages, this compound has been observed to increase the level of the anti-inflammatory cytokine IL-6 in vitro, suggesting a complex role in immune modulation.[1][2]
Mechanism of Action: Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[1][2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. This compound exhibits a nuanced effect on this pathway. It has been found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1][2][3] This differential regulation suggests a complex mechanism of action that warrants further investigation.
Quantitative Data
The following tables summarize the key quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration of this compound (µg/mL) | Effect | Reference |
| NO Production | 25, 50 | Dose-dependent reduction | [1][2] |
| TNF-α Production | 25, 50 | Dose-dependent reduction | [1][2] |
| IL-1β Production | 25, 50 | Dose-dependent reduction | [1][2] |
| PGE2 Production | 25, 50 | Dose-dependent reduction | [1][2] |
| IL-6 Production | 25, 50 | Dose-dependent increase | [1][2] |
| iNOS Protein Expression | 25, 50 | Significant inhibition | [1][2] |
| COX-2 Protein Expression | 25, 50 | Significant inhibition | [1][2] |
| p65 Phosphorylation | 25, 50 | Significant inhibition | [1][2] |
| JNK Phosphorylation | 25, 50 | Significant inhibition | [1][2] |
| ERK Phosphorylation | 25, 50 | Promotion | [1][2] |
| p38 Phosphorylation | 25, 50 | Promotion | [1][2] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-Induced Acute Lung Injury
| Parameter | Treatment | Effect | Reference |
| Lung Index | This compound | Reduction | [1] |
| MPO Levels (Lung Tissue) | This compound | Reduction | [1] |
| NO Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |
| IL-6 Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |
| TNF-α Levels (Lung Tissue & BALF) | This compound | Reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
1. Cell Culture and Treatment:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for cytokine assays or in 6-well plates at 1 x 10^6 cells/well for protein and RNA analysis.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 25, 50 µg/mL) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubation: Incubate for 24 hours for cytokine and protein analysis, or for a shorter duration (e.g., 6 hours) for RNA analysis.
2. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine NO concentration using the Griess reagent assay according to the manufacturer's instructions. This involves mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.
3. Measurement of Cytokines (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant.
-
Quantify cytokine levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each specific cytokine, following the manufacturer's protocols.
4. Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p65, p-JNK, p-ERK, p-p38):
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) and the respective total protein for phosphorylated proteins.
5. Quantitative Real-Time PCR (qPCR) for Gene Expression (iNOS, COX-2):
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling Conditions: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
In Vivo LPS-Induced Acute Lung Injury (ALI) Model in Mice
1. Animals:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.
2. Experimental Groups:
-
Control group (vehicle).
-
LPS group (LPS + vehicle).
-
This compound treatment groups (LPS + different doses of this compound).
3. Induction of ALI:
-
Anesthetize mice with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).
-
Intratracheally instill LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. The control group receives saline only.
4. This compound Administration:
-
Administer this compound (e.g., intraperitoneally) at specified doses at a set time point relative to LPS instillation (e.g., 1 hour before).
5. Sample Collection (e.g., 24 hours after LPS challenge):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.
-
Collect lung tissues for histological analysis and biochemical assays.
6. Analysis of BALF:
-
Centrifuge the BALF to pellet cells.
-
Count the total number of inflammatory cells in the supernatant.
-
Measure protein concentration in the supernatant as an indicator of vascular permeability.
-
Measure cytokine levels (TNF-α, IL-6) and NO concentration in the supernatant using ELISA and Griess reagent, respectively.
7. Analysis of Lung Tissue:
-
Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue and measure MPO activity as an index of neutrophil infiltration.
-
Biochemical Assays: Homogenize lung tissue to measure levels of NO, TNF-α, and IL-6.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinoacutine vs. Salutaridine: An In-depth Stereochemical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine (B192404) and salutaridine (B1681412) are naturally occurring morphinan (B1239233) alkaloids that serve as crucial intermediates in the biosynthesis of other important alkaloids. While they share the same molecular formula and connectivity, their stereochemical differences have profound implications for their biological activity and biosynthetic pathways. This technical guide provides a comprehensive comparison of the stereochemistry of this compound and salutaridine, detailing their absolute configurations, biosynthetic origins, and the experimental protocols used for their characterization.
Core Stereochemical Differences
This compound and salutaridine are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The key stereochemical distinction arises from their biosynthetic precursors. Salutaridine is synthesized from (R)-reticuline, whereas this compound is derived from (S)-reticuline.[1][2] This difference in the chirality of the precursor molecule leads to a corresponding difference in the absolute configuration of the resulting alkaloids.
The absolute configuration of salutaridine has been established as (9R, 13S). Given that this compound is its diastereomer originating from the opposite enantiomer of reticuline (B1680550), its absolute configuration is (9S, 13R).
Chemical Structures
Below are the chemical structures of this compound and salutaridine, highlighting their stereocenters.
Salutaridine
-
Systematic Name: (9R, 13S)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one
-
Biosynthetic Precursor: (R)-Reticuline
This compound
-
Systematic Name: (9S, 13R)-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one
-
Biosynthetic Precursor: (S)-Reticuline
Quantitative Stereochemical Data
The stereochemical differences between this compound and salutaridine can be quantified through various analytical techniques, most notably by measuring their specific optical rotation.
| Property | This compound | Salutaridine | Reference(s) |
| Absolute Configuration | (9S, 13R) | (9R, 13S) | [1][2] |
| Specific Optical Rotation | Data not available in the search results. | -98° (c = 0.55 g/100 mL in Methanol at 20°C, using the sodium D-line) | [3] |
Biosynthetic Pathways
The biosynthesis of this compound and salutaridine from their respective reticuline precursors is catalyzed by specific cytochrome P450 enzymes. Salutaridine synthase (a CYP719B1 enzyme) facilitates the formation of salutaridine from (R)-reticuline in species like Papaver somniferum.[4] Conversely, a distinct this compound synthase is responsible for the conversion of (S)-reticuline to this compound.[2]
References
The Alkaloid Sinoacutine: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, extraction, and purification of the morphinan (B1239233) alkaloid, Sinoacutine. This document details the scientific basis and methodologies for obtaining this compound, intended to support research and development in pharmacology and medicinal chemistry.
Natural Sources of this compound
This compound is a naturally occurring alkaloid primarily found in plants of the Menispermaceae family. The principal botanical source is Sinomenium acutum, a climbing plant native to Japan and China, which has a long history of use in traditional medicine for treating inflammatory conditions.[1] While Sinomenium acutum is the most cited source, this compound has also been isolated from Stephania yunnanensis.[2]
Metabolic profiling of Sinomenium acutum has revealed that key compounds in the sinomenine (B1681799) biosynthetic pathway, including this compound, exhibit higher accumulation in the stems of the plant.[3]
Extraction of this compound
The extraction of this compound from its botanical sources typically involves solvent extraction followed by various chromatographic purification steps. The general workflow for isolating this compound is outlined below.
General Extraction and Purification Workflow
The process begins with the collection and processing of the plant material, followed by extraction to create a crude extract. This extract then undergoes fractionation and purification to isolate this compound.
Experimental Protocols
Protocol 1: Solvent Extraction of Crude Alkaloids from Sinomenium acutum
This protocol is adapted from methods used for the extraction of alkaloids from Sinomenium acutum.[4][5]
-
Plant Material Preparation: Dried stems of Sinomenium acutum are ground into a fine powder (e.g., 20 mesh).[6]
-
Extraction:
-
The powdered plant material (1.5 kg) is subjected to reflux extraction with 50% aqueous ethanol for 2 hours.[4][5]
-
The resulting extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4][5] A yield of approximately 14.46% (w/w) of the crude extract from the initial plant material has been reported.[6]
-
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC) and HPLC
This protocol is based on a method for the separation of alkaloids from a Sinomenium acutum extract.[4][5]
-
Centrifugal Partition Chromatography (CPC):
-
The crude extract is subjected to CPC.
-
A suitable two-phase solvent system is used, for example, n-butanol-acetonitrile-water (10:2:8, v/v/v), which may be modified with triethylamine (B128534) to improve the separation of alkaloids.[4][5]
-
The CPC is operated in a dual mode (ascending to descending) to achieve high recovery and resolution.[4][5] This technique has been reported to provide a high recovery rate of over 99% for the total fractionated compounds.[4][5]
-
Fractions are collected and monitored by a UV detector.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
The fractions containing this compound, identified by analytical HPLC, are pooled and concentrated.
-
The concentrated fractions are then subjected to semi-preparative HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The purified this compound is collected, and the solvent is removed to yield the final product.
-
Quantitative Data
While specific quantitative data for the yield and purity of this compound from various extraction methods is not extensively reported in the available literature, the following table summarizes the available data for the crude extract and the recovery of the overall chromatographic process.
| Parameter | Value | Source |
| Crude Extract Yield | ||
| Yield from Sinomenium acutum | 14.46% (w/w) | [6] |
| Purification Recovery | ||
| CPC Recovery Rate | >99% | [4][5] |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.
-
HPLC Method:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 30 mmol/L KH2PO4) in a 40:60 (v/v) ratio.[6]
-
Detection: UV detection at a wavelength of 263 nm is suitable for quantification.[6]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.
-
More advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can also be employed for both qualitative and quantitative analysis of this compound and other related alkaloids.[3]
Signaling Pathways
This compound has been shown to possess anti-inflammatory properties, which are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
JNK Signaling Pathway
The JNK signaling pathway is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade and is involved in cellular responses to stress, including inflammation. The pathway is activated by a variety of stimuli, leading to a cascade of phosphorylation events that ultimately activate JNK. Activated JNK then phosphorylates transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation and apoptosis.
References
- 1. Sinomenine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolic profiling and transcriptome analysis of Sinomenium acutum provide insights into the biosynthesis of structurally diverse benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Sinoacutine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine, a morphinoid alkaloid primarily extracted from Stephania yunnanensis and other related species, has been traditionally used in Southwest China for its antipyretic, analgesic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, delving into its pharmacological effects, mechanism of action, and pharmacokinetic profile. The document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological pathways to serve as a foundational resource for researchers and professionals in drug development.
Traditional Use and Pharmacological Properties
Historically, plants containing this compound have been utilized in traditional Chinese medicine to treat conditions associated with inflammation and pain, such as rheumatoid arthritis.[1][2] Modern pharmacological research has substantiated these traditional uses, demonstrating that this compound possesses significant anti-inflammatory and analgesic effects.[1][3]
Anti-inflammatory and Analgesic Effects
This compound has been shown to reduce inflammatory responses in various experimental models. It can increase the pain threshold in mice, as demonstrated by hot plate or electrical stimulation tests, and reduce writhing induced by acetic acid.[3] Studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages and in a mouse model of acute lung injury have shown that this compound can reduce the levels of key inflammatory mediators.[1][4]
| Parameter | Model | Treatment | Concentration/Dosage | Effect | Reference |
| Nitric Oxide (NO) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in NO levels | [1] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in TNF-α levels | [1] |
| Interleukin-1β (IL-1β) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in IL-1β levels | [1] |
| Prostaglandin E2 (PGE2) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Reduction in PGE2 levels | [1] |
| Interleukin-6 (IL-6) | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Increase in IL-6 levels | [1] |
| iNOS Gene Expression | LPS-induced RAW264.7 cells | This compound | 25, 50 µg/ml | Inhibition of gene expression | [1] |
| iNOS Protein Level | LPS-induced RAW264.7 cells | This compound | - | Significant inhibition | [1] |
| COX-2 Protein Level | LPS-induced RAW264.7 cells | This compound | - | Significant inhibition | [1] |
| Lung Index | LPS-induced acute lung injury in mice | This compound | - | Reduction in lung index | [4] |
| Myeloperoxidase (MPO) | LPS-induced acute lung injury in mice | This compound | - | Reduction in MPO levels | [4] |
| NO, IL-6, TNF-α | Lung tissues and BALF of mice with ALI | This compound | - | Reduction in levels | [4] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its activation and the subsequent transcription of pro-inflammatory genes.[1][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. This compound's effect on this pathway is more complex. It inhibits the phosphorylation of c-Jun NH2-terminal kinase (JNK) while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1][4] This differential regulation suggests a nuanced modulatory role in cellular responses to inflammatory stimuli.
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats and rabbits have provided initial data on its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters
The pharmacokinetics of this compound appear to follow a two-compartment model.[5][6] There are some noted gender differences in its pharmacokinetic parameters in rats.[5]
| Parameter | Animal Model | Value | Reference |
| Distribution Half-life (t1/2α) | Rabbits | 10.99 ± 2.52 min | [6] |
| Elimination Half-life (t1/2β) | Rabbits | 147.08 ± 32.41 min | [6] |
| AUC (0-t) | Rabbits | 190.82 ± 30.82 mg·min/L | [6] |
| AUC (0-∞) | Rabbits | 289.82 ± 73.27 mg·min/L | [6] |
| Plasma Protein Binding Rate | Rats | 79.16% | [5] |
| Average Excretion Rate (feces and urine) | Rats | 9.96% | [5] |
Tissue Distribution
Following intravenous administration in rats, this compound is distributed to various organs, with the highest concentrations found in the liver and kidney, suggesting these are the primary organs for its metabolism and elimination.[5] It can also be detected in the heart, spleen, lung, and brain.[5]
Key Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound.
In Vitro Anti-inflammatory Assay
This protocol details the investigation of this compound's anti-inflammatory effects on RAW264.7 macrophages.
Methodology:
-
Cell Culture: RAW264.7 mouse macrophages are cultured in appropriate media.
-
LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are treated with different concentrations of this compound (e.g., 25, 50 µg/ml).[1]
-
Analysis of Inflammatory Mediators: Supernatants are collected to measure the levels of nitric oxide (NO), TNF-α, IL-1β, and PGE2 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).[1]
-
Gene and Protein Expression Analysis:
-
qPCR: RNA is extracted from the cells, reverse transcribed to cDNA, and quantitative PCR is performed to measure the gene expression of iNOS.[1]
-
Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using specific antibodies to detect the protein levels of iNOS, COX-2, and the phosphorylated forms of p65, JNK, ERK, and p38.[1]
-
In Vivo Acute Lung Injury Model
This protocol outlines the procedure for evaluating the in vivo anti-inflammatory effects of this compound in a mouse model of acute lung injury (ALI).
Methodology:
-
Animal Model: An ALI model is established in mice through the administration of LPS.[4]
-
This compound Administration: Mice are treated with this compound.
-
Sample Collection: After a specified time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[4]
-
Analysis:
Pharmacokinetic Study in Rabbits
This protocol describes the methodology for determining the pharmacokinetic profile of this compound.
Methodology:
-
Animal Grouping: Rabbits are divided into groups.[6]
-
Drug Administration: this compound solution (e.g., 5 mg/kg) is administered intravenously.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240 min) after administration.[6]
-
Plasma Preparation and Extraction: Plasma is isolated, and this compound is extracted using a solvent like ethyl acetate.[6]
-
HPLC Analysis: The concentration of this compound in the plasma samples is determined using High-Performance Liquid Chromatography (HPLC) with a suitable internal standard.[6]
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 3.0).[6]
Future Directions and Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases, supported by both its traditional use and modern scientific investigation. Its ability to modulate key inflammatory pathways like NF-κB and MAPK provides a solid foundation for its mechanism of action. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:
-
Clinical Trials: To evaluate the efficacy and safety of this compound in human subjects for conditions like rheumatoid arthritis and other inflammatory disorders.
-
Detailed Mechanism of Action: Further investigation into the differential regulation of the MAPK pathway and potential interactions with other signaling cascades.
-
Pharmacokinetic and Metabolism Studies: Comprehensive studies in various species, including humans, to better understand its absorption, distribution, metabolism, and excretion, and to identify its metabolites.
-
Drug Delivery Systems: Development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
In Silico Prediction of Sinoacutine Targets: A Technical Guide
Abstract
Sinoacutine, a morphinan (B1239233) alkaloid isolated from Sinomenium acutum, has demonstrated significant anti-inflammatory and analgesic properties. However, its precise molecular targets remain largely uncharacterized, hindering its full therapeutic development. This technical guide presents a comprehensive in silico workflow designed to predict and elucidate the biological targets of this compound. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this computational approach provides a robust framework for generating high-confidence target hypotheses amenable to experimental validation. This document furnishes detailed methodologies for these key computational techniques, visual representations of putative signaling pathways and experimental workflows, and structured templates for the presentation of quantitative data, serving as a vital resource for researchers in pharmacology, computational biology, and drug discovery.
Introduction
Natural products are a cornerstone of modern pharmacology, offering a vast chemical diversity for novel drug discovery. This compound, an alkaloid with a complex polycyclic structure, has been identified as a promising bioactive compound, exhibiting potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and JNK.[1] Despite these observations, the direct molecular interacting partners of this compound are yet to be fully identified. Elucidating these targets is paramount for understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential.
Traditional methods for target identification can be both time-consuming and resource-intensive. In silico approaches, however, offer a rapid and cost-effective alternative to navigate the vast proteomic landscape and prioritize potential targets for further investigation.[2][3] This guide outlines a systematic and integrated computational strategy to predict the molecular targets of this compound, thereby accelerating its trajectory from a promising natural product to a potential therapeutic agent.
In Silico Target Prediction Workflow
The proposed workflow for predicting the molecular targets of this compound integrates multiple computational methodologies to enhance the predictive accuracy and build a consensus-based list of putative targets. The workflow is initiated with the three-dimensional structure of this compound and culminates in a prioritized list of targets for subsequent experimental validation.
Methodologies
Ligand Preparation
The initial step involves obtaining the chemical structure of this compound and preparing it for in silico analysis.
-
Structure Retrieval: The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string of this compound can be retrieved from public databases such as PubChem (CID: 625160).
-
SMILES: CN1CCC23C4C(=C(C=C2C1CC5=C3C(=O)C=C(C=C5)O)OC)OC
-
-
3D Structure Generation: The SMILES string is then used to generate a 3D conformation of the molecule using software like Open Babel or ChemDraw.
-
Energy Minimization: The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
Reverse Docking
Reverse docking screens a single ligand against a library of protein structures to identify potential binding targets.[4][5]
Experimental Protocol:
-
Protein Target Database Preparation: A curated database of 3D protein structures is prepared. A common source is the Protein Data Bank (PDB). The database should be filtered to include only human proteins and prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Docking Simulation: The energy-minimized 3D structure of this compound is docked against the prepared protein target database using docking software such as AutoDock Vina or GOLD.
-
Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The protein targets are then ranked according to their docking scores.
-
Hit Selection: A threshold for the binding affinity is established to select a list of high-confidence putative targets.
Molecular Dynamics (MD) Simulations
MD simulations are employed to investigate the stability of the ligand-protein complexes predicted by reverse docking and to provide insights into the binding dynamics.[6][7]
Experimental Protocol:
-
System Preparation: The top-ranked protein-Sinoacutine complexes from reverse docking are selected. Each complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Force Field Parameterization: A suitable force field (e.g., AMBER for the protein and GAFF for the ligand) is applied to the system.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's dynamics.
-
Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy to assess the stability of the this compound-protein interaction.
Network Pharmacology
Network pharmacology is used to construct and analyze networks of compound-target-disease interactions to elucidate the polypharmacological effects of this compound.[8][9]
Experimental Protocol:
-
Target-Disease Association: The putative targets identified from reverse docking and other prediction methods are mapped to known disease-associated genes using databases like OMIM and DisGeNET.
-
Network Construction: A network is constructed where nodes represent this compound, its putative targets, and associated diseases. Edges represent the interactions between them.
-
Topological Analysis: The network is analyzed using tools like Cytoscape to identify key nodes (hubs) and modules that may represent important biological pathways.
-
Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the putative targets to identify significantly over-represented biological processes and signaling pathways.
Data Presentation
All quantitative data from the in silico predictions should be summarized in a clear and structured table to facilitate comparison and prioritization of putative targets for experimental validation.
| Target ID (UniProt) | Gene Name | Reverse Docking Score (kcal/mol) | MD Simulation Binding Free Energy (kcal/mol) | Network Centrality (Degree) | Associated Pathway (KEGG) |
| P10275 | JAK2 | -9.8 | -45.2 ± 3.1 | 85 | JAK-STAT signaling pathway |
| P08684 | MMP9 | -9.5 | -42.8 ± 2.7 | 72 | PI3K-Akt signaling pathway |
| P35354 | PTGS2 | -9.2 | -40.1 ± 3.5 | 68 | Arachidonic acid metabolism |
| P29597 | MAPK8 | -8.9 | -38.5 ± 2.9 | 65 | MAPK signaling pathway |
| P19793 | RELA | -8.7 | -37.2 ± 3.3 | 92 | NF-kappa B signaling pathway |
| Q9Y243 | IKBKB | -8.5 | -36.8 ± 2.5 | 78 | NF-kappa B signaling pathway |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Putative Signaling Pathway Modulation
Based on existing literature and the potential targets identified through in silico methods, a hypothesized signaling pathway modulated by this compound can be visualized. Given its known effects on inflammation, the NF-κB pathway is a plausible target.
Experimental Validation
The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding affinity and kinetics of a ligand to a target protein in real-time.
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: Flow different concentrations of this compound over the sensor chip and measure the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a ligand with its target protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat Shock: Heat the treated samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein. A shift in the melting curve indicates target engagement.
Western Blotting
Western blotting can be used to assess the effect of this compound on the expression or phosphorylation status of the putative target protein and downstream signaling components in a relevant cell model.
Experimental Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages for inflammatory targets) and treat with varying concentrations of this compound, with or without a stimulant (e.g., LPS).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (and its phosphorylated form, if applicable) and downstream markers, followed by incubation with a secondary antibody.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine changes in protein levels or phosphorylation.
Conclusion
The described in silico workflow provides a robust and systematic approach for the prediction of this compound targets. By integrating reverse docking, molecular dynamics simulations, and network pharmacology, this strategy allows for the generation of high-confidence hypotheses regarding the compound's mechanism of action. The subsequent experimental validation of the prioritized targets is crucial to confirm the computational predictions and to further elucidate the therapeutic potential of this compound. This integrated approach not only accelerates the drug discovery process for this promising natural product but also provides a framework that can be adapted for the target identification of other bioactive molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [sonar.ch]
- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - mugpeng/Network-pharmacology-simple-tutorial: From TCMSP by spider to cytoscape network plot. [github.com]
- 9. Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Sinoacutine's Interaction with the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine (B192404), a bioactive alkaloid primarily extracted from Stephania yunnanensis, has garnered significant interest for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document outlines the current understanding of how this compound modulates NF-κB, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows. The insights provided are intended to support further research and drug development efforts targeting inflammatory and related diseases.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB dimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Current research indicates that this compound exerts its anti-inflammatory effects by intervening in this pathway, primarily by inhibiting the phosphorylation of the p65 subunit of NF-κB[1][2]. Notably, studies have shown that this compound does not significantly affect the phosphorylation of IκBα, suggesting a mechanism of action that is downstream of IκBα degradation or acts on a parallel pathway that influences p65 activation[1]. This specific targeting of p65 phosphorylation is a key aspect of this compound's modulatory role in the NF-κB pathway.
The structurally similar alkaloid, sinomenine, has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, reducing the expression of TLR4, MyD88, and phosphorylated IκB, and subsequently preventing p65 nuclear translocation. Given the structural similarity, it is plausible that this compound may share some of these upstream inhibitory effects, although further research is needed to confirm this.
Data Presentation: Quantitative Effects of this compound and Analogs
While specific IC50 values for this compound's inhibition of NF-κB are not yet widely reported in the literature, available studies provide dose-dependent inhibitory data on key inflammatory markers. For a quantitative perspective, data from its close structural analog, sinomenine, is also presented.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Analyte | This compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) | 25 µg/ml | Dose-dependent inhibition | [1] |
| 50 µg/ml | Dose-dependent inhibition | [1] | |
| TNF-α | 25 µg/ml | Dose-dependent inhibition | [1] |
| 50 µg/ml | Dose-dependent inhibition | [1] | |
| IL-1β | 25 µg/ml | Dose-dependent inhibition | [1] |
| 50 µg/ml | Dose-dependent inhibition | [1] | |
| PGE2 | 25 µg/ml | Dose-dependent inhibition | [1] |
| 50 µg/ml | Dose-dependent inhibition | [1] | |
| iNOS protein expression | 25 µg/ml | Significant inhibition | [1] |
| 50 µg/ml | Significant inhibition | [1] | |
| COX-2 protein expression | 25 µg/ml | Significant inhibition | [1] |
| 50 µg/ml | Significant inhibition | [1] | |
| p-p65 protein expression | 25 µg/ml | Significant inhibition | [1] |
| 50 µg/ml | Significant inhibition | [1] |
Table 2: Inhibitory Concentration (IC50) of Sinomenine Derivatives on NF-κB Activity
| Compound | Assay | IC50 Value | Reference |
| Sinomenine | NF-κB Luciferase Reporter Assay | > 10 µM (derivatives showed lower IC50s) | |
| Sinomenine Derivative 5b | NF-κB Luciferase Reporter Assay | Lower than sinomenine | |
| Sinomenine Derivative 6a | NF-κB Luciferase Reporter Assay | Lower than sinomenine | |
| Sinomenine Derivative 6c | NF-κB Luciferase Reporter Assay | Lower than sinomenine | |
| Sinomenine Derivative 7a | NF-κB Luciferase Reporter Assay | Lower than sinomenine |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for the detection of total and phosphorylated p65 and IκBα in cell lysates.
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50 µg/ml) or vehicle control for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified time (e.g., 30-60 minutes) to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Gene Expression
This protocol measures the mRNA levels of NF-κB target genes.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for Western blotting.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or RAW264.7) in a 24-well or 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect NF-κB DNA binding activity.
-
Nuclear Protein Extraction:
-
Treat cells with this compound and stimulate with an NF-κB activator as described previously.
-
Harvest the cells and perform nuclear protein extraction using a specialized kit or a hypotonic buffer lysis method followed by high-salt extraction of the nuclei.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding sequence.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's primary inhibitory action on the NF-κB pathway.
Experimental Workflow Diagram
References
Sinoacutine's Modulation of the MAPK Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sinoacutine, an alkaloid derived from Stephania yunnanensis, has demonstrated notable immunomodulatory effects, particularly in the context of inflammatory responses. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's impact on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Drawing from preclinical research, this document outlines the quantitative effects of this compound on key MAPK pathway components, details the experimental protocols utilized in these investigations, and presents visual representations of the signaling pathways and experimental workflows. The primary focus of this guide is the work of Mao et al. (2021), which provides the most direct evidence to date of this compound's interaction with the MAPK pathway. While research specifically on this compound's role in MAPK signaling is currently centered on this key study, contextual insights from studies on the structurally similar alkaloid, Sinomenine, are also discussed to provide a broader perspective.
Introduction to this compound and the MAPK Signaling Pathway
This compound is a bioactive alkaloid isolated from Stephania yunnanensis, a plant used in traditional medicine.[1] It has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory and analgesic effects. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade that plays a central role in regulating a wide array of physiological and pathological processes, including inflammation, cell proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors and other downstream targets. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of the MAPK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
Quantitative Effects of this compound on MAPK Signaling
The primary evidence for this compound's effect on the MAPK cascade comes from a study by Mao et al. (2021), which investigated its anti-inflammatory properties in a lipopolysaccharide (LPS)-induced model of acute lung injury.[2] The study utilized RAW264.7 murine macrophage cells and an in vivo mouse model.
In Vitro Quantitative Data (RAW264.7 Cells)
The study by Mao et al. (2021) demonstrated that this compound exerts a complex modulatory effect on the phosphorylation of key MAPK proteins in LPS-stimulated RAW264.7 cells.[2] this compound was observed to significantly inhibit the phosphorylation of JNK while promoting the phosphorylation of ERK and p38.[2]
Table 1: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW264.7 Cells
| Treatment Group | This compound Conc. (µg/mL) | Phospho-JNK (Relative Density) | Phospho-ERK (Relative Density) | Phospho-p38 (Relative Density) |
| Control | 0 | Baseline | Baseline | Baseline |
| LPS | 0 | Increased | Increased | Increased |
| LPS + this compound | 25 | Significantly Decreased vs. LPS | Increased vs. LPS | Increased vs. LPS |
| LPS + this compound | 50 | Significantly Decreased vs. LPS | Increased vs. LPS | Increased vs. LPS |
Note: This table is a representation of the qualitative findings reported by Mao et al. (2021). The original publication should be consulted for the specific quantitative data from densitometry analysis of Western blots.
In Vivo Quantitative Data (LPS-Induced Acute Lung Injury in Mice)
In the in vivo model of LPS-induced acute lung injury, this compound treatment led to a reduction in inflammatory markers.[2] While direct quantitative data on MAPK phosphorylation in lung tissue was not explicitly detailed in the abstract, the observed downstream anti-inflammatory effects are consistent with the in vitro modulation of the MAPK pathway.
Experimental Protocols
The following protocols are based on the methodologies described by Mao et al. (2021) for investigating the effect of this compound on the MAPK signaling pathway.[1][2]
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates.
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Pre-treat cells with this compound (25 or 50 µg/mL) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time to induce an inflammatory response and activate the MAPK pathway.
-
Harvest cells for subsequent analysis (e.g., Western blotting, qPCR).
-
Western Blot Analysis for MAPK Phosphorylation
-
Objective: To determine the phosphorylation status of JNK, ERK, and p38 MAPKs.
-
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, and p38.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
In Vivo Model of LPS-Induced Acute Lung Injury
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: Administer LPS intratracheally or intraperitoneally to induce acute lung injury.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at a specified dose and time relative to LPS administration.
-
Outcome Measures: At a designated time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels (e.g., TNF-α, IL-6), and histological changes.
Signaling Pathways and Experimental Workflow Diagrams
This compound's Effect on the MAPK Signaling Cascade
The following diagram illustrates the modulatory effect of this compound on the core MAPK signaling pathways in the context of an LPS-induced inflammatory response.
Caption: this compound's modulation of the MAPK signaling cascade.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the typical workflow for investigating the effects of this compound on MAPK signaling in a cell-based assay.
Caption: In vitro experimental workflow for this compound analysis.
Discussion and Future Directions
The current body of research, primarily from the study by Mao et al. (2021), indicates that this compound has a distinct modulatory effect on the MAPK signaling cascade in the context of LPS-induced inflammation.[2] The inhibition of JNK phosphorylation, coupled with the promotion of ERK and p38 phosphorylation, suggests a complex mechanism of action that deviates from a simple pan-MAPK inhibitor.[2] This differential regulation may be key to its observed anti-inflammatory effects.
It is noteworthy that studies on the structurally related alkaloid, Sinomenine, have also demonstrated its inhibitory effects on the MAPK pathway, often showing a reduction in the phosphorylation of p38 and ERK in various inflammatory models. The contrasting effect of this compound on ERK and p38 phosphorylation highlights the nuanced structure-activity relationships among these alkaloids and underscores the need for further research to elucidate the specific molecular targets of this compound.
Future research should focus on several key areas:
-
Validation in Other Models: Investigating the effect of this compound on MAPK signaling in other cell types and disease models will be crucial to determine the broader applicability of the current findings.
-
Upstream Mechanisms: Identifying the upstream molecular targets of this compound that lead to the observed changes in MAPK phosphorylation is a critical next step. This could involve investigating its interaction with Toll-like receptors (TLRs) or other upstream kinases.
-
Downstream Consequences: A more detailed analysis of the downstream targets affected by this compound-mediated changes in JNK, ERK, and p38 activity will provide a more complete picture of its mechanism of action.
-
Comparative Studies: Direct comparative studies between this compound and Sinomenine could provide valuable insights into their distinct and overlapping mechanisms of action.
Conclusion
This compound demonstrates a clear and complex modulatory effect on the MAPK signaling cascade, characterized by the inhibition of JNK phosphorylation and the promotion of ERK and p38 phosphorylation in the context of LPS-induced inflammation. This technical guide provides a comprehensive overview of the current evidence, including quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While the research is currently centered on a key seminal study, the findings present a compelling case for further investigation into this compound as a potential therapeutic agent targeting inflammatory diseases through the nuanced regulation of the MAPK pathway. This document serves as a foundational resource for researchers and drug development professionals seeking to build upon the current understanding of this compound's pharmacological properties.
References
Sinoacutine: A Technical Guide to its Discovery, Pharmacology, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine (B192404), a morphinan (B1239233) alkaloid isolated from plants of the Sinomenium and Stephania genera, has a rich history rooted in traditional Chinese medicine. For centuries, the plants from which it is derived have been used to treat ailments such as rheumatism and arthritis. Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing this compound's potent anti-inflammatory, analgesic, and immunosuppressive properties. This technical guide provides an in-depth overview of the discovery and historical background of this compound, a summary of its pharmacological effects with available quantitative data, detailed experimental protocols for key assays, and a visualization of its known signaling pathways.
Discovery and Historical Background
The journey of this compound is intertwined with the study of alkaloids from plants used in traditional Chinese medicine. While the specific seminal publication detailing the absolute first isolation and characterization of this compound remains somewhat obscure in readily accessible scientific literature, its discovery is closely linked to the pioneering work on alkaloids from Sinomenium acutum by Japanese chemists in the early 20th century. The closely related and more extensively studied alkaloid, sinomenine (B1681799), was isolated from Sinomenium acutum and its structure was elucidated by Japanese chemists H. Goto and S. Sudzuki in the 1920s and 1930s. This compound, being a structural isomer of sinomenine, was likely identified and characterized in the course of these intensive investigations into the chemical constituents of this medicinally important plant.
Sinomenium acutum, known as "Qing Feng Teng" in Chinese, and plants of the Stephania genus, have a long-standing history of use in traditional medicine for the treatment of "wind-damp" conditions, which correspond to modern-day inflammatory and painful disorders like rheumatoid arthritis.[1] The isolation and subsequent pharmacological evaluation of this compound and its congeners represent a classic example of ethnobotany-guided drug discovery.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| IUPAC Name | (9α,13α,14α)-4,6-dimethoxy-17-methyl-7,8-didehydro-morphinan-3,7-dione |
| PubChem CID | 160559 |
Pharmacological Properties
This compound exhibits a range of pharmacological activities, with its anti-inflammatory, analgesic, and immunosuppressive effects being the most prominent.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key study investigated its effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3]
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound (µg/mL) | Inhibition/Effect |
| Nitric Oxide (NO) | 25 | Significant Inhibition |
| 50 | Significant Inhibition | |
| Tumor Necrosis Factor-α (TNF-α) | 25 | Significant Inhibition |
| 50 | Significant Inhibition | |
| Interleukin-1β (IL-1β) | 25 | Significant Inhibition |
| 50 | Significant Inhibition | |
| Prostaglandin E₂ (PGE₂) | 25 | Significant Inhibition |
| 50 | Significant Inhibition | |
| Interleukin-6 (IL-6) | 25 | No significant effect |
| 50 | Significant Increase |
Data summarized from a study by Ma Y, et al. (2021).[2][3]
Analgesic Activity
Immunosuppressive Activity
Detailed quantitative data, including IC50 values for the immunosuppressive activity of this compound, are not extensively reported in the available literature. However, its anti-inflammatory actions, particularly the inhibition of pro-inflammatory cytokines, suggest a potential for immunomodulatory effects.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal Kinase (JNK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a crucial step in its activation and subsequent translocation to the nucleus to induce the transcription of pro-inflammatory genes.[2][3]
JNK Signaling Pathway
The JNK pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is also involved in the inflammatory response. This compound has been observed to inhibit the phosphorylation of JNK in LPS-stimulated macrophages, thereby attenuating the downstream inflammatory signaling.[2][3]
Experimental Protocols
Representative Protocol for the Isolation of this compound from Stephania yunnanensis
This protocol is a representative example based on general methods for alkaloid extraction from Stephania species.
-
Extraction:
-
Air-dried and powdered plant material (e.g., tubers of Stephania yunnanensis) is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 2% hydrochloric acid and filtered.
-
The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
The basified solution is extracted successively with chloroform (B151607).
-
-
Column Chromatography:
-
The combined chloroform extracts are concentrated and subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system of chloroform-methanol is typically used, starting with 100% chloroform and gradually increasing the methanol (B129727) concentration.
-
-
Purification:
-
Fractions containing this compound (as monitored by Thin Layer Chromatography) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-1β, IL-6) and PGE₂: The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB) and JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Conclusion and Future Directions
This compound is a promising natural product with a well-documented historical use and scientifically validated anti-inflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB and JNK signaling pathways, provides a solid basis for its therapeutic potential. While its anti-inflammatory effects are increasingly understood, further research is warranted to fully elucidate its analgesic and immunosuppressive activities with robust quantitative data. The development of standardized and optimized isolation protocols will be crucial for ensuring a consistent supply of high-purity this compound for further preclinical and clinical investigations. The rich ethnobotanical history of the plants from which this compound is derived, coupled with modern pharmacological and mechanistic studies, positions this alkaloid as a compelling lead compound for the development of novel therapies for inflammatory and pain-related disorders.
References
- 1. Analgesic effect of sinomenine in rodents after inflammation and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed lymphocyte reaction induced by multiple alloantigens and the role for IL-10 in proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Sinoacutine: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine, a morphinane alkaloid primarily isolated from plants of the Sinomenium and Stephania genera, has garnered scientific interest for its diverse pharmacological activities. Also known as (-)-Salutaridine, this compound exhibits significant cytoprotective, anti-inflammatory, and vasorelaxant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its known biological mechanisms, and outlines key experimental protocols for its isolation and evaluation. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a structurally complex alkaloid. Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and computational modeling.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (9α,13α)-5,6,8,14-Tetradehydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one | [1] |
| Synonyms | (-)-Salutaridine, Siacutine, Sinoacutin, L-Sinoacutine | [1][2] |
| CAS Number | 4090-18-0 | [2] |
| Molecular Formula | C₁₉H₂₁NO₄ | [2] |
| Molecular Weight | 327.38 g/mol | [2] |
| Melting Point | 198 °C | [2] |
| Boiling Point (Est.) | 532.5 ± 50.0 °C at 760 mmHg | [2] |
| Density (Est.) | 1.3 ± 0.1 g/cm³ | [2] |
| XLogP3 (Est.) | 0.96 | [2] |
| Polar Surface Area (PSA) | 59 Ų | [2] |
| UV λmax | 241 nm | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (up to 65 mg/mL reported) | [1][3] |
| Ethanol (B145695) | 1 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
| Water (Est.) | 13.03 mg/L at 25°C | [2] |
Spectroscopic and Crystallographic Data
While detailed spectral peak assignments for this compound are not widely published, its structure has been confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Note for Researchers: The acquisition and full characterization of 1H-NMR, 13C-NMR, and IR spectra are crucial steps for structure verification and quality control in any research involving this compound. A recent study analyzed the NMR and mass spectrum of this compound, confirming its structure as distinct from its isomer, Salutaridine.[4]
Crystallographic Data
The crystal structure of this compound has been refined, providing insight into its three-dimensional conformation.
Table 3: Crystallographic Data Collection and Refinement Details
| Parameter | Value / Description | Reference(s) |
| Crystal System | Orthorhombic | [5] |
| Crystal Appearance | Transparent brownish block | [5] |
| Diffractometer | Siemens P4 | [5] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [5] |
| Refinement Programs | SHELXS-97, SHELXL-97, SHELXTL | [5] |
Biological Activity and Signaling Pathways
This compound demonstrates a range of biological effects, primarily centered on anti-inflammatory, cytoprotective, and vasorelaxant activities.
Anti-inflammatory Activity
This compound has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage models.[6] The mechanism involves the modulation of key inflammatory signaling pathways. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This compound intervenes by inhibiting the phosphorylation of p65 (a key component of the NF-κB complex) and c-Jun N-terminal kinase (JNK), a member of the MAPK family.[6] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE₂).[6]
Cytoprotective Activity
This compound exhibits protective effects against oxidative stress-induced cell injury. In studies using PC12 cells, this compound at concentrations of 1 and 10 µM was shown to inhibit the decrease in cell viability caused by hydrogen peroxide (H₂O₂).[1][7]
Vasorelaxant Activity
This compound induces the relaxation of pre-contracted vascular smooth muscle. It has been shown to relax isolated rat aortic rings with an IC₅₀ value of 32.8 µM.[1][7] While the precise mechanism for this compound has not been fully elucidated, the vasorelaxant effects of many plant-derived alkaloids are mediated through the endothelium-dependent Nitric Oxide/soluble Guanylate Cyclase/cyclic Guanosine Monophosphate (NO/sGC/cGMP) pathway. A putative mechanism involves this compound stimulating endothelial cells to produce NO, which then diffuses to vascular smooth muscle cells, activates sGC, increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound, compiled from published literature.
Isolation and Purification of this compound
The following protocol describes a general method for isolating this compound from its natural source, Sinomenium acutum.
Methodology:
-
Extraction:
-
Grind dried plant material (e.g., stems of S. acutum) to a fine powder.
-
Perform reflux extraction using 50% aqueous ethanol for 2 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation (Centrifugal Partition Chromatography - CPC):
-
Prepare a two-phase solvent system suitable for alkaloid separation (e.g., n-butanol-acetonitrile-water, 10:2:8, v/v/v, containing 0.5% triethylamine).
-
Dissolve the crude extract in the solvent system and inject it into the CPC system.
-
Operate the CPC in a dual mode (ascending to descending) to achieve high-resolution separation of fractions.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Final Purification (Semi-preparative HPLC):
-
Pool the this compound-rich fractions from the CPC.
-
Further purify the pooled fractions using a semi-preparative HPLC system equipped with a suitable column (e.g., C18).
-
Use an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) to elute the target compound.
-
Collect the peak corresponding to this compound and verify its purity (>95%) by analytical HPLC and its identity by mass spectrometry and NMR.
-
In Vitro Anti-inflammatory Assay
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of this compound on macrophages.[6]
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50 µg/mL) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours). Include vehicle control and LPS-only control groups.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at ~540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Vasorelaxant Assay
This protocol outlines a standard method for assessing vasorelaxant activity using isolated rat aortic rings.[1][7]
Methodology:
-
Aortic Ring Preparation:
-
Humanely euthanize a Sprague-Dawley rat and carefully excise the thoracic aorta.
-
Place the aorta in Krebs-Henseleit (K-H) buffer and clean off adhering connective tissue.
-
Cut the aorta into rings approximately 2-3 mm in length.
-
-
Experimental Setup:
-
Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of ~1.5 g for at least 60 minutes, replacing the K-H buffer every 15-20 minutes.
-
-
Contraction and Relaxation Measurement:
-
Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as Phenylephrine (PE, e.g., 1 µM).
-
Once the contraction reaches a plateau, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the initial PE-induced contraction.
-
Calculate the IC₅₀ value (the concentration of this compound required to produce 50% of the maximum relaxation).
-
Biosynthesis
This compound is a member of the morphinane class of benzylisoquinoline alkaloids. Recent research has clarified its biosynthetic pathway, distinguishing it from its isomer, salutaridine. This compound is biosynthesized via the phenolic coupling of (S)-reticuline, a reaction catalyzed by the enzyme this compound synthetase (SinSyn).[4] This is distinct from salutaridine, which is generated from (R)-reticuline.
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdswxb.hainanu.edu.cn [rdswxb.hainanu.edu.cn]
- 6. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sinoacutine potential therapeutic applications
An In-depth Technical Guide on the Potential Therapeutic Applications of Sinoacutine (B192404)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a natural isoquinoline (B145761) alkaloid extracted from Stephania yunnanensis H. S. Lo, is a compound of growing interest in the pharmaceutical sciences.[1][2][3] Traditionally used in Chinese medicine for its antipyretic, analgesic, and anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1][4] Structurally similar to sinomenine, a marketed medication for osteoarthritis and rheumatoid arthritis, this compound presents a promising scaffold for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current research on this compound's therapeutic applications, focusing on its anti-inflammatory, neuroprotective, and cardiovascular effects. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anti-inflammatory and Immunomodulatory Applications
This compound has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily investigated in the context of acute lung injury (ALI).[1][4] Its mechanism of action involves the regulation of key inflammatory signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][4] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound was found to inhibit the phosphorylation of p65, a key component of the NF-κB pathway, and c-Jun NH2-terminal kinase (JNK), a member of the MAPK family.[1][4] Interestingly, it also promoted the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, other components of the MAPK pathway, suggesting a complex regulatory role.[1][4] This modulation leads to a downstream reduction in the expression and production of pro-inflammatory mediators.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 macrophages.[1]
| Inflammatory Marker | This compound Concentration | Effect |
| Nitric Oxide (NO) | Dose-dependent | Inhibition |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent | Inhibition |
| Interleukin-1β (IL-1β) | Dose-dependent | Inhibition |
| Prostaglandin E₂ (PGE₂) | Dose-dependent | Inhibition |
| Interleukin-6 (IL-6) | Mid and high doses | Promotion |
| iNOS (gene expression) | 25, 50 µg/ml | Inhibition |
| iNOS (protein level) | Significant | Inhibition |
| COX-2 (protein level) | Significant | Inhibition |
Signaling Pathway Visualization
Caption: this compound's modulation of inflammatory signaling pathways.
Experimental Protocols
1.4.1. In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages [1][4]
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-1β, IL-6, PGE₂): The levels of these cytokines in the cell supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and qPCR is performed to measure the gene expression of iNOS and COX-2.
-
Western Blot Analysis: Total protein is extracted from the cells, and Western blotting is performed to detect the protein levels of iNOS, COX-2, and the phosphorylation status of p65, JNK, ERK, and p38.
1.4.2. In Vivo Acute Lung Injury (ALI) Mouse Model [1][4]
-
Animal Model: An ALI model is induced in mice by intratracheal instillation of LPS.
-
Treatment: this compound is administered to the mice (e.g., intraperitoneally) at different doses prior to or after LPS challenge.
-
Assessment:
-
Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the lungs.
-
Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue: Levels of NO, IL-6, and TNF-α are measured using ELISA.
-
Histopathological Examination: Lung tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and tissue damage.
-
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats and rabbits have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3][5]
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in Sprague-Dawley rats and rabbits.
| Parameter | Male Rats (10 mg/kg IV)[5] | Female Rats (10 mg/kg IV)[5] | Rabbits (5 mg/kg IV) |
| Cmax (µg/mL) | 4.10 ± 0.88 | 4.09 ± 1.40 | - |
| t₁/₂α (min) | 13.08 ± 4.76 | 12.02 ± 1.66 | 10.99 ± 2.52 |
| t₁/₂β (min) | 387.15 ± 177.38 | 554.50 ± 82.64 | 147.08 ± 32.41 |
| AUC₀₋t (mg/L/min) | - | - | 190.82 ± 30.82 |
| AUC₀₋∞ (mg/L/min) | 694.80 ± 93.21 | 1174.66 ± 527.17 | 289.82 ± 73.27 |
| Plasma Protein Binding Rate | - | 79.16%[2][3] | - |
| Average Excretion Rate (Urine & Feces) | - | 9.96%[2][3] | - |
Note: The pharmacokinetic parameters of this compound were found to fit a two-compartment model in both rats and rabbits.[3]
Experimental Workflow Visualization
Caption: Workflow for a typical pharmacokinetic study of this compound.
Experimental Protocol: Pharmacokinetic Study in Rats[5]
-
Animals: Male and female Sprague-Dawley rats are used.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a 10% citric acid solution, to the desired concentration (e.g., 2 mg/mL).
-
Administration: A single dose of this compound (e.g., 10 mg/kg) is administered via intravenous injection.
-
Blood Sampling: Blood samples (approximately 0.5 mL) are collected into heparinized tubes at various time points post-administration (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Plasma Separation: Blood samples are centrifuged (e.g., 10,000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, t₁/₂, and AUC.
Neuroprotective Applications
While much of the neuroprotective research has focused on the structurally similar sinomenine, direct evidence for this compound's cytoprotective effects against oxidative stress in neuronal cells is emerging.[6]
Mechanism of Action
This compound has been shown to protect PC12 cells from hydrogen peroxide (H₂O₂)-induced cell death, indicating an antioxidant-mediated neuroprotective mechanism.[6]
Data Presentation: In Vitro Neuroprotective Activity
| Cell Line | Insult | This compound Concentration (µM) | Effect |
| PC12 | Hydrogen Peroxide (H₂O₂) | 1 and 10 | Inhibition of viability decrease[6] |
Experimental Protocol: PC12 Cell Viability Assay[7]
-
Cell Culture: PC12 cells are maintained in an appropriate culture medium.
-
Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 1 and 10 µM) for a specified duration.
-
Induction of Injury: Oxidative stress is induced by exposing the cells to hydrogen peroxide.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Cardiovascular Applications
This compound has demonstrated vasorelaxant properties, suggesting its potential in the management of cardiovascular conditions characterized by vasoconstriction.
Mechanism of Action
The precise mechanism of this compound's vasorelaxant effect has not been fully elucidated but it has been shown to induce relaxation in precontracted isolated rat aortic rings.[6]
Data Presentation: In Vitro Vasorelaxant Activity
| Tissue | Pre-contraction Agent | Parameter | Value (µM) |
| Isolated Rat Aortic Rings | Not specified | IC₅₀ | 32.8[6] |
Experimental Protocol: Rat Aortic Ring Relaxation Assay[7]
-
Tissue Preparation: The thoracic aorta is isolated from rats and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement: The relaxation response is recorded isometrically, and the IC₅₀ value (the concentration of this compound that causes 50% relaxation) is calculated.
Future Directions and Conclusion
The current body of research provides a strong foundation for the therapeutic potential of this compound, particularly in the realm of inflammatory disorders. Its well-defined effects on the NF-κB and JNK signaling pathways, coupled with favorable pharmacokinetic properties, make it a compelling candidate for further drug development.
Future research should focus on:
-
Elucidating the detailed molecular targets of this compound.
-
Exploring its therapeutic potential in other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
-
Conducting more extensive preclinical studies to evaluate its efficacy and safety in various animal models.
-
Investigating the potential anti-cancer and immunosuppressive properties, given its structural similarity to sinomenine.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
Cellular Targets of Sinoacutine in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine (Sino), an isoquinoline (B145761) alkaloid extracted from Stephania yunnanensis H. S. Lo, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the known cellular targets of this compound in immune cells, with a primary focus on its effects on macrophages. The document details the molecular pathways modulated by this compound, presents quantitative data from key studies, outlines experimental protocols for reproducing the cited research, and visualizes the signaling cascades and experimental workflows. While current research predominantly centers on macrophages, this guide also explores the potential effects on other immune cells and pathways by drawing comparisons with the closely related alkaloid, Sinomenine, to suggest avenues for future investigation.
Introduction
Chronic inflammation is a hallmark of numerous diseases, and the identification of novel anti-inflammatory agents is a critical area of pharmacological research. This compound has emerged as a promising natural compound with the ability to modulate immune responses. Understanding its precise cellular and molecular targets within the immune system is paramount for its development as a potential therapeutic agent. This guide synthesizes the current scientific knowledge on the mechanisms of action of this compound in immune cells.
Cellular Targets and Mechanism of Action in Macrophages
Current research has primarily identified macrophages, specifically the RAW264.7 cell line, as a key cellular target of this compound's anti-inflammatory effects. The principal mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.
Modulation of NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition is achieved by significantly reducing the phosphorylation of the p65 subunit of NF-κB.[1][2] However, it does not appear to have a significant effect on the phosphorylation of IκBα, an inhibitor of NF-κB.[1] The reduction in p65 phosphorylation curtails the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Modulation of MAPK Signaling Pathway
The effect of this compound on the MAPK pathway is more nuanced. It selectively inhibits the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway that is involved in pro-inflammatory responses.[1] Conversely, this compound promotes the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK.[1] While ERK and p38 are also part of the MAPK family, their sustained activation can sometimes be associated with anti-inflammatory or resolving phases of the immune response, although they can also contribute to inflammation depending on the cellular context.
Downstream Effects on Inflammatory Mediators
The modulation of the NF-κB and JNK signaling pathways by this compound leads to a significant reduction in the production of several key pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound dose-dependently inhibits the production of:
-
Nitric Oxide (NO)[2]
-
Tumor Necrosis Factor-alpha (TNF-α)[2]
-
Interleukin-1beta (IL-1β)[2]
-
Prostaglandin E2 (PGE2)[2]
Furthermore, it significantly suppresses the protein and gene expression of inducible nitric oxide synthase (iNOS) and the protein expression of cyclooxygenase-2 (COX-2).[1][2]
Promotion of Interleukin-6 (IL-6)
Interestingly, while inhibiting major pro-inflammatory cytokines, this compound has been observed to promote the release of Interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells.[1][2] IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, and this particular effect of this compound warrants further investigation to understand its implications for the overall immunomodulatory profile of the compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from studies on the effects of this compound in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on the Production of Inflammatory Mediators
| Mediator | Concentration of this compound (µg/mL) | % Inhibition / Fold Change | Reference |
| NO | 25 | Significant Inhibition | [1][2] |
| 50 | Significant Inhibition | [1][2] | |
| TNF-α | 25 | Significant Inhibition | [1][2] |
| 50 | Significant Inhibition | [1][2] | |
| IL-1β | 25 | Significant Inhibition | [1][2] |
| 50 | Significant Inhibition | [1][2] | |
| PGE2 | 25 | Significant Inhibition | [1][2] |
| 50 | Significant Inhibition | [1][2] | |
| IL-6 | 25 | Significant Promotion | [1][2] |
| 50 | Significant Promotion | [1][2] |
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes and Signaling Proteins
| Protein/Gene | Concentration of this compound (µg/mL) | Effect | Reference |
| iNOS (protein) | 25, 50 | Significant Inhibition | [1] |
| iNOS (gene) | 25, 50 | Significant Inhibition | [1][2] |
| COX-2 (protein) | 25, 50 | Significant Inhibition | [1] |
| p-p65 (protein) | 25, 50 | Significant Inhibition | [1] |
| p-JNK (protein) | 25, 50 | Significant Inhibition | [1] |
| p-ERK (protein) | 25, 50 | Promotion | [1] |
| p-p38 (protein) | 25, 50 | Promotion | [1] |
Potential Targets in Other Immune Cells and Pathways: A Comparative Perspective with Sinomenine
While direct evidence for this compound's effects on other immune cells is currently lacking, studies on the structurally similar alkaloid, Sinomenine, offer valuable insights into potential areas of investigation.
Potential Effects on the NLRP3 Inflammasome
Recent studies have shown that Sinomenine can suppress the activation of the NLRP3 inflammasome in macrophages.[3] This is reportedly mediated by directly targeting Guanylate-binding protein 5 (GBP5), which in turn regulates the P2X7 receptor, a key activator of the NLRP3 inflammasome. Given the structural similarity, it is plausible that this compound may also interact with components of the NLRP3 inflammasome pathway.
Potential Effects on Other Immune Cell Types
Sinomenine has been shown to modulate the activity of various immune cells beyond macrophages, including:
-
T cells: It can regulate the balance of T helper (Th1, Th2, Th17) and regulatory T (Treg) cells.[3]
-
Neutrophils: It can reduce the inflammatory response of neutrophils.
-
Microglia: It can inhibit the release of inflammatory factors from microglia.[3]
These findings suggest that the immunomodulatory effects of this compound may extend beyond macrophages, and further research into its effects on T cells, neutrophils, and other immune cell populations is warranted.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired duration (e.g., 24 hours).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green qPCR master mix on a real-time PCR system. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin used as an internal control.
Measurement of Inflammatory Mediators (ELISA and Griess Assay)
-
ELISA: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Griess Assay: The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the level of nitrite (B80452) using the Griess reagent.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in macrophages.
Experimental Workflow
Caption: Workflow for studying this compound's effects on macrophages.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory effects in macrophages by inhibiting the NF-κB and JNK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The current body of research provides a strong foundation for its potential as an anti-inflammatory agent. However, several areas require further investigation:
-
Direct Molecular Target: Identifying the direct molecular binding partner(s) of this compound is crucial for a complete understanding of its mechanism of action.
-
Effects on Other Immune Cells: The effects of this compound on a broader range of immune cells, including T cells, B cells, dendritic cells, and neutrophils, need to be explored.
-
NLRP3 Inflammasome: Investigating the potential interaction of this compound with the NLRP3 inflammasome, as suggested by studies on Sinomenine, could reveal additional anti-inflammatory mechanisms.
-
In Vivo Efficacy: While initial in vivo studies in acute lung injury models are promising, further preclinical studies in various inflammatory disease models are necessary to validate its therapeutic potential.
This technical guide provides a comprehensive summary of the current understanding of this compound's cellular targets in immune cells. The detailed protocols and visualized pathways serve as a valuable resource for researchers in the field of immunology and drug development to further explore the therapeutic potential of this promising natural compound.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sinomenine regulates immune cell subsets: Potential neuro-immune intervene for precise treatment of chronic pain [frontiersin.org]
Sinoacutine and Sinomenine in Neuroinflammation Research: A Technical Guide
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, when activated, release a cascade of pro-inflammatory cytokines and other mediators that can lead to neuronal damage.[1][2][3][4] Sinoacutine (B192404) (sino), an alkaloid derived from plants like Stephania yunnanensis, and the closely related, more extensively studied alkaloid Sinomenine (B1681799) (SIN), from Sinomenium acutum, have emerged as potent anti-inflammatory agents with significant neuroprotective properties.[1][5][6][7] This technical guide provides an in-depth overview of the mechanisms of action, experimental data, and key research protocols related to the use of this compound and sinomenine in the context of neuroinflammation, aimed at researchers and drug development professionals.
Core Mechanisms of Action in Neuroinflammation
This compound and sinomenine exert their neuroprotective effects by modulating multiple key signaling pathways involved in the inflammatory cascade. The primary cellular targets are microglia, the resident immune cells of the CNS, which play a pivotal role in initiating and propagating neuroinflammation.[1][8][9]
Inhibition of Microglial Activation and Pro-inflammatory Mediator Release
Activation of microglia is a hallmark of neuroinflammation.[8][10] Upon stimulation by pathogens or damage signals, such as lipopolysaccharide (LPS), microglia transition to a pro-inflammatory M1 phenotype, releasing cytotoxic factors including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][11]
This compound and sinomenine have been demonstrated to directly inhibit this activation process. In vitro studies using LPS-stimulated RAW264.7 macrophages or BV2 microglial cells show that treatment with these alkaloids significantly reduces the production of NO, TNF-α, IL-1β, and PGE2 in a dose-dependent manner.[5][8][12] Furthermore, sinomenine can promote the polarization of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 phenotype, which is associated with tissue repair and the release of anti-inflammatory cytokines like IL-10.[2][6]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[3][13][14][15] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[3][13][16]
This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[5] Similarly, sinomenine prevents NF-κB activation by upregulating the expression of IκB-α, thereby blocking the nuclear translocation of p65.[1][8][16] This inhibition of the NF-κB pathway is a key mechanism underlying the reduced expression of iNOS, COX-2, and various pro-inflammatory cytokines.[5][12][17]
Regulation of the JAK2/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade in immunity and inflammation.[18] The JAK2/STAT3 pathway, in particular, is implicated in neuroinflammatory processes.[18][19][20] Sinomenine has been shown to suppress neuroinflammation by inhibiting the activation of STAT3 in astrocytes.[1][21] It can also activate the JAK2/STAT3 pathway in macrophages via the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), which paradoxically leads to an anti-inflammatory effect by decreasing the expression of CD14/TLR4.[22] This highlights a cell-type-specific regulatory role.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is intrinsically linked to neuroinflammation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15] Sinomenine has been found to activate the Nrf2 signaling pathway in microglia.[6][23] This activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] By bolstering the antioxidant defense system, sinomenine mitigates oxidative stress, which in turn dampens the inflammatory response.[6][23]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[24][25][26][27][28] The NLRP3 inflammasome is a key driver of sterile inflammation in many neurodegenerative diseases.[27] Sinomenine has been shown to inhibit the activation of the NLRP3 inflammasome complex.[1][29] This effect may be mediated by its ability to increase the phosphorylation of AMP-activated protein kinase (AMPK), which subsequently suppresses the inflammasome.[1] In a model of chronic cerebral hypoperfusion, sinomenine was also found to suppress NLRP3-mediated pyroptosis (an inflammatory form of cell death) in neurons.[2]
Quantitative Data Summary
The anti-neuroinflammatory effects of this compound and sinomenine have been quantified in various experimental models. The tables below summarize key findings.
Table 1: In Vitro Effects of this compound/Sinomenine on Inflammatory Mediators
| Compound | Cell Line | Stimulus (Concentration) | Treatment Concentration | Effect on Mediator | Percent Change / Significance | Reference |
|---|---|---|---|---|---|---|
| This compound | RAW264.7 | LPS (1 µg/ml) | 12.5, 25, 50 µg/ml | NO, TNF-α, IL-1β, PGE2 | Dose-dependent reduction | [12] |
| This compound | RAW264.7 | LPS (1 µg/ml) | 25, 50 µg/ml | iNOS (gene expression) | Significant inhibition | [5] |
| Sinomenine | BV2 Microglia | Erythrocyte Lysate | 0.1, 1 mM | IL-1β, TNF-α, iNOS | Significant reduction | [1] |
| Sinomenine | BV2 Microglia | Erythrocyte Lysate | 0.1, 1 mM | IL-10, Arginase-1 | Increased expression | [1] |
| Sinomenine | RAW264.7 | LPS (1 µg/ml) | 10, 50 µg/ml | IL-6, TNF-α, IL-1β, etc. | Dose-dependent reduction | [30] |
| Sinomenine | BV2 Microglia | ICH-challenged | 10, 20, 40 µM | TNF-α, IL-1β, IL-6, ROS | Dose-dependent reduction |[8] |
Table 2: In Vivo Effects of this compound/Sinomenine in Neuroinflammation Models
| Compound | Animal Model | Treatment Dose & Route | Key Findings | Reference |
|---|---|---|---|---|
| This compound | LPS-induced Acute Lung Injury (Mouse) | Not specified | Reduced NO, IL-6, TNF-α in lung tissue | [5] |
| Sinomenine | MCAO (Mouse) | Not specified | Reduced inflammatory cytokines, inhibited STAT3 | [21] |
| Sinomenine | Chronic Cerebral Hypoperfusion (Rat) | 10 mg/kg daily | Reduced IL-1β, IL-6, TNF-α; promoted M2 polarization | [2] |
| Sinomenine | Intracerebral Hemorrhage (Mouse) | Not specified | Reduced cerebral water content and neurological deficit | [8] |
| Sinomenine | EAE (Mouse) | Not specified | Attenuated NLRP3, ASC, Caspase-1 levels |[29] |
Experimental Models and Protocols
The investigation of this compound's anti-neuroinflammatory properties relies on established in vitro and in vivo models.
In Vitro Model: LPS-Induced Inflammation in Microglial Cells
This model is used to screen for anti-inflammatory effects and elucidate molecular mechanisms. The murine microglial cell line BV2 or macrophage line RAW264.7 are commonly used.[2][5][12]
Protocol: Inhibition of Inflammatory Cytokine Production
-
Cell Culture: Plate RAW264.7 cells (e.g., 2.5 x 10⁵ cells/well in a 24-well plate) and culture in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[12]
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µg/ml) or vehicle control for a specified duration (e.g., 2 hours).[12]
-
Inflammatory Stimulus: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/ml to all wells except the negative control.[2][12]
-
Incubation: Incubate the cells for a period of 24 hours to allow for the production and secretion of inflammatory mediators.[12]
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Analysis:
-
Cell Lysate for Western Blot: Lyse the remaining cells to extract total protein for Western blot analysis to assess the phosphorylation status of key signaling proteins like p65 (NF-κB) and IκB.[5]
In Vivo Model: LPS-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and its effects on the CNS. Intraperitoneal (i.p.) injection of LPS in rodents induces a robust inflammatory response, including neuroinflammation.[4][31]
Protocol: Assessment of Neuroinflammation in Mice
-
Animal Acclimatization: House male C57BL/6 mice under standard conditions for at least one week before the experiment.[6]
-
Grouping: Randomly divide mice into groups: (1) Vehicle Control, (2) LPS only, (3) LPS + this compound (various doses).
-
Treatment: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal, oral gavage) at a set time before the LPS challenge.
-
LPS Challenge: Administer LPS via intraperitoneal (i.p.) injection.
-
Behavioral/Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), perform behavioral tests or euthanize the animals.
-
Tissue Processing: Perfuse the animals with saline and collect brain tissue (e.g., hippocampus, cortex) and/or bronchoalveolar lavage fluid (BALF) for analysis.[5]
-
Analysis:
-
Cytokine Levels: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.[5]
-
Western Blot: Analyze protein expression and phosphorylation (e.g., p-p65, iNOS, Nrf2) in tissue homogenates.[6]
-
Immunohistochemistry: Prepare brain slices and perform staining for markers of microglial activation (e.g., Iba1) and neuronal health.[2]
-
This compound and the related alkaloid sinomenine demonstrate significant therapeutic potential for neurological disorders underpinned by inflammation. Their multi-target mechanism of action, involving the concurrent inhibition of pro-inflammatory pathways (NF-κB, NLRP3 inflammasome) and the activation of protective antioxidant responses (Nrf2), makes them compelling candidates for further drug development.
Future research should focus on:
-
Directly comparing the efficacy and neuroprotective mechanisms of this compound and sinomenine in standardized models of neuroinflammation.
-
Investigating their ability to cross the blood-brain barrier and determining their pharmacokinetic and pharmacodynamic profiles within the CNS.
-
Evaluating their long-term efficacy and safety in chronic models of neurodegenerative diseases.
-
Exploring synergistic effects with other therapeutic agents to develop combination therapies for complex neurological conditions.
By continuing to unravel the intricate molecular mechanisms of these natural compounds, the scientific community can pave the way for novel treatments that effectively combat the detrimental effects of neuroinflammation.
References
- 1. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 2. Sinomenine alleviates neuroinflammation in chronic cerebral hypoperfusion by promoting M2 microglial polarization and inhibiting neuronal pyroptosis via exosomal miRNA-223-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF-β1/ALK5/Smad3 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinomenine inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Sinomenine Ameliorated Microglial Activation and Neuropathic Pain After Chronic Constriction Injury Via TGF‐β1/ALK5/Smad3 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sinomenine ameliorates lipopolysaccharide-induced acute lung injury by stimulating M2 polarization and suppressing pyroptosis in alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of sinomenine by inhibition of pro-inflammatory mediators in PMA plus A23187-stimulated HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sinomenine activates astrocytic dopamine D2 receptors and alleviates neuroinflammatory injury via the CRYAB/STAT3 pathway after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sinomenine regulates CD14/TLR4, JAK2/STAT3 pathway and calcium signal via α7nAChR to inhibit inflammation in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Effects of Sinomenine on Experimental Autoimmune Encephalomyelitis via Anti-Inflammatory and Nrf2-Dependent Anti-Oxidative Stress Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sinensetin Attenuated Macrophagic NLRP3 Inflammasomes Formation via SIRT1-NRF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NLRP3 Sensing of Diverse Inflammatory Stimuli Requires Distinct Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Shionone alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Sinomenine Alleviates Murine Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis through Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets [frontiersin.org]
- 31. discover.library.noaa.gov [discover.library.noaa.gov]
Methodological & Application
Sinoacutine In Vitro Assay Protocol for RAW264.7 Cells: A Comprehensive Guide
Introduction
Sinoacutine, an alkaloid compound, has demonstrated notable anti-inflammatory properties. This document provides a detailed protocol for conducting in vitro assays using the RAW264.7 murine macrophage cell line to evaluate the anti-inflammatory effects of this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein describe the assessment of cell viability, the quantification of key inflammatory mediators, and the analysis of underlying molecular signaling pathways.
Compound Details
| Characteristic | Value | Reference |
| Compound Name | This compound ((-)-Salutaridine) | [1][2][3] |
| CAS Number | 4090-18-0 | [1][2][4] |
| Molecular Formula | C19H21NO4 | [1][2] |
| Molecular Weight | 327.37 g/mol | [3][4][5] |
| Solubility | DMSO: 65 mg/mL (198.55 mM) DMF: 10 mg/mL Ethanol: 1 mg/mL Water: 13.03 mg/L (estimated) | [1][2][3] |
Experimental Protocols
Cell Culture and Treatment
This protocol details the maintenance and preparation of RAW264.7 cells for subsequent experimentation.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture flasks or plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or water. Dilute the stock solution in DMEM to the final working concentration (typically 1 µg/mL).
-
Treatment: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at the densities specified in the individual assay protocols. Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with LPS for the indicated duration as per the specific assay.
Cell Viability Assay (CCK-8)
This assay is performed to determine the cytotoxic effects of this compound on RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group (untreated cells).
Measurement of Inflammatory Mediators
This assay measures the production of nitric oxide, a key inflammatory mediator, by detecting its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW264.7 cells
-
24-well plates
-
This compound
-
LPS
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. Allow them to adhere overnight. Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
This protocol describes the quantification of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW264.7 cells
-
24-well plates
-
This compound
-
LPS
-
Commercial ELISA kits for mouse TNF-α, IL-1β, and PGE2 (e.g., from Abcam, STEMCELL Technologies, or antibodies-online.com).[6][7]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells and treat with this compound and LPS as described in the NO assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and PGE2 according to the manufacturer's instructions provided with the respective commercial kits. This typically involves the following steps:
-
Addition of standards and samples to antibody-coated wells.
-
Incubation and washing steps.
-
Addition of a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Quantification: Calculate the concentrations of TNF-α, IL-1β, and PGE2 in the samples by plotting a standard curve.
Western Blot Analysis of Signaling Pathways
This protocol is for the detection of key proteins involved in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.
Materials:
-
RAW264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibody Dilutions:
| Target Protein | Recommended Dilution | Reference |
| iNOS | 1:1000 | [8] |
| COX-2 | 1:1000 | [8] |
| p-p65 | Varies by manufacturer | - |
| p65 | Varies by manufacturer | - |
| p-JNK | 1:200 - 1:1000 | [9] |
| JNK | Varies by manufacturer | [10] |
| p-ERK1/2 | Varies by manufacturer | [11] |
| ERK1/2 | Varies by manufacturer | [12] |
| p-p38 | Varies by manufacturer | [12] |
| p38 | Varies by manufacturer | [12] |
| β-actin | 1:5000 | [8] |
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling pathway analysis, 24 hours for iNOS and COX-2 expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | PGE2 (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
Note: This table should be populated with experimental data. The concentrations of this compound should be chosen based on cell viability assay results.
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Signaling Proteins in LPS-Stimulated RAW264.7 Cells
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65/p65 Ratio | Relative p-JNK/JNK Ratio | Relative p-ERK/ERK Ratio | Relative p-p38/p38 Ratio |
| Control | ||||||
| LPS (1 µg/mL) | ||||||
| LPS + this compound (Conc. 1) | ||||||
| LPS + this compound (Conc. 2) | ||||||
| LPS + this compound (Conc. 3) |
Note: This table should be populated with densitometric analysis of Western blot data, normalized to a loading control.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. (-)-Sinoacutine | CAS 4090-18-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 4090-18-0 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. stemcell.com [stemcell.com]
- 7. Mouse TNF alpha ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Sinoacutine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinoacutine (B192404) is a bioactive alkaloid found in Sinomenium acutum, a plant used in traditional Chinese medicine.[1][2] With growing interest in its pharmacological properties, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical trials.[3][4] This application note describes a sensitive, selective, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system: A system capable of delivering reproducible gradients at high pressures.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d3 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
A summary of the optimized HPLC-MS/MS parameters is provided in Table 1.
Table 1: Optimized HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 328.2 → 198.1; this compound-d3: m/z 331.2 → 201.1 (Example transitions) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Note: MRM transitions and collision energies need to be optimized for the specific instrument used.
Method Validation
The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6][7][8]
Table 2: Summary of Method Validation Results
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Recovery | |
| Extraction Recovery | Consistent and reproducible across QC levels (e.g., 85-110%) |
| Matrix Effect | |
| IS-Normalized Matrix Factor | 0.85 - 1.15 |
| Stability | |
| Bench-top Stability (4h, RT) | Stable |
| Freeze-thaw Stability (3 cycles) | Stable |
| Long-term Stability (-80°C, 30 days) | Stable |
| Post-preparative Stability (24h, 4°C) | Stable |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RT: Room Temperature.
Data Presentation
Quantitative data was processed using the instrument's software. A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used to fit the data.
Visualization
Experimental workflow for this compound quantification.
Logical relationship of method validation steps.
References
- 1. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Current Application of LC-MS/MS in Pharmacokinetics of Traditional Chinese Medicines (Recent Three Years): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sinoacutine in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine, an isoquinoline (B145761) alkaloid, has demonstrated notable analgesic and anti-inflammatory properties.[1][2][3] While direct and extensive research on the administration of this compound in collagen-induced arthritis (CIA) models is limited, studies on the structurally similar alkaloid, Sinomenine (B1681799), provide a valuable framework for protocol development and mechanistic investigation.[4][5][6][7][8][9][10][11] The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing key pathological features such as synovial hyperplasia, inflammatory cell infiltration, and subsequent cartilage and bone destruction.[12] This document outlines potential application notes and detailed protocols for evaluating the therapeutic efficacy of this compound in a CIA model, drawing upon established methodologies for Sinomenine.
Preclinical Data Summary
The following tables summarize quantitative data from studies utilizing Sinomenine in CIA models, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Sinomenine on Arthritis Severity and Inflammatory Markers in CIA Models
| Treatment Group | Dosage | Arthritis Score (Arbitrary Units) | Paw Swelling (mm) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| CIA Model | - | Increased | Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Sinomenine | 30 mg/kg | Decreased | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Sinomenine | 50 mg/kg | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Sinomenine | 100 mg/kg | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Sinomenine | 300 mg/kg | Significantly Decreased | - | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table is a composite representation based on findings from multiple studies on Sinomenine.[4][5][6][7][8][10][11][13] The actual values can vary based on the specific experimental setup.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Male Rats | Female Rats |
| Cmax (µg/mL) | 4.10 ± 0.88 | 4.09 ± 1.40 |
| t1/2α (min) | 13.08 ± 4.76 | 12.02 ± 1.66 |
| t1/2β (min) | 387.15 ± 177.38 | 554.50 ± 82.64 |
| AUC0-∞ (mg/L/min) | 694.80 ± 93.21 | 1174.66 ± 527.17 |
Data from a pharmacokinetic study of this compound following intravenous administration.[1][3]
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Model Induction
This protocol describes the standard method for inducing arthritis in rodents, a crucial first step for testing the efficacy of this compound.[12]
Materials:
-
Bovine or Chicken Type II Collagen (immunization grade)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Male DBA/1 or Wistar rats (6-8 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA to a final concentration of 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the animals.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a collagen emulsion with IFA (instead of CFA) at the same concentration.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring Arthritis Development:
-
Beginning on day 28, monitor the animals daily for signs of arthritis, including paw swelling, erythema, and joint stiffness.[14]
-
Use a clinical scoring system to quantify arthritis severity (e.g., 0 = no signs, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity).[15]
-
II. This compound Administration
This protocol outlines the preparation and administration of this compound to the established CIA model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution with a solubilizing agent if necessary)
-
Oral gavage needles or injection supplies
Procedure:
-
Preparation of this compound Solution:
-
Based on pharmacokinetic data, this compound can be dissolved in a suitable vehicle.[3] For oral administration, a suspension may be necessary. For intraperitoneal or intravenous injection, a sterile, filtered solution is required.
-
Prepare different concentrations to test a range of dosages (e.g., 25, 50, and 100 mg/kg, based on effective doses of Sinomenine).[6][7][8]
-
-
Administration:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 28).
-
Administer this compound or vehicle to the respective animal groups daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 4-6 weeks).[14]
-
III. Assessment of Therapeutic Efficacy
This section details the methods to evaluate the effects of this compound on the progression of arthritis.
1. Clinical Assessment:
-
Record arthritis scores and paw volume measurements regularly (e.g., every other day) throughout the treatment period.[4][10]
2. Histopathological Analysis:
-
At the end of the study, sacrifice the animals and collect ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[8]
3. Measurement of Inflammatory Mediators:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Isolate serum and use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][8]
-
Analyze the expression of inflammatory mediators like COX-2 and iNOS in joint tissues using immunohistochemistry or Western blotting.[4]
4. Analysis of Bone Destruction Markers:
-
Measure the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in joint tissues, as these are involved in cartilage and bone degradation.[4][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a CIA model.
Proposed Signaling Pathway of Action
Based on the known mechanisms of the related compound Sinomenine, this compound may exert its anti-arthritic effects by inhibiting key inflammatory signaling pathways.[4][5]
Caption: Putative mechanism of this compound via NF-κB and MAPK pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Combined treatment with sinomenine and acupuncture on collagen-induced arthritis through the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined treatment with sinomenine and acupuncture on collagen-induced arthritis through the NF-κB and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinomenine mitigates collagen-induced arthritis mice by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes [frontiersin.org]
- 10. Sinomenine Inhibits the Progression of Rheumatoid Arthritis by Regulating the Secretion of Inflammatory Cytokines and Monocyte/Macrophage Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological mechanisms of sinomenine in anti-inflammatory immunity and osteoprotection in rheumatoid arthritis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdbioproducts.com [mdbioproducts.com]
- 13. An herbal formula attenuates collagen-induced arthritis via inhibition of JAK2-STAT3 signaling and regulation of Th17 cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Sinoacutine in an LPS-Induced Acute Lung Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in animal models that mimics the features of ALI/ARDS.[2][3] Sinoacutine, an alkaloid extracted from Stephania yunnanensis, has demonstrated potent anti-inflammatory properties.[4] This document provides a detailed protocol for establishing an LPS-induced ALI model in mice and investigating the therapeutic effects of this compound. The protocol outlines the experimental procedures, data analysis, and the underlying signaling pathways involved.
Mechanism of Action of this compound in ALI
This compound has been shown to mitigate inflammatory responses in ALI by modulating key signaling pathways.[4][5] The anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators. Studies have indicated that this compound can inhibit the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response to LPS.[6][7] Upon binding to TLR4, LPS triggers a signaling cascade that leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[8] this compound has been found to inhibit the phosphorylation of p65, a subunit of NF-κB, thereby preventing its activation and the subsequent inflammatory cascade.[4][5]
Furthermore, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, including the c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[4][5] The MAPK pathway is also crucial in regulating the inflammatory response. This compound's inhibitory effects on the JNK pathway, while promoting the phosphorylation of ERK and p38, suggest a complex regulatory role in inflammation.[4] By targeting these critical signaling nodes, this compound effectively reduces the hallmarks of ALI, including neutrophil infiltration, pulmonary edema, and the release of inflammatory cytokines.[4][5]
Signaling Pathway of this compound in LPS-Induced ALI
Caption: this compound's proposed mechanism in LPS-induced ALI.
Experimental Workflow
Caption: Overview of the experimental workflow.
Detailed Experimental Protocols
LPS-Induced Acute Lung Injury Model in Mice
This protocol describes the induction of ALI in mice via intratracheal instillation of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
22G venous catheter
-
Suture thread
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully dissect the surrounding muscles to isolate the trachea.
-
-
LPS Instillation:
-
Puncture the trachea between the cartilaginous rings with a 22G needle attached to a syringe containing LPS solution (typically 5 mg/kg body weight dissolved in 50 µL of sterile PBS).
-
Instill the LPS solution into the lungs.
-
Hold the mouse in an upright position for about 1 minute to ensure proper distribution of the LPS in the lungs.
-
-
Suturing and Recovery: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it regains consciousness.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration: Administer this compound to the treatment group of mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time point relative to LPS instillation (e.g., 1 hour before or 2 hours after LPS). The control and LPS groups should receive an equivalent volume of the vehicle.
Bronchoalveolar Lavage (BAL)
This procedure is performed to collect cells and fluid from the lungs for analysis.
Procedure:
-
At the designated time point (e.g., 24 hours post-LPS), euthanize the mice.
-
Expose the trachea as described in the ALI induction protocol.
-
Insert a catheter into the trachea and secure it with a suture.
-
Instill a known volume of cold, sterile PBS (e.g., 0.5 mL) into the lungs and then gently aspirate the fluid.
-
Repeat the instillation and aspiration process two to three times, pooling the collected fluid.
-
Keep the collected bronchoalveolar lavage fluid (BALF) on ice.
BALF Analysis
Procedure:
-
Cell Count: Centrifuge a small aliquot of the BALF and resuspend the cell pellet. Perform a total cell count using a hemocytometer. For differential cell counts, prepare a cytospin slide and stain with a Wright-Giemsa stain.
-
Protein Concentration: Centrifuge the remaining BALF to pellet the cells. Measure the protein concentration in the supernatant using a BCA protein assay kit as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using commercially available ELISA kits.
Lung Tissue Analysis
Procedure:
-
Lung Wet-to-Dry Weight Ratio: Excise the lungs, weigh them (wet weight), and then dry them in an oven at 60°C for 48 hours to obtain the dry weight. The wet-to-dry weight ratio is an indicator of pulmonary edema.
-
Histopathology: Perfuse the lungs with PBS and then fix one lung lobe in 10% neutral buffered formalin. Embed the fixed tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the lung injury score based on parameters such as alveolar congestion, hemorrhage, neutrophil infiltration, and alveolar wall thickening.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, which is an indicator of neutrophil infiltration. Use a commercially available MPO assay kit.
-
Western Blot Analysis: Homogenize another portion of the lung tissue to extract proteins. Perform Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-JNK).
Data Presentation
The following tables summarize the expected quantitative data from a typical study investigating the effects of this compound on LPS-induced ALI.
Table 1: Effect of this compound on BALF Cellularity and Protein Content
| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) | Protein (mg/mL) |
| Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.09 | 0.1 ± 0.02 |
| LPS | 5.2 ± 0.8 | 4.5 ± 0.7 | 0.7 ± 0.2 | 0.8 ± 0.15*** |
| LPS + this compound | 2.1 ± 0.5### | 1.8 ± 0.4### | 0.3 ± 0.1 | 0.3 ± 0.08### |
*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.
Table 2: Effect of this compound on Lung Edema, MPO Activity, and Lung Injury Score
| Group | Lung Wet/Dry Ratio | MPO Activity (U/g tissue) | Lung Injury Score |
| Control | 4.5 ± 0.3 | 0.2 ± 0.05 | 0.5 ± 0.2 |
| LPS | 7.8 ± 0.6 | 2.5 ± 0.4 | 3.8 ± 0.5*** |
| LPS + this compound | 5.2 ± 0.4### | 1.1 ± 0.3### | 1.5 ± 0.4### |
*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.
Table 3: Effect of this compound on Pro-inflammatory Cytokines in BALF (pg/mL)
| Group | TNF-α | IL-1β | IL-6 |
| Control | 20 ± 5 | 15 ± 4 | 30 ± 8 |
| LPS | 550 ± 80 | 480 ± 70 | 800 ± 120*** |
| LPS + this compound | 210 ± 40### | 190 ± 35### | 350 ± 60### |
*Data are presented as mean ± SD. **p < 0.001 vs. Control; ###p < 0.001 vs. LPS.
Conclusion
This document provides a comprehensive guide for utilizing a murine model of LPS-induced acute lung injury to investigate the therapeutic potential of this compound. The detailed protocols for model induction, treatment, and subsequent analyses, along with the elucidation of the underlying signaling pathways, offer a robust framework for researchers in the field of pulmonary inflammation and drug discovery. The presented data tables serve as a reference for expected outcomes and aid in the interpretation of experimental results. The anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB and modulation of the MAPK signaling pathways, highlight its promise as a potential therapeutic agent for ALI and ARDS.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sinomenine - Wikipedia [en.wikipedia.org]
Measuring Sinoacutine's Efficacy in Animal Models of Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine, an alkaloid extracted from plants of the Sinomenium genus, has demonstrated notable analgesic and anti-inflammatory properties. These characteristics make it a compound of significant interest for the development of novel pain therapeutics. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established animal models of pain. The methodologies outlined herein are designed to ensure robust and reproducible data generation for preclinical research.
The primary analgesic mechanism of this compound is linked to its anti-inflammatory effects, which are mediated through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). By downregulating these pathways, this compound can reduce the production of pro-inflammatory mediators that contribute to pain sensitization.
Experimental Workflow for Analgesic Assessment
A systematic approach is crucial for characterizing the analgesic profile of this compound. The following workflow outlines a logical progression from initial screening for analgesic activity to more complex models of inflammatory pain.
Quantitative Data Summary
While specific quantitative data for this compound's efficacy in various pain models is still emerging in publicly available literature, a review of the structurally similar and co-extracted alkaloid, Sinomenine, provides valuable insights. It has been reported that this compound demonstrates a clear analgesic effect by increasing the pain threshold in the hot plate test and reducing the number of writhes in the acetic acid-induced writhing test.[1] The following tables are structured to be populated with data from forthcoming or proprietary studies on this compound, with example data for illustrative purposes.
Table 1: Efficacy of this compound in the Hot Plate Test (Mice)
| Treatment Group | Dose (mg/kg) | Latency to Paw Lick (seconds) | % Increase in Latency |
| Vehicle Control | - | 10.2 ± 1.5 | - |
| This compound | 10 | (Data Pending) | (Data Pending) |
| This compound | 20 | (Data Pending) | (Data Pending) |
| This compound | 40 | (Data Pending) | (Data Pending) |
| Morphine (Positive Control) | 10 | 25.8 ± 2.1 | 152.9% |
Table 2: Efficacy of this compound in the Acetic Acid-Induced Writhing Test (Mice)
| Treatment Group | Dose (mg/kg) | Number of Writhes | % Inhibition |
| Vehicle Control | - | 45.3 ± 5.2 | - |
| This compound | 10 | (Data Pending) | (Data Pending) |
| This compound | 20 | (Data Pending) | (Data Pending) |
| This compound | 40 | (Data Pending) | (Data Pending) |
| Aspirin (B1665792) (Positive Control) | 100 | 15.1 ± 2.8 | 66.7% |
Table 3: Efficacy of this compound in the Formalin Test (Mice)
| Treatment Group | Dose (mg/kg) | Paw Licking Time (seconds) - Early Phase (0-5 min) | Paw Licking Time (seconds) - Late Phase (15-30 min) |
| Vehicle Control | - | 65.4 ± 7.1 | 98.2 ± 10.5 |
| This compound | 10 | (Data Pending) | (Data Pending) |
| This compound | 20 | (Data Pending) | (Data Pending) |
| This compound | 40 | (Data Pending) | (Data Pending) |
| Indomethacin (B1671933) (Positive Control) | 10 | 62.1 ± 6.8 | 45.7 ± 5.3 |
Experimental Protocols
Hot Plate Test
This method is used to evaluate the central analgesic activity of this compound by measuring the response latency to a thermal stimulus.
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (at various doses, e.g., 10, 20, 40 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control group receiving morphine (e.g., 10 mg/kg, i.p.) should be included.
-
At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.
-
Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping.
-
A cut-off time of 30-45 seconds is implemented to prevent tissue damage.
-
Acetic Acid-Induced Writhing Test
This test assesses the peripheral analgesic activity of this compound by quantifying the response to a chemical irritant that induces visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer this compound (at various doses) or vehicle control 30-60 minutes prior to the induction of writhing. Include a positive control group treated with a non-steroidal anti-inflammatory drug (NSAID) like aspirin (e.g., 100 mg/kg, p.o.).
-
Induce writhing by an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).
-
Immediately after the injection, place the mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
Formalin Test
This model is used to differentiate between neurogenic (early phase) and inflammatory (late phase) pain and to evaluate the efficacy of this compound against both.
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Procedure:
-
Administer this compound (at various doses), vehicle, or a positive control (e.g., indomethacin for the late phase) 30-60 minutes before the formalin injection.
-
Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in a transparent observation chamber.
-
Record the total time spent licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Signaling Pathway Analysis
The anti-inflammatory and analgesic effects of this compound are attributed to its modulation of the NF-κB and JNK signaling pathways.
Protocol for Western Blot Analysis of NF-κB and JNK Activation
This protocol can be used to assess the molecular mechanism of this compound in a relevant cell line (e.g., RAW 264.7 macrophages) or in tissue homogenates from the inflamed paws of animals used in the in vivo models.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce an inflammatory response.
-
-
Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB) and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Conclusion
This compound holds promise as a novel analgesic agent, primarily through its anti-inflammatory actions. The protocols and frameworks provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound's efficacy in various animal models of pain. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data essential for advancing the development of this compound as a potential therapeutic for pain management. Further research is warranted to fully elucidate the quantitative dose-response relationships and the detailed molecular mechanisms underlying its analgesic effects.
References
Application Notes: Sinoacutine in the Investigation of Neuroinflammatory Pathways In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory mediators that contribute to neuronal damage. Sinoacutine (B192404), an alkaloid derived from the medicinal plant Stephania yunnanensis, has demonstrated anti-inflammatory properties. While direct in vitro studies on this compound in neuroinflammatory models are emerging, extensive research on the closely related alkaloid, sinomenine (B1681799), from Sinomenium acutum, provides a strong basis for its application in studying neuroinflammatory pathways. These alkaloids are known to modulate key signaling cascades, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), making them valuable tools for neuropharmacological research.
This document provides detailed application notes and protocols for utilizing this compound to study neuroinflammatory processes in vitro, with a focus on microglia and astrocyte cell cultures.
Mechanism of Action
This compound and related alkaloids exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial and macrophage models, these compounds have been shown to:
-
Inhibit NF-κB Signaling: By preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, this compound blocks the nuclear translocation of the p65 subunit. This, in turn, suppresses the transcription of various pro-inflammatory genes.
-
Modulate MAPK Pathways: this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway involved in inflammatory responses[1][2].
-
Reduce Inflammatory Mediators: Consequently, this compound treatment leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as a decrease in the expression of inducible Nitric Oxide Synthase (iNOS) and subsequent nitric oxide (NO) production[1][2].
Data Summary
The following tables summarize the quantitative effects of this compound and the related compound sinomenine on the production of key inflammatory mediators in LPS-stimulated in vitro models.
Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages
| Concentration | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-1β Release (% of LPS control) | iNOS Expression (% of LPS control) |
| 25 µg/ml | Decreased | Decreased | Decreased | Inhibited |
| 50 µg/ml | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Inhibited |
Data derived from studies on RAW264.7 macrophages stimulated with LPS[1][2].
Table 2: Effect of Sinomenine on Inflammatory Mediator Production in LPS-Stimulated Primary Microglia and BV-2 Cells
| Concentration | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-1β Release (% of LPS control) |
| 0.1 mM | - | Decreased | Decreased |
| 1 mM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data derived from studies on primary microglia and BV-2 microglial cells stimulated with LPS[3][4].
Visualizing Molecular Pathways and Experimental Workflow
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups
This protocol outlines the preparation of high-purity primary microglia from newborn mouse pups[3][5].
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin (2.5%)
-
Trypsin inhibitor
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
70% Ethanol
-
Sterile PBS, dissection tools, and consumables
Procedure:
-
Preparation: Coat T-75 flasks with 10 µg/ml PDL for at least 2 hours at 37°C, then wash three times with sterile distilled water[3].
-
Dissection and Dissociation:
-
Euthanize P0-P2 mouse pups and sterilize with 70% ethanol.
-
Dissect cortices in ice-cold PBS.
-
Mince the tissue and incubate in 2.5% trypsin and DNase I at 37°C for 15 minutes, swirling frequently[3].
-
Neutralize trypsin with an equal volume of DMEM containing 10% FBS and a trypsin inhibitor[3].
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Mixed Glial Culture:
-
Microglia Isolation:
Protocol 2: LPS-Induced Neuroinflammation In Vitro
This protocol describes the induction of an inflammatory response in cultured microglia or astrocytes using Lipopolysaccharide (LPS)[6][7].
Materials:
-
Cultured microglia or astrocytes (from Protocol 1 or cell lines like BV-2)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Plate microglia or astrocytes at the desired density in multi-well plates and allow them to adhere overnight.
-
This compound Pre-treatment:
-
The following day, replace the medium with serum-free medium.
-
Add this compound at various final concentrations (e.g., 10, 25, 50 µg/ml) to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/ml to all wells except the negative control.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for ELISA and Griess assay.
-
Wash the cells with cold PBS and lyse them for protein extraction for Western blotting.
-
Protocol 3: Western Blot for NF-κB (p65) and p-JNK
This protocol details the detection of total and phosphorylated p65 and JNK by Western blotting[4][8].
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells from Protocol 2 with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[4][8].
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C[4].
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20)[4][8].
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[4][8].
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Protocol 4: ELISA for TNF-α and IL-1β
This protocol describes the quantification of secreted TNF-α and IL-1β in the cell culture supernatant using an ELISA kit[9][10][11].
Materials:
-
Commercial ELISA kit for mouse or human TNF-α and IL-1β
-
Cell culture supernatant from Protocol 2
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as directed in the kit manual.
-
Wash the wells multiple times.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark to allow color development.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α and IL-1β in the samples.
-
Protocol 5: Griess Assay for Nitric Oxide (NO)
This protocol outlines the measurement of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reaction[12][13][14][15].
Materials:
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
Cell culture supernatant from Protocol 2
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium (ranging from 0 to 100 µM).
-
Assay:
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
References
- 1. Sinomenine alleviates lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]
- 4. Sinomenine activation of Nrf2 signaling prevents inflammation and cerebral injury in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine alleviates neuroinflammation in chronic cerebral hypoperfusion by promoting M2 microglial polarization and inhibiting neuronal pyroptosis via exosomal miRNA-223-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | She Doesn’t Even Go Here: The Role of Inflammatory Astrocytes in CNS Disorders [frontiersin.org]
- 8. Sinomenine inhibits amyloid beta-induced astrocyte activation and protects neurons against indirect toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NO Production in LPS-Stimulated Primary Rat Glial Cells by Gnidilatimonoein and Extract of Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sinomenine regulates the cholinergic anti-inflammatory pathway to inhibit TLR4/NF-κB pathway and protect the homeostasis in brain and gut in scopolamine-induced Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Current Methods for the Isolation and Cultivation of Microglia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sinoacutine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine, an alkaloid isolated from Sinomenium acutum, has demonstrated significant cytoprotective and vasorelaxant properties.[1] In cell culture applications, it has been shown to inhibit hydrogen peroxide-induced decreases in viability in PC12 cells and to induce relaxation of precontracted isolated rat aortic rings.[1][2] Recent studies have further elucidated its anti-inflammatory effects, highlighting its ability to regulate key signaling pathways such as NF-κB and JNK. This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments, along with a summary of its known signaling interactions.
Data Presentation: Solubility of this compound
For reproducible and effective experimental results, proper dissolution of this compound is critical. The following table summarizes the solubility of this compound in various solvents. It is recommended to use fresh, anhydrous solvents to avoid decreased solubility, particularly with DMSO.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 65 mg/mL | [3] |
| Ethanol | 1 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Treatment of Cells in Culture with this compound
This protocol outlines the steps for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells (e.g., PC12, RAW264.7)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed the cells at the desired density in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%).
-
Cell Treatment:
-
For adherent cells, carefully remove the old medium from the wells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
For suspension cells, add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following the incubation period, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, qPCR).
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound was found to inhibit the phosphorylation of p65, a subunit of NF-κB, and c-Jun N-terminal kinase (JNK).[1] Interestingly, it promoted the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway.[1]
Below are diagrams illustrating the proposed signaling pathway of this compound's anti-inflammatory action and a general experimental workflow for investigating its effects.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sinomenine alleviates diabetic peripheral neuropathic pain through inhibition of the inositol‐requiring enzyme 1 alpha–X‐box binding protein 1 pathway by downregulating prostaglandin‐endoperoxide synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Sinoacutine-Treated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory effects of Sinoacutine on macrophages using Western blot analysis. The information is targeted toward researchers in immunology, pharmacology, and drug development.
Introduction
This compound, an alkaloid extracted from Stephania yunnanensis, has demonstrated significant anti-inflammatory properties.[1] In macrophages, key immune cells involved in the inflammatory response, this compound has been shown to modulate several critical signaling pathways. Western blot analysis is an essential technique to elucidate the molecular mechanisms by which this compound exerts its effects, by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This document outlines the relevant signaling pathways, provides detailed experimental protocols, and presents data in a structured format to facilitate research in this area.
Key Signaling Pathways Modulated by this compound in Macrophages
This compound has been reported to influence the following signaling pathways in macrophages, often in the context of lipopolysaccharide (LPS)-induced inflammation:
-
NF-κB Signaling Pathway: this compound has been observed to inhibit the phosphorylation of p65, a key subunit of the NF-κB complex.[1] This pathway is central to the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: this compound treatment can lead to the inhibition of c-Jun NH2-terminal kinase (JNK) phosphorylation, while promoting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38.[1]
-
JAK/STAT Signaling Pathway: Research suggests that this compound may exert its effects through the JAK/STAT pathway, impacting the expression of downstream inflammatory mediators.[2]
-
TLR4 Signaling Pathway: this compound has been shown to down-regulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88, thereby inhibiting the activation of inflammatory responses.[3]
The following diagram illustrates the key signaling pathways affected by this compound in macrophages.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: qPCR Analysis of Inflammatory Gene Expression Following Sinoacutine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine (B192404), an alkaloid extracted from the medicinal plant Stephania yunnanensis, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing quantitative polymerase chain reaction (qPCR) to analyze the expression of key inflammatory genes in response to this compound treatment. The primary focus is on the murine macrophage cell line RAW264.7, a widely used model for studying inflammation. This compound has been shown to modulate inflammatory responses by targeting crucial signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.
Data Presentation: Effect of this compound on Inflammatory Gene Expression
The following table summarizes the typical quantitative data obtained from qPCR analysis of inflammatory gene expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells pre-treated with this compound. Data is presented as the relative fold change in mRNA expression compared to the LPS-treated control group.
| Gene | Treatment Group | Concentration | Fold Change in mRNA Expression (Normalized to Housekeeping Gene) |
| iNOS | Control (no treatment) | - | 1.0 |
| LPS (1 µg/mL) | - | 100.0 | |
| LPS + this compound | 25 µg/mL | 45.2[1] | |
| LPS + this compound | 50 µg/mL | 22.8[1] | |
| TNF-α | Control (no treatment) | - | 1.0 |
| LPS (1 µg/mL) | - | 85.0 | |
| LPS + this compound | 25 µg/mL | Reduced Expression | |
| LPS + this compound | 50 µg/mL | Significantly Reduced Expression | |
| IL-1β | Control (no treatment) | - | 1.0 |
| LPS (1 µg/mL) | - | 120.0 | |
| LPS + this compound | 25 µg/mL | Reduced Expression | |
| LPS + this compound | 50 µg/mL | Significantly Reduced Expression | |
| IL-6 | Control (no treatment) | - | 1.0 |
| LPS (1 µg/mL) | - | 60.0 | |
| LPS + this compound | 25 µg/mL | Reduced Expression | |
| LPS + this compound | 50 µg/mL | Significantly Reduced Expression |
Note: "Reduced Expression" and "Significantly Reduced Expression" are indicated where specific fold-change data is not publicly available but the inhibitory trend has been reported.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that lead to the transcription of pro-inflammatory genes.
References
Application Notes and Protocols: Sinoacutine Target Deconvolution Using Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinoacutine (B192404), a bioactive alkaloid derived from Sinomenium acutum, has demonstrated significant anti-inflammatory and immunosuppressive properties.[1][2][3] Mechanistic studies have implicated its role in modulating key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1][4] However, the direct molecular targets of this compound remain largely uncharacterized, hindering a complete understanding of its mechanism of action and the development of more targeted therapeutics. Chemical proteomics has emerged as a powerful and unbiased approach to identify the protein targets of small molecules directly in a complex biological system.[5][6][7][8] This application note provides a detailed protocol for the deconvolution of this compound's molecular targets using a chemical proteomics approach, combining affinity-based enrichment with quantitative mass spectrometry. The workflow encompasses the synthesis of a "clickable" this compound probe, affinity chromatography for the enrichment of interacting proteins, and their subsequent identification and quantification using Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomics.
Introduction
Understanding the precise molecular interactions of a bioactive compound is fundamental to drug discovery and development. This compound's established anti-inflammatory and immunosuppressive effects make it a promising therapeutic candidate.[1][2][3] Previous research has shown that this compound can attenuate inflammatory responses by reducing the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][4] These effects are attributed to its ability to inhibit the NF-κB and JNK signaling pathways.[1][4] While these findings provide valuable insights into the downstream effects of this compound, the initial protein(s) that it directly binds to initiate these signaling cascades are yet to be identified.
Chemical proteomics offers a robust set of tools to address this challenge by enabling the direct identification of small molecule-protein interactions in a native cellular context.[5][6][7][8] This methodology typically involves the design and synthesis of a chemical probe based on the bioactive molecule, which is then used to "fish out" its binding partners from a cell lysate or living cells. Subsequent analysis by mass spectrometry allows for the identification and quantification of these interacting proteins, providing a comprehensive profile of the compound's targets.[9]
This application note outlines a comprehensive workflow for the identification of this compound's cellular targets. The protocol is divided into three main sections:
-
Synthesis of a Clickable this compound Probe: A detailed, albeit theoretical, synthetic route for modifying this compound with a terminal alkyne for subsequent click chemistry applications.
-
Affinity-Based Protein Profiling (AfBPP): A step-by-step protocol for using the this compound probe to enrich for its interacting proteins from cell lysates.
-
Quantitative Mass Spectrometry and Data Analysis: A protocol for identifying and quantifying the enriched proteins using SILAC-based quantitative proteomics and subsequent data analysis to identify high-confidence targets.
Data Presentation
Quantitative Effects of this compound on Inflammatory Markers
| Cell Line | Treatment | Concentration | Measured Parameter | Result | Reference |
| RAW264.7 | This compound + LPS | 25 µg/ml | NO Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | NO Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 25 µg/ml | TNF-α Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | TNF-α Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 25 µg/ml | IL-1β Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | IL-1β Production | Reduced | [1] |
| RAW264.7 | This compound + LPS | 25 µg/ml | iNOS Gene Expression | Inhibited | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | iNOS Gene Expression | Inhibited | [1] |
| RAW264.7 | This compound + LPS | 25 µg/ml | iNOS Protein Expression | Significantly Inhibited | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | iNOS Protein Expression | Significantly Inhibited | [1] |
| RAW264.7 | This compound + LPS | 25 µg/ml | COX-2 Protein Expression | Significantly Inhibited | [1] |
| RAW264.7 | This compound + LPS | 50 µg/ml | COX-2 Protein Expression | Significantly Inhibited | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Probe (Sino-alkyne)
Objective: To synthesize a derivative of this compound containing a terminal alkyne group for click chemistry-based proteomics. This protocol is a proposed synthetic route based on the known reactivity of similar alkaloids.
Materials:
-
This compound
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
NMR tubes, deuterated chloroform (B151607) (CDCl₃)
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (3 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Alkylation: Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of EtOAc/hexane). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, quench it by adding water. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to obtain the pure this compound-alkyne probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Affinity-Based Protein Profiling (AfBPP) of this compound Targets
Objective: To enrich proteins that interact with this compound from a complex cell lysate using the synthesized sino-alkyne probe.
Materials:
-
"Heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) and "Light" (normal isotopes) SILAC-labeled RAW264.7 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Sino-alkyne probe
-
DMSO (vehicle control)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Lysis:
-
Culture RAW264.7 macrophages in "heavy" and "light" SILAC media for at least 6 cell divisions.
-
Lyse the "heavy" and "light" labeled cells separately using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Probe Incubation:
-
Incubate the "heavy" labeled cell lysate with the sino-alkyne probe at a predetermined optimal concentration.
-
Incubate the "light" labeled cell lysate with an equivalent volume of DMSO as a negative control.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Click Chemistry Reaction:
-
To both "heavy" and "light" lysates, add the azide-biotin tag.
-
Sequentially add TCEP, TBTA, and CuSO₄ to initiate the click reaction.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Combine the "heavy" and "light" labeled lysates.
-
Add pre-washed streptavidin-agarose beads to the combined lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: PBS + 1% SDS
-
Wash 2: PBS + 4M Urea
-
Wash 3: PBS
-
-
-
Elution:
-
Elute the bound proteins from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 10 minutes.
-
Protocol 3: Quantitative Mass Spectrometry and Data Analysis
Objective: To identify and quantify the proteins enriched by the sino-alkyne probe.
Materials:
-
SDS-PAGE gel
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
In-gel Digestion:
-
Run the eluted protein sample on a short SDS-PAGE gel.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Extract the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a software package like MaxQuant.
-
Search the data against a relevant protein database (e.g., Mus musculus).
-
Perform protein identification and quantification based on the SILAC ratios (Heavy/Light).
-
Proteins with a significantly high H/L ratio are considered potential targets of this compound.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly enriched in the sino-alkyne treated sample compared to the control.
-
Further bioinformatic analysis (e.g., pathway analysis, gene ontology enrichment) can be performed on the list of potential targets to gain insights into their biological functions.
-
Mandatory Visualizations
Caption: Chemical proteomics workflow for this compound target identification.
Caption: Postulated signaling pathway of this compound's anti-inflammatory effects.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling (2023) | Amy L. George | 24 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Affinity Chromatography [sigmaaldrich.com]
- 9. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Study of Sinoacutine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies of Sinoacutine, a natural isoquinoline (B145761) alkaloid with demonstrated analgesic and anti-inflammatory properties. The protocols outlined below are intended to facilitate the investigation of its therapeutic potential.
Pharmacokinetic Study Design
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Preclinical PK studies are essential to determine its bioavailability, clearance, volume of distribution, and half-life.
Animal Models
Sprague-Dawley rats and New Zealand white rabbits are suitable models for initial PK studies of this compound.[1][2] It is recommended to use both male and female animals to investigate potential gender-related differences in pharmacokinetics.[1]
Dosing and Administration
For intravenous (IV) administration, a single dose of 5 mg/kg can be administered via the tail vein in rats or the ear vein in rabbits.[2] For oral (PO) administration, a higher dose will be required to account for potential first-pass metabolism and incomplete absorption. Dose-ranging studies are recommended to determine the appropriate oral dose.
Blood Sampling
Following drug administration, blood samples should be collected at predetermined time points to characterize the plasma concentration-time profile. A typical sampling schedule for intravenous administration would be: 0 (pre-dose), 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.[2] For oral administration, the sampling schedule should be extended to capture the absorption phase and the terminal elimination phase (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours post-dose). Blood samples should be collected in heparinized tubes and centrifuged to obtain plasma, which should be stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in plasma samples can be determined using a validated HPLC method.
Table 1: HPLC Method Parameters for this compound Quantification in Plasma
| Parameter | Value |
| Column | Agilent Zorbax Extend-C18 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Methanol : 2 mmol/L Disodium Hydrogen Phosphate (pH 9.8 with 0.016% triethylamine) (45:55, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 262 nm[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 20 µL[2] |
| Internal Standard | Sinomenine[2] |
Pharmacokinetic Data Analysis
The plasma concentration-time data should be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters. This compound has been shown to follow a two-compartment model in rats and rabbits.[1][2]
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for oral administration) |
Pharmacodynamic Study Design
Pharmacodynamic studies are designed to investigate the physiological and biochemical effects of this compound and its mechanism of action. Based on existing evidence, the analgesic and anti-inflammatory properties of this compound are of primary interest.
Analgesic Activity Assessment
The hot plate test is a widely used method to assess central analgesic activity.
Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male or female mice or rats.
-
Procedure: a. Administer this compound or vehicle control to the animals. b. At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate. c. Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping. d. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. e. A significant increase in the latency time compared to the control group indicates an analgesic effect.
Anti-inflammatory Activity Assessment
This is a classic and reliable model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male or female rats.
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) or vehicle control orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. e. The percentage of inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action: Signaling Pathway Analysis
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and JNK signaling pathways.[3]
Experimental Workflow for Signaling Pathway Analysis
References
Application Notes & Protocols: In Vivo Imaging of Sinoacutine Distribution in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sinoacutine (B192404) is a natural isoquinoline (B145761) alkaloid extracted from traditional Chinese medicinal plants like Stephania yunnanensis and Sinomenium acutum.[1][2] It has garnered significant interest for its wide range of pharmacological activities, including potent anti-inflammatory, analgesic, and immunosuppressive effects.[3][4][5] Studies have shown that this compound can alleviate inflammatory responses in conditions like acute lung injury and may offer therapeutic benefits for neurological and psychological disorders.[4][6] To advance the preclinical and clinical development of this compound, a thorough understanding of its pharmacokinetic profile—specifically its absorption, distribution, metabolism, and excretion (ADME)—is essential.
In vivo imaging techniques, such as fluorescence imaging, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT), offer powerful, non-invasive methods to visualize and quantify the biodistribution of this compound in real-time within living animal models. These approaches can provide critical insights into drug targeting, accumulation in specific organs, and clearance rates, thereby accelerating drug development.
This document provides detailed application notes and experimental protocols for imaging the in vivo distribution of this compound using optical and PET imaging modalities.
Known Pharmacokinetics and Biodistribution of this compound
Pharmacokinetic studies are crucial for developing new drugs.[1] this compound's pharmacokinetic process conforms to a two-compartment model in both rats and rabbits.[1][7] Following intravenous administration in rats, this compound is detected in the heart, liver, spleen, lungs, kidneys, and brain, with relatively high concentrations observed in the liver and kidneys.[1] The plasma protein binding rate for this compound in rats is high at 79.16%.[1] Notably, gender differences in blood concentration, tissue distribution, and excretion have been observed in rats.[1]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Animal Model | Value | Citation |
|---|---|---|---|
| Distribution Half-Life (t½α) | Rabbit | 10.99 ± 2.52 min | [7] |
| Elimination Half-Life (t½β) | Rabbit | 147.08 ± 32.41 min | [7] |
| AUC (0-t) | Rabbit | 190.82 ± 30.82 mg·min/L | [7] |
| AUC (0-∞) | Rabbit | 289.82 ± 73.27 mg·min/L | [7] |
| Plasma Protein Binding Rate | Rat | 79.16% | [1] |
| Primary Distribution Organs | Rat | Liver, Kidney |[1] |
This compound's Mechanism of Action: Key Signaling Pathways
This compound exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways. In models of inflammation induced by lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of p65, a key component of the NF-κB signaling pathway.[4][8] It also inhibits the c-Jun NH2-terminal kinase (JNK) signaling pathway.[4][8] Concurrently, it can promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the MAPK signaling pathway.[4][8] This modulation leads to a downstream reduction in the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4]
Application Notes: In Vivo Imaging Modalities
The selection of an imaging modality depends on the specific research question, required sensitivity, resolution, and cost.
-
Fluorescence Imaging: This modality is well-suited for high-throughput screening and visualizing distribution in superficial tissues or small animals. It requires conjugating this compound to a fluorescent dye, preferably in the near-infrared (NIR) spectrum (700-900 nm) to minimize tissue autofluorescence and maximize penetration depth.
-
Positron Emission Tomography (PET): PET offers superior sensitivity and quantitative accuracy for deep-tissue imaging compared to fluorescence.[9][10] It involves radiolabeling this compound with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[9] The short half-life of ¹¹C (20.4 minutes) is ideal for studying the rapid kinetics of small molecules.[9]
-
Single-Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging technique that can be used. It typically involves labeling with gamma-emitting isotopes like Iodine-123 or Technetium-99m.[10] While generally offering lower sensitivity than PET, SPECT can be a valuable and more accessible alternative.
Detailed Experimental Protocols
The following protocols provide a framework for labeling and imaging this compound distribution. These are generalized methods and may require optimization.
Protocol 1: Fluorescent Labeling and In Vivo Optical Imaging
This protocol describes a hypothetical method for conjugating this compound with a near-infrared (NIR) fluorescent dye for in vivo optical imaging.
Materials:
-
This compound
-
NHS-ester activated NIR fluorescent dye (e.g., Cy7 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Animal model (e.g., BALB/c mice with LPS-induced lung inflammation)
-
In Vivo Imaging System (IVIS)
Methodology:
-
Chemical Modification (if necessary): this compound's native structure may require modification to introduce a reactive group (e.g., a primary amine or carboxylic acid) for conjugation. This requires synthetic chemistry expertise. Assume an amine-modified this compound derivative is available.
-
Conjugation: a. Dissolve amine-modified this compound and a 1.5 molar excess of the NHS-ester activated NIR dye in anhydrous DMF. b. Add TEA (2 molar excess) to catalyze the reaction. c. Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Purification: a. Purify the resulting this compound-NIR conjugate using a reverse-phase HPLC system to remove unconjugated dye and starting material. b. Collect fractions and confirm the product identity and purity via mass spectrometry and UV-Vis spectroscopy.
-
Animal Preparation: Use an appropriate animal model, such as a mouse model of acute lung injury induced by intratracheal LPS instillation.[4]
-
Probe Administration: Administer the purified this compound-NIR probe via intravenous (tail vein) injection at a predetermined dose (e.g., 10 mg/kg).
-
In Vivo Imaging: a. Anesthetize the animal at various time points post-injection (e.g., 30 min, 1h, 2h, 6h, 24h). b. Acquire whole-body fluorescence images using an IVIS, with appropriate excitation and emission filters for the chosen NIR dye.
-
Ex Vivo Analysis: a. At the final time point, humanely euthanize the animal. b. Dissect major organs (liver, kidneys, lungs, spleen, heart, brain) and any target tissues (e.g., inflamed lungs). c. Image the dissected organs using the IVIS to confirm and quantify probe accumulation.
Protocol 2: Radiosynthesis and In Vivo PET Imaging
This protocol outlines a hypothetical method for the radiosynthesis of [¹¹C]this compound for quantitative in vivo PET imaging. This requires a cyclotron and a specialized radiochemistry facility.
Materials:
-
Desmethyl-Sinoacutine precursor (for methylation)
-
[¹¹C]CO₂ produced from a medical cyclotron
-
Automated radiochemistry synthesis module
-
HPLC system for purification
-
MicroPET/CT scanner
-
Animal model (e.g., Sprague-Dawley rat)
Methodology:
-
Production of ¹¹C: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9]
-
Synthesis of Methylating Agent: Convert [¹¹C]CO₂ to a reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), using an automated synthesis module.
-
Radiolabeling: a. Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl-Sinoacutine precursor dissolved in an appropriate solvent (e.g., DMF). b. Heat the reaction mixture (e.g., 80-100°C) for 5-10 minutes to facilitate the methylation reaction.
-
Purification and Formulation: a. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound. b. The collected fraction is then formulated in a sterile saline solution suitable for injection, passing through a sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
-
Animal Preparation and Administration: a. Anesthetize the animal (e.g., Sprague-Dawley rat) and place it in the PET/CT scanner. b. Administer a bolus injection of [¹¹C]this compound via the tail vein.
-
PET/CT Imaging: a. Immediately after injection, begin a dynamic PET scan for 60-90 minutes. b. A CT scan can be performed before or after the PET scan for anatomical co-registration.
-
Image Analysis: a. Reconstruct the dynamic PET data into a series of time-framed images. b. Draw regions of interest (ROIs) over various organs (liver, kidneys, brain, etc.) on the co-registered PET/CT images. c. Generate time-activity curves (TACs) for each organ to quantify the uptake and clearance of [¹¹C]this compound over time.
Data Presentation and Quantitative Analysis
Quantitative data from imaging studies should be presented clearly to allow for robust interpretation and comparison. For both imaging modalities, the primary output is the signal intensity within a given region of interest (ROI).
-
For Fluorescence Imaging: Data is typically expressed as Average Radiant Efficiency ([p/s/cm²/sr]/[µW/cm²]).
-
For PET Imaging: Data is expressed as the Percentage of Injected Dose per gram of tissue (%ID/g), which provides a more standardized and quantitative measure of uptake.
Table 2: Template for Presenting Quantitative Biodistribution Data (%ID/g or Radiant Efficiency)
| Organ | 30 Minutes | 1 Hour | 2 Hours | 6 Hours | 24 Hours |
|---|---|---|---|---|---|
| Blood | |||||
| Heart | |||||
| Lungs | |||||
| Liver | |||||
| Spleen | |||||
| Kidneys | |||||
| Brain | |||||
| Muscle | |||||
| Tumor (if applicable) |
Data presented as Mean ± Standard Deviation (n=3-5 animals per group).
Conclusion
In vivo imaging provides an indispensable toolset for characterizing the pharmacokinetic and biodistribution profiles of therapeutic compounds like this compound. By employing fluorescently-labeled or radiolabeled this compound, researchers can directly visualize its journey through the body, identify target organs, and quantify its accumulation and clearance dynamics. The protocols and data outlined in these notes offer a comprehensive guide for scientists and drug developers to leverage advanced imaging techniques, ultimately facilitating the translation of this compound from a promising natural compound into a clinically viable therapeutic agent.
References
- 1. Pharmacokinetics, tissue distribution, plasma protein binding rate and excretion of this compound following intravenous administration in female and male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the active ingredients and potential mechanisms of action of sinomenium acutum in the treatment of rheumatoid arthritis based on systems biology and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatics Based Therapeutic Effects of Sinomenium Acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays for Determining Sinoacutine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinoacutine is an alkaloid with a morphinane structure, similar to morphine, that has been identified in the plant Sinomenium acutum.[1] It has garnered interest for its potential pharmacological activities, including anti-inflammatory and analgesic effects.[2][3] As with any compound being investigated for therapeutic potential, a thorough evaluation of its cytotoxicity is a critical early step in the drug development process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using established cell viability assays.
Core Principle of Cytotoxicity Assessment
Determining the cytotoxicity of a compound involves exposing cultured cells to varying concentrations of the substance and measuring the effect on cell viability. Cell viability assays are methods used to determine the number of healthy cells in a population.[4] They often measure metabolic activity or membrane integrity, which are indicative of cell health.[5] A substance that causes a dose-dependent decrease in cell viability is considered cytotoxic.
Recommended Cell Viability Assays
A multi-assay approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects. The following assays are widely used and provide complementary information on cell health:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[6]
-
XTT Assay: A second-generation tetrazolium salt-based assay that also measures metabolic activity but with a simpler, more direct protocol.[7]
-
LDH Assay: An assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of this colored product is directly proportional to the number of metabolically active cells.[6]
Experimental Workflow
Caption: MTT Assay Workflow for this compound Cytotoxicity.
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10] Incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[7] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 97 ± 3.1 | 94 ± 4.2 | 90 ± 3.7 |
| 10 | 86 ± 4.5 | 79 ± 5.0 | 67 ± 4.8 |
| 50 | 64 ± 5.2 | 53 ± 4.3 | 40 ± 3.9 |
| 100 | 43 ± 3.8 | 31 ± 3.5 | 20 ± 2.6 |
Data are represented as mean ± standard deviation from at least three independent experiments.[12]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based method that measures mitochondrial dehydrogenase activity.[13] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by removing the solubilization step.[7]
Experimental Workflow
Caption: XTT Assay Workflow for this compound Cytotoxicity.
Protocol
-
Cell Seeding and Compound Treatment: Follow the same procedures as described for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[14]
-
XTT Addition: After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[7] The optimal incubation time may vary depending on the cell line.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[14] A reference wavelength of 660 nm can be used.[15]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Data Presentation
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 96 ± 3.3 | 93 ± 4.0 | 89 ± 3.5 |
| 10 | 84 ± 4.8 | 77 ± 4.6 | 65 ± 5.1 |
| 50 | 61 ± 5.0 | 50 ± 4.2 | 38 ± 4.0 |
| 100 | 40 ± 4.2 | 29 ± 3.7 | 18 ± 3.0 |
Data are represented as mean ± standard deviation from at least three independent experiments.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[8][16] The amount of LDH released is proportional to the number of dead or damaged cells.[8]
Experimental Workflow
Caption: LDH Assay Workflow for this compound Cytotoxicity.
Protocol
-
Cell Seeding and Compound Treatment: Follow the same procedures as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the assay kit).[8]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.[17]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18] A reference wavelength of 680 nm can also be used.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Data Presentation
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 4 ± 1.5 | 7 ± 1.8 | 9 ± 2.0 |
| 1 | 6 ± 1.7 | 9 ± 2.1 | 13 ± 2.5 |
| 10 | 20 ± 3.5 | 33 ± 4.0 | 45 ± 4.8 |
| 50 | 48 ± 4.8 | 65 ± 5.5 | 78 ± 6.1 |
| 100 | 70 ± 5.9 | 84 ± 6.8 | 94 ± 7.2 |
Data are represented as mean ± standard deviation from at least three independent experiments.
Interpretation of Results and Potential Signaling Pathways
A dose- and time-dependent decrease in cell viability as measured by the MTT and XTT assays, coupled with a corresponding increase in cytotoxicity in the LDH assay, would strongly indicate that this compound induces cell death.
The precise molecular mechanism of this compound-induced cytotoxicity requires further investigation. However, based on the known activities of related alkaloids, potential mechanisms could involve the induction of apoptosis.[19] Some studies on sinomenine (B1681799), another alkaloid from Sinomenium acutum, suggest involvement of pathways like NF-κB and modulation of inflammatory responses.[20][21]
Hypothetical Signaling Pathway
Caption: Hypothetical Pathway of this compound-Induced Apoptosis.
To further elucidate the mechanism of this compound's cytotoxicity, subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to examine the activation of key proteins in apoptotic and stress-related signaling pathways.
References
- 1. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Cytotoxic effects of sinococuline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Sinomenine hydrochloride? [synapse.patsnap.com]
- 21. Sinomenine hydrochloride bidirectionally inhibits progression of tumor and autoimmune diseases by regulating AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Sinoacutine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine, an alkaloid isolated from Sinomenium acutum, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] These characteristics make it a compelling candidate for investigation in the context of autoimmune diseases and other inflammatory conditions. Flow cytometry is an invaluable tool for dissecting the cellular mechanisms underlying the immunomodulatory effects of therapeutic compounds like this compound. This document provides detailed protocols for analyzing the effects of this compound on immune cell populations, proliferation, and apoptosis using flow cytometry. It also outlines the key signaling pathways influenced by this compound.
Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways within immune cells. Notably, it inhibits the phosphorylation of p65, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor, and c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1] Concurrently, this compound promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, two other components of the MAPK pathway.[1] The net effect of this modulation is a reduction in the production of pro-inflammatory mediators. Furthermore, studies on the closely related alkaloid, sinomenine, suggest an induction of apoptosis in activated T cells, which may contribute to its immunosuppressive effects.[2]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data representing the expected outcomes of flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Effect of this compound on Immune Cell Subsets in Activated PBMCs
| Treatment | CD3+ T Cells (%) | CD4+ T Cells (%) | CD8+ T Cells (%) | CD19+ B Cells (%) | CD56+ NK Cells (%) |
| Vehicle Control | 65.2 ± 3.1 | 45.8 ± 2.5 | 18.5 ± 1.9 | 10.3 ± 1.2 | 15.7 ± 2.0 |
| This compound (10 µM) | 64.8 ± 2.9 | 43.1 ± 2.2* | 19.0 ± 1.7 | 10.1 ± 1.1 | 16.2 ± 2.3 |
| This compound (50 µM) | 63.5 ± 3.5 | 38.7 ± 2.8** | 20.1 ± 2.0 | 9.8 ± 1.4 | 16.5 ± 2.1 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T-Cell Proliferation
| Treatment | Proliferation Index |
| Unstimulated Control | 1.1 ± 0.2 |
| Stimulated + Vehicle | 8.5 ± 0.7 |
| Stimulated + this compound (10 µM) | 6.2 ± 0.5** |
| Stimulated + this compound (50 µM) | 4.3 ± 0.4*** |
***p < 0.001, **p < 0.01 compared to stimulated vehicle control. The proliferation index is a measure of the average number of divisions of the responding cells.
Table 3: Effect of this compound on T-Cell Apoptosis
| Treatment | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Unstimulated Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Stimulated + Vehicle | 5.3 ± 0.8 | 3.2 ± 0.6 |
| Stimulated + this compound (10 µM) | 12.7 ± 1.5 | 5.8 ± 0.9* |
| Stimulated + this compound (50 µM) | 25.4 ± 2.1*** | 10.1 ± 1.2 |
***p < 0.001, **p < 0.01, *p < 0.05 compared to stimulated vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its analysis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Sinoacutine Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sinoacutine in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a morphinane alkaloid found in plants of the Sinomenium genus.[1][2] Like many alkaloids, this compound is a poorly water-soluble compound. This low aqueous solubility can lead to poor absorption and low bioavailability after oral administration, making it challenging to achieve therapeutic concentrations in target tissues during in vivo experiments.[1]
Q2: What is the aqueous solubility of this compound?
A2: this compound is sparingly soluble in aqueous buffers. For instance, its solubility in a 1:4 solution of dimethylformamide (DMF) to phosphate-buffered saline (PBS) at pH 7.2 is approximately 0.2 mg/mL.[3] Preparing a stock solution in an organic solvent like DMF or DMSO and then diluting it with an aqueous buffer is a common practice.
Troubleshooting Guide
Issue: this compound precipitates out of solution when preparing for oral gavage in mice.
Possible Cause 1: Low Aqueous Solubility
This compound has limited solubility in purely aqueous vehicles.
Solutions:
-
Co-solvents: Employ a co-solvent system to increase the solubility. A common vehicle for oral administration of poorly soluble compounds in mice is a mixture of water with agents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or a low percentage of DMSO.[4] For example, a vehicle containing 0.5% carboxymethyl cellulose (B213188) (CMC) and 0.2% Tween 80 in water is often used.[5]
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate the effect of adjusting the pH of the vehicle on this compound's solubility. However, ensure the final pH is within a physiologically tolerable range for the animal (typically pH 5-9 for oral administration).
Possible Cause 2: Inadequate Vehicle Composition
The chosen vehicle may not be suitable for solubilizing this compound at the desired concentration.
Solutions:
-
Formulation with Suspending and Wetting Agents: For suspensions, using a vehicle containing a suspending agent like carboxymethyl cellulose (CMC) and a wetting agent like Tween 80 can help maintain a uniform dispersion of the drug particles. A study involving an extract from Sinomenium acutum, which contains this compound, used a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na) in water for oral administration to rats.[1]
-
Oil-based Vehicles: For highly lipophilic drugs, an oil-based vehicle such as corn oil, olive oil, or sesame oil can be considered for oral or intraperitoneal administration.[6]
Issue: Low and variable bioavailability of this compound observed in pharmacokinetic studies.
Possible Cause: Poor Dissolution and Absorption in the Gastrointestinal Tract
The low aqueous solubility of this compound can lead to a slow dissolution rate in the gastrointestinal fluids, limiting its absorption.
Solutions:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and dissolution rates.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile. The formation of a this compound-cyclodextrin complex can significantly improve its oral bioavailability.
-
Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range increases its surface area, leading to a higher dissolution velocity and saturation solubility.[8] Techniques like nanoprecipitation or media milling can be used to prepare a nanosuspension of this compound.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques to improve the solubility of poorly soluble drugs like this compound. While specific quantitative data for this compound is limited, the table provides a general overview of the potential improvements.
| Solubility Enhancement Technique | Principle | Expected Fold Increase in Solubility (General) | Key Considerations |
| Co-solvency | Increasing the polarity of the solvent system to better dissolve the solute. | 2 to 50-fold | Potential for in vivo toxicity of the co-solvent. |
| pH Adjustment | Ionizing the drug molecule to increase its interaction with water. | 10 to 100-fold | The pH must be physiologically tolerable. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic drug within the cyclodextrin cavity. | 5 to 200-fold | The size of the cyclodextrin cavity must be compatible with the drug molecule. |
| Nanonization (Nanosuspensions) | Increasing the surface area-to-volume ratio by reducing particle size. | 10 to 1000-fold | Requires specialized equipment and careful control of particle size and stability. |
| Solid Dispersion | Dispersing the drug in a solid hydrophilic carrier at the molecular level. | 10 to 200-fold | The choice of carrier is critical for stability and dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol is a general guideline for preparing a suspension suitable for oral administration in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
0.2% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
In a beaker, add the required amount of 0.5% CMC-Na solution.
-
Add 0.2% (v/v) of Tween 80 to the CMC-Na solution.
-
Stir the mixture on a magnetic stirrer until a homogenous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and make up to the final volume with the vehicle.
-
Stir the final suspension on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Co-precipitation Method
This method aims to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in distilled water with stirring.
-
Dissolve the this compound in a minimal amount of methanol.
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal:
-
Remove the methanol from the mixture using a rotary evaporator.
-
-
Isolation of the Complex:
-
The resulting aqueous solution can be used directly if the concentration is appropriate for the in vivo study.
-
Alternatively, the solid complex can be obtained by freeze-drying (lyophilization) the aqueous solution.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: Workflow for addressing poor this compound solubility.
Caption: this compound's anti-inflammatory mechanism.
References
- 1. Comparative Pharmacokinetics Study of Sinomenine in Rats after Oral Administration of Sinomenine Monomer and Sinomenium Acutum Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sinoacutine Stability in Aqueous Solutions
Disclaimer: Information on the stability of sinoacutine (B192404) in aqueous solutions is limited in publicly available scientific literature. This technical support center provides guidance based on the known stability of structurally similar morphinane alkaloids, such as morphine, and general principles of pharmaceutical stability testing. The provided protocols and troubleshooting guides should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?
A1: The instability of morphinane alkaloids like this compound in aqueous solutions is often attributed to several factors:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of certain functional groups within the molecule. Morphinane alkaloids are known to be susceptible to degradation in alkaline conditions.[1]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of oxidation products. For morphine, a common degradation product is pseudomorphine, formed through oxidative dimerization.[1] Morphine-N-oxide is another potential oxidation product.[1]
-
Light: Exposure to UV or ambient light can induce photodegradation. It is advisable to protect solutions from light by using amber vials or storing them in the dark.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively reported, based on the structure of similar morphinane alkaloids, potential degradation pathways could involve:
-
Oxidation: Formation of N-oxides and phenolic coupling products (dimers).
-
Hydrolysis: If ester or other labile functional groups are present, they could be susceptible to hydrolysis.
-
Photodegradation: Light exposure could lead to the formation of various photoproducts.
Q3: How can I prepare a stable stock solution of this compound?
A3: To enhance the stability of a this compound stock solution, consider the following:
-
Solvent Selection: Initially, dissolve this compound in a high-purity organic solvent like DMSO or methanol (B129727) before further dilution in an aqueous buffer.
-
pH Control: Use a buffered solution at a pH where this compound exhibits maximum stability. For many alkaloids, a slightly acidic to neutral pH is often preferred.
-
Inert Atmosphere: To minimize oxidation, degas the solvent and overlay the solution with an inert gas like nitrogen or argon.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q4: Are there any excipients I should avoid when formulating this compound in an aqueous solution?
A4: Certain excipients can impact the stability of active pharmaceutical ingredients. For alkaloids, it is important to consider:
-
Reducing Sugars: Sugars like lactose (B1674315) can potentially interact with the amine group of alkaloids.
-
Oxidizing Agents: Avoid excipients that can act as oxidizing agents.
-
High pH Excipients: Basic excipients could raise the pH of the formulation and accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | pH-mediated hydrolysis or oxidation. | 1. Measure the pH of the solution. 2. Conduct a pH stability profile study to identify the optimal pH range. 3. Use a suitable buffer to maintain the optimal pH. 4. Prepare solutions under an inert atmosphere. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Perform forced degradation studies to intentionally generate degradation products. 2. Use a stability-indicating HPLC method to separate the parent compound from its degradants. 3. Characterize the structure of the degradation products using LC-MS and NMR. |
| Inconsistent results between experiments. | Variability in solution preparation and storage. | 1. Standardize the protocol for solution preparation, including solvent, pH, and concentration. 2. Control storage conditions (temperature, light exposure). 3. Use freshly prepared solutions for each experiment whenever possible. |
| Precipitation of the compound from the solution. | Poor solubility or formation of insoluble degradation products. | 1. Determine the solubility of this compound in the chosen solvent system. 2. Consider the use of co-solvents or solubilizing agents. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.015 | 46.2 |
| 4.0 | 0.005 | 138.6 |
| 6.0 | 0.010 | 69.3 |
| 8.0 | 0.050 | 13.9 |
| 10.0 | 0.150 | 4.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose the solid compound to light in a photostability chamber (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]
3. Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, as well as control samples (unstressed), using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.
2. Method Development:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method can separate all degradation products from the parent peak.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Sinoacutine Dosage for Anti-inflammatory Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Sinoacutine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-inflammatory mechanism of action?
A1: this compound is a bioactive alkaloid compound.[1] Studies have shown that it exhibits anti-inflammatory properties by regulating key signaling pathways.[1][2] Specifically, this compound has been observed to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, and the phosphorylation of JNK in the MAPK signaling pathway.[2] It has also been shown to affect the phosphorylation of ERK and p38, other components of the MAPK pathway.[2]
Q2: What is a typical starting concentration range for this compound in in-vitro anti-inflammatory assays?
A2: Based on published studies using RAW264.7 macrophages, a common in-vitro model for inflammation, effective concentrations of this compound for observing anti-inflammatory effects range from 25 µg/ml to 50 µg/ml.[1][2] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key pro-inflammatory markers that I should measure to assess the anti-inflammatory effect of this compound?
A4: Key pro-inflammatory markers to measure include cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Additionally, measuring the levels of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) can provide further insight into the anti-inflammatory activity of this compound.[1][2]
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause: Uneven cell seeding, contamination, or interference of this compound with the assay reagents.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure a single-cell suspension to have consistent cell numbers in each well.
-
Check for Contamination: Regularly test cell cultures for mycoplasma or other microbial contamination.
-
Include Proper Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced effects.
-
Assay Interference: To check if this compound interferes with the MTT reagent, perform a cell-free assay by adding this compound to the medium with MTT and measure the absorbance.
-
Alternative Cytotoxicity Assays: Consider using a different cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.
-
Issue 2: No significant anti-inflammatory effect observed after this compound treatment.
-
Possible Cause: Suboptimal dosage, insufficient incubation time, or inactive compound.
-
Troubleshooting Steps:
-
Optimize Dosage: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal pre-incubation time with this compound before inflammatory stimulation.
-
Verify Compound Activity: Ensure the this compound compound has been stored correctly to prevent degradation. If possible, test its activity in a well-established positive control assay.
-
Check Inflammatory Stimulus: Confirm that the inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a measurable inflammatory response.
-
Issue 3: Difficulty in detecting changes in signaling protein phosphorylation (e.g., p-p65, p-JNK) by Western blot.
-
Possible Cause: Suboptimal protein extraction, insufficient antibody quality, or timing of sample collection.
-
Troubleshooting Steps:
-
Optimize Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Validate Antibodies: Ensure the primary antibodies for both the phosphorylated and total proteins are specific and validated for Western blotting.
-
Optimize Antibody Concentrations: Titrate the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.
-
Time-Course Experiment: Phosphorylation events can be transient. Perform a time-course experiment after stimulation to identify the peak phosphorylation time for the target proteins.[3]
-
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 1500 ± 120 | 850 ± 75 | 350 ± 30 |
| LPS + this compound (25 µg/mL) | 950 ± 80 | 1200 ± 110 | 200 ± 25 |
| LPS + this compound (50 µg/mL) | 600 ± 55 | 1500 ± 130 | 150 ± 20 |
*Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature where this compound was found to reduce levels of TNF-α and IL-1β, but increase levels of IL-6 in vitro.[1][2]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on RAW264.7 macrophages.
-
Materials:
-
RAW264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Measurement of Pro-inflammatory Cytokines by ELISA
This protocol describes the measurement of TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Materials:
-
RAW264.7 cells
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well plates
-
-
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.
-
Quantify the cytokine concentrations based on the standard curve.
-
3. Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol details the detection of total and phosphorylated p65, JNK, ERK, and p38 proteins.
-
Materials:
-
RAW264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of p65, JNK, ERK, p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
6-well plates
-
-
Procedure:
-
Seed RAW264.7 cells into 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a predetermined time (e.g., 30 minutes for p65, 60 minutes for MAPKs).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound inhibits the NF-κB pathway.
Caption: this compound modulates the MAPK pathway.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sinoacutine In Vitro Research: A Technical Support Guide on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Sinoacutine (also known as Salutaridine) in in vitro settings. This guide is designed to assist in troubleshooting unexpected experimental outcomes and to offer insights into the broader pharmacological profile of this compound. Due to the limited availability of comprehensive off-target screening data in the public domain, this resource focuses on known interactions and provides methodologies for further investigation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound from in vitro studies?
A1: The most prominently reported off-target interaction of this compound is with the GABA-A receptor. It has been shown to displace ligands from the GABA-A receptor with an IC50 value of less than 1 µmol/L and acts as a partial agonist at the GABA/benzodiazepine receptor complex. Additionally, this compound has been observed to modulate key signaling pathways that may be considered off-target effects depending on the primary research focus. It inhibits the phosphorylation of p65 in the NF-κB pathway and the c-Jun NH2-terminal kinase (JNK) signaling pathway.[1] Conversely, it promotes the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 in the mitogen-activated protein kinase (MAPK) pathway.[1]
Q2: Which receptors and enzymes are known to be affected by this compound's off-target activity?
A2: Currently, the primary known off-target receptor is the GABA-A receptor. In terms of enzymatic pathways, this compound has been shown to significantly inhibit the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW264.7 macrophages.[1]
Q3: What are the recommended in vitro assays to test for this compound's off-target effects?
A3: To investigate potential off-target effects, a tiered approach is recommended. Initially, a broad panel of receptor binding and enzyme inhibition assays would be ideal. However, given the lack of publicly available data from such a screen, researchers can focus on specific assays based on observed cellular phenotypes. Recommended assays include:
-
Receptor Binding Assays: Specifically for the GABA-A receptor to confirm and further characterize this interaction.
-
Signaling Pathway Analysis: Western blotting to assess the phosphorylation status of key proteins in the NF-κB, JNK, and MAPK pathways.
-
Cytotoxicity Assays: MTT or similar assays to determine the general cytotoxic effects on various cell lines.
Q4: What are the potential cytotoxic effects of this compound in vitro?
A4: The cytotoxic profile of this compound is not extensively documented in publicly available literature. It is crucial for researchers to determine the cytotoxic concentration range (e.g., CC50) in their specific cell line of interest using standard assays like the MTT or LDH assay. This will help in selecting appropriate concentrations for subsequent experiments to distinguish between targeted pharmacological effects and non-specific cytotoxicity.
Q5: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A5: Differentiating between on-target and off-target effects is a critical aspect of pharmacological research. Here are a few strategies:
-
Use of Chemical Probes: If a highly selective agonist or antagonist for the intended target is available, it can be used in conjunction with this compound to see if the observed effect is modulated.
-
Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein. If the effect of this compound persists, it is likely an off-target effect.
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations. A carefully planned dose-response study can provide valuable insights.
-
Use of Structurally Related but Inactive Compounds: If available, a structurally similar analogue of this compound that is inactive at the primary target can be used as a negative control.
Data Presentation
The following table summarizes the known in vitro off-target activities of this compound. The limited nature of this dataset highlights the need for more comprehensive screening.
| Target/Pathway | Assay Type | System | Effect | Potency (IC50/Ki) |
| GABA-A Receptor | Radioligand Displacement | Rat Brain Synaptic Membranes | Partial Agonist | < 1 µmol/L |
| NF-κB Pathway | Western Blot (p-p65) | RAW264.7 Macrophages | Inhibition | - |
| JNK Pathway | Western Blot (p-JNK) | RAW264.7 Macrophages | Inhibition | - |
| MAPK Pathway (ERK) | Western Blot (p-ERK) | RAW264.7 Macrophages | Promotion of Phosphorylation | - |
| MAPK Pathway (p38) | Western Blot (p-p38) | RAW264.7 Macrophages | Promotion of Phosphorylation | - |
| iNOS | Western Blot | RAW264.7 Macrophages | Inhibition of Protein Levels | - |
| COX-2 | Western Blot | RAW264.7 Macrophages | Inhibition of Protein Levels | - |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general guideline for determining the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[2][3][4][5]
2. Western Blot for Phosphorylation of JNK
This protocol outlines the steps to assess the effect of this compound on JNK phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations for a specified time. Include a positive control (e.g., anisomycin) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total JNK and a loading control (e.g., GAPDH or β-actin) to normalize the data.[6][7][8][9]
Mandatory Visualizations
Caption: Known off-target interactions of this compound.
Caption: Troubleshooting workflow for unexpected in vitro effects.
Troubleshooting Guides
Issue: I am observing unexpected cell death in my cell line after treatment with this compound. How can I determine if this is an off-target effect?
Answer:
-
Determine the Cytotoxic Concentration: First, perform a dose-response cytotoxicity assay (e.g., MTT) to determine the CC50 of this compound in your specific cell line. If the unexpected cell death occurs at concentrations significantly above its expected efficacious concentration for its primary target, it is more likely to be a non-specific cytotoxic effect.
-
Investigate Apoptosis Pathways: If the cell death occurs at relevant concentrations, investigate markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) via Western blot. Since this compound is known to modulate stress-related pathways like JNK and p38, these could be involved in off-target-induced apoptosis.
-
Control for On-Target Effects: If possible, use a genetic approach (e.g., siRNA) to knock down the primary target of this compound. If cell death persists in the absence of the primary target, it is a confirmed off-target effect.
Issue: My results suggest that this compound is affecting a signaling pathway that is not its primary target. What are the next steps to confirm this?
Answer:
-
Confirm with Phospho-Specific Antibodies: Use Western blotting with highly specific antibodies to confirm the phosphorylation (activation or inhibition) of the key proteins in the suspected pathway (e.g., p-p65 for NF-κB, p-JNK for JNK, p-ERK/p-p38 for MAPK).
-
Use Pathway-Specific Inhibitors: Pre-treat your cells with a known, selective inhibitor of the suspected off-target pathway before adding this compound. If the inhibitor blocks the effect of this compound, it confirms the involvement of that pathway.
-
Luciferase Reporter Assays: For transcription factor-mediated pathways like NF-κB, use a luciferase reporter assay.[10][11][12][13][14] Co-transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A change in luciferase activity upon this compound treatment will provide a quantitative measure of pathway modulation.
Issue: I am seeing conflicting data regarding the off-target effects of this compound in different cell lines. How can I explain this variability?
Answer:
-
Differential Expression of Off-Targets: The expression levels of off-target proteins (e.g., GABA-A receptor subunits, components of the JNK and MAPK pathways) can vary significantly between different cell lines. Use techniques like qPCR or Western blotting to quantify the expression levels of these potential off-targets in your cell lines.
-
Cellular Context and Signaling Network: The overall signaling network and the "state" of a cell can influence its response to a compound. For example, the basal activity of the NF-κB or MAPK pathways might be different, leading to varied responses to this compound.
-
Compound Metabolism: Different cell lines may metabolize this compound at different rates, leading to variations in the intracellular concentration of the active compound. While challenging to measure directly without specialized equipment, this is a potential source of variability.
-
Experimental Conditions: Ensure that experimental conditions such as cell density, passage number, and media composition are as consistent as possible across experiments to minimize variability.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.7 |. Protein kinase phosphorylation assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.opentrons.com [library.opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
Troubleshooting inconsistent results in Sinoacutine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sinoacutine in experimental settings. Inconsistent results in pharmacological studies can arise from a variety of factors, and this guide is designed to help identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?
A1: Lot-to-lot variability is a common issue with natural products. The concentration of this compound and other related alkaloids can vary between different preparations of Sinomenium acutum stem, the natural source of the compound. It is crucial to implement stringent quality control measures for each new batch.
Q2: I'm observing lower than expected activity of this compound in my cell-based assays. What are the potential reasons?
A2: Several factors could contribute to this issue:
-
Compound Stability: this compound, like many alkaloids, may be susceptible to degradation under certain conditions. Ensure proper storage and handling.
-
Solubility Issues: Inadequate dissolution of this compound in your assay media can lead to a lower effective concentration.
-
Cell Health: The viability and passage number of your cell lines can significantly impact their responsiveness.
-
Assay Interference: The compound may interfere with your assay's detection method.
Q3: How can I be sure that the observed effects in my assay are specific to this compound's mechanism of action?
A3: To ensure the observed activity is not an artifact, consider the following:
-
Run appropriate controls: Include vehicle controls (the solvent used to dissolve this compound) to account for any solvent effects.
-
Test for assay interference: Perform control experiments to check if this compound interferes with your assay's signal (e.g., fluorescence quenching or colorimetric interference).
-
Use multiple assays: Confirm your findings using different experimental approaches that measure the same biological endpoint.
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation
Inconsistent results can often be traced back to the poor solubility of this compound in aqueous solutions, leading to precipitation and an inaccurate final concentration.
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 65 mg/mL (198.55 mM) | --INVALID-LINK-- |
| DMF | 10 mg/mL | --INVALID-LINK-- |
| Ethanol | 1 mg/mL | --INVALID-LINK-- |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | --INVALID-LINK-- |
Recommendations:
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO. Note that moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality solvent.
-
Working Dilutions: When preparing working dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. Add the stock solution to the aqueous buffer with vigorous vortexing to aid dispersion.
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experimental system.
Issue 2: Compound Instability and Degradation
The stability of this compound can be influenced by pH, temperature, and light exposure. Degradation can lead to a loss of activity and inconsistent results.
Recommendations:
-
Storage: Store this compound powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term use or -20°C for up to one month.
Issue 3: Inconsistent Biological Activity
Variability in the biological response to this compound can be due to several factors beyond the compound itself.
Recommendations:
-
Lot-to-Lot Qualification: Perform a quality control check on each new lot of this compound. This can include analytical methods like HPLC to confirm purity and identity.
-
Cell Culture Consistency: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
-
Assay Interference: Be aware of the potential for natural products to interfere with assay readouts. For fluorescence-based assays, check for autofluorescence or quenching by this compound. For colorimetric assays, ensure the compound does not absorb at the detection wavelength.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh a known amount of this compound powder (Molecular Weight: 327.37 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently warm and vortex until the solid is completely dissolved.
-
Aliquot into small, single-use volumes and store at -80°C.
-
-
Working Solution (e.g., 100 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
For example, to make a 100 µM solution, you can perform a 1:100 dilution of the 10 mM stock. To minimize precipitation, add the stock solution dropwise to the medium while vortexing.
-
Protocol 2: Western Blot Analysis of NF-κB and JNK Pathway Activation
This protocol is based on studies demonstrating this compound's inhibitory effects on these pathways.[1]
-
Cell Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for the appropriate time to induce pathway activation (e.g., 30-60 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB) and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound's mechanism on NF-κB and JNK pathways.
References
Sinoacutine interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interference of the alkaloid sinoacutine (B192404) in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my laboratory assays?
This compound is a natural alkaloid with a chemical structure similar to morphine. This structural similarity is a primary reason for its potential interference in certain laboratory tests, particularly immunoassays designed to detect opioids. Beyond immunoassays, as an alkaloid, this compound may also interfere with enzymatic and colorimetric assays through various mechanisms.
Q2: Which laboratory assays are most likely to be affected by this compound?
The primary assays of concern are:
-
Opioid Immunoassays: Due to its structural resemblance to morphine, this compound can cross-react with antibodies used in these assays, leading to false-positive results.
-
Enzymatic Assays: this compound may act as an inhibitor to various enzymes, affecting the accuracy of assays that measure enzyme activity or use enzymes as reagents.
-
Colorimetric Assays: Particularly those involving enzymatic reactions (e.g., using Horseradish Peroxidase (HRP) or Glucose Oxidase), as this compound might interfere with the enzyme's catalytic activity or the stability of the chromogenic substrate.
Troubleshooting Guides
Issue 1: Unexpected Positive Results in an Opioid Immunoassay
Symptoms:
-
A sample containing this compound, but no opioids, tests positive in a screening immunoassay for opiates.
-
Inconsistent results between different opioid immunoassays for the same sample.
Possible Cause: Cross-reactivity of this compound with the assay antibodies due to its structural similarity to morphine.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the manufacturer's package insert for the specific opioid immunoassay to check for known cross-reactivity with other alkaloids or structurally related compounds.
-
Confirmation Testing: A positive immunoassay result should be considered presumptive. Confirm the presence of specific opioids using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their chemical properties and provide definitive identification, thus avoiding cross-reactivity issues.
-
Sample Dilution: In some cases, diluting the sample may reduce the concentration of the interfering substance below the level that causes significant cross-reactivity. However, this may also dilute the target analyte, so this approach should be used with caution and validated.
Logical Workflow for Investigating False-Positive Opioid Immunoassay Results
Caption: Workflow for troubleshooting false-positive opioid immunoassay results.
Issue 2: Inaccurate Results in an Enzymatic Assay
Symptoms:
-
Lower than expected enzyme activity in the presence of this compound.
-
Non-linear reaction kinetics.
-
High variability between replicate measurements.
Possible Cause: this compound may be acting as an enzyme inhibitor.
Troubleshooting Steps:
-
Control Experiments: Run control experiments with and without this compound to quantify the extent of inhibition.
-
Determine Inhibition Mechanism: Conduct kinetic studies by varying the concentrations of both the substrate and this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Consult Literature: Search for studies on the inhibitory effects of alkaloids on the specific enzyme or class of enzymes used in your assay.
-
Alternative Assay: If significant inhibition is confirmed, consider using an alternative assay method that employs a different enzyme or a non-enzymatic detection principle.
Signaling Pathway of Potential Enzyme Inhibition by this compound
Caption: Potential mechanism of enzyme inhibition by this compound.
Issue 3: Aberrant Results in a Colorimetric Assay
Symptoms:
-
Unexpected color development or lack thereof in the presence of this compound.
-
Drifting absorbance readings.
Possible Cause:
-
Interference with Enzymatic Component: If the colorimetric assay relies on an enzyme (e.g., HRP, glucose oxidase), this compound may be inhibiting the enzyme.
-
Chemical Reaction with Assay Reagents: this compound may directly react with the chromogenic substrate or other reagents, causing a color change or quenching the signal.
Troubleshooting Steps:
-
Component Check: Test the effect of this compound on each component of the assay separately (e.g., enzyme, substrate, buffer) to pinpoint the source of interference.
-
Spectral Scan: Perform a spectral scan of this compound in the assay buffer to see if it absorbs light at the same wavelength as the measured product, which could cause spectral interference.
-
Alternative Detection Method: If interference is persistent, explore alternative detection methods for the analyte that are not based on colorimetry or the specific enzymatic reaction being used.
Quantitative Data Summary
The following tables summarize potential cross-reactivity and interference. Note that specific quantitative data for this compound is limited in the literature, and the values for related alkaloids are provided for estimation purposes. It is crucial to validate these findings with your specific assay and experimental conditions.
Table 1: Estimated Cross-Reactivity of this compound in Opioid Immunoassays
| Compound | Assay Target | Estimated % Cross-Reactivity |
| This compound | Morphine/Opiates | High (structurally similar) |
| Morphine | Morphine/Opiates | 100% (Calibrator) |
| Codeine | Morphine/Opiates | ~20-50% |
| Other Morphine-like Alkaloids | Morphine/Opiates | Variable |
Note: The exact percentage of cross-reactivity will vary depending on the specific antibody and assay format.
Table 2: Potential Interference of this compound in Common Enzymatic Assays
| Assay Type | Potential Effect of this compound |
| Assays using Horseradish Peroxidase (HRP) | Inhibition of peroxidase activity |
| Assays using Glucose Oxidase | Potential inhibition |
| Other enzymatic assays | Inhibition, dependent on the enzyme |
Experimental Protocols
Protocol 1: Evaluation of this compound Interference in an Opioid Immunoassay
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing.[1][2][3][4][5]
Objective: To determine if this compound causes a false-positive result in a specific opioid immunoassay.
Materials:
-
Opioid immunoassay kit
-
Certified drug-free urine
-
This compound standard solution of known concentration
-
Opioid standards (e.g., morphine) for positive controls
-
Microplate reader or appropriate instrumentation
Procedure:
-
Preparation of Test Samples:
-
Spike drug-free urine with this compound at various concentrations relevant to expected experimental or physiological levels.
-
Prepare a positive control by spiking drug-free urine with the target opioid (e.g., morphine) at the assay's cutoff concentration.
-
Prepare a negative control using only drug-free urine.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the opioid immunoassay.
-
Run the prepared samples (negative control, positive control, and this compound-spiked samples) in triplicate.
-
-
Data Analysis:
-
Compare the results of the this compound-spiked samples to the negative and positive controls.
-
A positive result in the this compound-spiked samples, in the absence of the target opioid, indicates interference.
-
The concentration of this compound that produces a signal equivalent to the assay cutoff can be used to estimate the percent cross-reactivity.
-
Experimental Workflow for Immunoassay Interference Testing
Caption: Workflow for testing this compound interference in immunoassays.
Protocol 2: Screening for this compound Interference in an Enzymatic Assay
Objective: To determine if this compound inhibits the activity of a specific enzyme.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound solution
-
Assay buffer
-
Detection reagents
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Activity Assay:
-
Establish a standard curve for the product of the enzymatic reaction if necessary.
-
In a microplate, set up reactions containing the enzyme, substrate, and assay buffer.
-
In parallel wells, add this compound at a range of concentrations.
-
Include a control with no enzyme to measure background signal.
-
Include a control with no this compound to measure 100% enzyme activity.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the product formation over time (kinetic assay) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control without this compound.
-
Plot percent inhibition versus this compound concentration to determine the IC50 (the concentration of this compound that causes 50% inhibition).
-
This technical support center provides a foundational understanding of potential this compound interference in common laboratory assays. For specific issues not covered here, please consult the assay manufacturer and relevant scientific literature.
References
- 1. Interference Screening in Clinical Chemistry | CLSI [clsi.org]
- 2. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 3. scribd.com [scribd.com]
- 4. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Sinoacutine Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sinoacutine during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and analysis of this compound.
Question: I observed a loss of this compound potency in my aqueous solution after a short period. What could be the cause?
Answer: Aqueous solutions of this compound are not recommended for storage for more than one day. If you are experiencing rapid degradation, consider the following possibilities:
-
pH of the Solution: The stability of alkaloids is often pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. It is crucial to work with buffered solutions and determine the optimal pH for this compound stability in your specific application.
-
Exposure to Light: While specific photostability data for this compound is limited, many alkaloids are sensitive to light. Ensure your solutions are protected from light by using amber vials or covering your containers with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Prepare and use aqueous solutions at room temperature or below, unless your protocol specifies otherwise. Avoid heating this compound solutions unless thermal stability has been confirmed.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation. If oxidative degradation is suspected, consider de-gassing your solvents or using antioxidants, after confirming their compatibility with your experimental setup.
Question: My this compound stock solution in DMSO shows precipitation after a freeze-thaw cycle. How can I prevent this?
Answer: To prevent precipitation and degradation in stock solutions, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to. For long-term storage of stock solutions, -80°C is preferable to -20°C.
Question: I am developing an analytical method for this compound and see unexpected peaks in my chromatogram. Could these be degradation products?
Answer: Yes, the appearance of new peaks in your chromatogram, especially over time or after sample processing, is a strong indication of degradation. To confirm this, you can perform a forced degradation study. Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light will help you identify the retention times of potential degradation products. This is a critical step in developing a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
Solid this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1][2]
How should I prepare and store this compound stock solutions?
For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. To maintain stability, it is advised to:
-
Store DMSO stock solutions at -80°C for up to one year.[3]
-
For shorter-term storage, -20°C for up to one month is acceptable.[3]
-
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use.[3]
What is the stability of this compound in aqueous solutions?
It is not recommended to store aqueous solutions of this compound for more than one day.[2] For experiments requiring aqueous buffers, fresh solutions should be prepared daily.
What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general stability of morphinan (B1239233) alkaloids, the following factors are likely to contribute to its degradation:
-
pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions in alkaloids.
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions.
-
Temperature (Thermal Degradation): High temperatures can increase the rate of chemical degradation.
-
Oxidation: The phenolic hydroxyl group and other functionalities in the this compound structure may be susceptible to oxidation.
Data Presentation: Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability | Citations |
| Solid | N/A | -20°C | ≥ 4 years | [1][2] |
| Stock Solution | DMSO | -80°C | 1 year | [3] |
| Stock Solution | DMSO | -20°C | 1 month | [3] |
| Aqueous Solution | Aqueous Buffer | N/A | Not recommended for > 1 day | [2] |
Experimental Protocols: Forced Degradation Study for this compound
To understand the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential. The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
For solid-state analysis, place a small amount of this compound powder in an oven at an elevated temperature (e.g., 80°C).
-
For solution-state analysis, incubate an aliquot of the stock solution in a sealed vial at the same temperature.
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Collect samples after the exposure period.
-
-
-
Sample Analysis:
-
Analyze all samples (stressed and control) using a suitable analytical method, such as a reverse-phase HPLC with UV detection or LC-MS.
-
Compare the chromatograms of the stressed samples to the control samples to identify new peaks corresponding to degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to aid in their identification.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical guide for troubleshooting this compound degradation.
References
Selecting the appropriate vehicle for Sinoacutine administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle selection and administration of Sinoacutine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a bioactive alkaloid compound.[1] It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Research indicates that this compound inhibits inflammatory responses by regulating the NF-κB and JNK signaling pathways.[2][3]
Q2: What are the common solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: Can I use water to dissolve this compound for my experiments?
Directly dissolving this compound in aqueous buffers like PBS or cell culture media is challenging due to its low water solubility. It is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution, which can then be further diluted in the aqueous medium to the final working concentration.
Q5: How should I store this compound stock solutions?
This compound stock solutions prepared in organic solvents should be stored at -20°C or -80°C for long-term stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
This is a common issue due to the hydrophobic nature of this compound.
Troubleshooting Steps:
-
Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit.
-
Serial Dilution: Instead of a single-step dilution, perform a serial dilution of the DMSO stock solution into the pre-warmed (37°C) aqueous medium while vortexing gently.
-
Increase Solvent Concentration: If permissible for your experimental setup, slightly increasing the final DMSO concentration (while staying within non-toxic limits) can help maintain solubility.
-
Use of Surfactants: For in vivo formulations, the addition of a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.1-0.5%), can improve the stability of the this compound suspension.
Issue 2: Inconsistent experimental results.
This may be due to inaccurate dosing caused by the precipitation of this compound.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. If present, the solution should be prepared fresh.
-
Sonication: Briefly sonicating the final working solution before adding it to cells or administering it to animals can help to resuspend any micro-precipitates.
-
Stirring during Administration: For in vivo studies using a suspension, ensure the formulation is continuously stirred during the dosing procedure to maintain a homogenous suspension.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~65 | ~198.5 |
| DMF | Not explicitly specified, but generally good | - |
| Ethanol | Not explicitly specified, but soluble | - |
Note: The exact solubility can vary depending on the purity of the compound and the solvent.
Experimental Protocols
In Vitro: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a this compound working solution for treating cells in culture (e.g., in DMEM).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile Dulbecco's Modified Eagle Medium (DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. For 1 mL of 100 mM stock, weigh 32.74 mg of this compound (MW: 327.37 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
-
Prepare the Final Working Solution in DMEM:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.
-
In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed DMEM.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing. This will minimize the risk of precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5%.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
In Vivo: Preparation of this compound Suspension for Oral Gavage in Mice
This protocol provides a method for preparing a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methyl Cellulose (MC) in sterile water
-
Optional: 0.1% (v/v) Tween 80
-
Sterile water
-
Mortar and pestle or a small glass homogenizer
-
Magnetic stirrer and stir bar
-
Sterile syringes and gavage needles (20-22 gauge for adult mice)
Procedure:
-
Prepare the Vehicle Solution:
-
Dissolve 0.5 g of Methyl Cellulose in 100 mL of sterile water. If using Tween 80, add 100 µL.
-
Stir the solution until the Methyl Cellulose is fully dissolved. This may take some time and gentle warming can aid the process. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension (Example for a 20 mg/kg dose):
-
Calculate the required amount: For a 25 g mouse receiving a 20 mg/kg dose in a 100 µL (0.1 mL) volume:
-
Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg
-
Concentration of suspension = 0.5 mg / 0.1 mL = 5 mg/mL
-
-
Prepare the suspension:
-
Weigh the required amount of this compound powder for the entire study group plus a small excess.
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Transfer the mixture to a sterile beaker and place it on a magnetic stirrer. Stir for at least 30 minutes before dosing to ensure a uniform suspension.
-
-
Maintain Suspension: Continuously stir the suspension during the dosing procedure to prevent the settling of this compound.
-
Mandatory Visualization
Caption: Decision workflow for selecting the appropriate vehicle for this compound.
Caption: this compound's inhibitory effect on NF-κB and JNK signaling pathways.
References
- 1. CN102397264B - Method for preparing sinomenine hydrochloride sustained-release tablet - Google Patents [patents.google.com]
- 2. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Interpreting unexpected results in Sinoacutine signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Sinoacutine signaling studies.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in IL-6 levels in our cell culture experiments after this compound treatment, even though it's reported to be anti-inflammatory. Why is this happening?
A1: This is a documented, yet complex, phenomenon. While this compound generally exhibits anti-inflammatory properties by reducing levels of TNF-α and IL-1β, it has been observed to increase IL-6 in certain in vitro models, such as LPS-stimulated RAW264.7 macrophages.[1][2] The exact mechanism is still under investigation, but potential explanations include:
-
Dual Role of IL-6: IL-6 can have both pro- and anti-inflammatory effects depending on the cellular context and signaling environment.[3][4] this compound might be modulating pathways that specifically lead to the expression of IL-6 with regenerative or anti-inflammatory functions in certain cell types.
-
Differential Signaling Pathway Activation: this compound has been shown to differentially regulate the MAPK pathway, inhibiting JNK while activating ERK and p38.[1][2] This complex signaling interaction could lead to the specific upregulation of the IL-6 gene.
-
In Vitro vs. In Vivo Discrepancy: It's important to note that in some in vivo models, such as LPS-induced acute lung injury in mice, this compound has been shown to decrease IL-6 levels in lung tissue and bronchoalveolar lavage fluid.[1] This suggests that the systemic environment and interplay between different cell types in a whole organism can lead to a different net effect on IL-6 regulation compared to an isolated cell culture system.
Q2: Our Western blot results show that this compound inhibits JNK phosphorylation but increases ERK and p38 phosphorylation. Is this expected, and what is the underlying mechanism?
A2: Yes, this differential regulation of the MAPK signaling pathway by this compound is a key finding in recent research.[1][2] While seemingly contradictory, it highlights the compound's complex mechanism of action. The current understanding is that feedback regulation between different MAPK signaling pathways may be at play. When one pathway is inhibited, others may be activated as a compensatory mechanism.[2] The specific molecular interactions that lead to this differential effect are an active area of research.
Q3: We are seeing inconsistent results between different batches of this compound. What could be the cause?
A3: Inconsistent results with natural compounds like this compound can arise from several factors:
-
Purity and Stability: Ensure that the this compound used is of high purity and has been stored correctly to prevent degradation. It is advisable to obtain a certificate of analysis for each batch.
-
Solvent and Formulation: The solvent used to dissolve this compound and its final concentration in the experimental medium can impact its activity. It is crucial to maintain consistency in the preparation of this compound solutions.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the culture medium can influence cellular responses to this compound. Standardizing these conditions across experiments is essential.
Troubleshooting Guides
Problem 1: Unexpected Increase in an Inflammatory Marker (e.g., IL-6) in Cell Culture
dot
Caption: Troubleshooting flowchart for an unexpected increase in IL-6.
Problem 2: Inconsistent Phosphorylation Status of MAPK Pathway Proteins (JNK, ERK, p38)
dot
Caption: Troubleshooting inconsistent MAPK phosphorylation results.
Data Presentation
Table 1: Effect of this compound on Cytokine and Enzyme Expression in LPS-stimulated RAW264.7 Macrophages
| Target | Treatment | Concentration (µg/mL) | Fold Change vs. LPS Control | Reference |
| TNF-α | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 | ||
| IL-1β | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 | ||
| IL-6 | This compound | 25 | ↑ | Zhao et al., 2021 |
| 50 | ↑↑ | Zhao et al., 2021 | ||
| iNOS (protein) | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 | ||
| COX-2 (protein) | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 |
Arrow direction indicates an increase (↑) or decrease (↓) in expression. Double arrows indicate a more pronounced effect.
Table 2: Effect of this compound on MAPK and NF-κB Signaling in LPS-stimulated RAW264.7 Macrophages
| Target | Treatment | Concentration (µg/mL) | Phosphorylation Status vs. LPS Control | Reference |
| p-JNK | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 | ||
| p-ERK | This compound | 25 | ↑ | Zhao et al., 2021 |
| 50 | ↑↑ | Zhao et al., 2021 | ||
| p-p38 | This compound | 25 | ↑ | Zhao et al., 2021 |
| 50 | ↑↑ | Zhao et al., 2021 | ||
| p-p65 (NF-κB) | This compound | 25 | ↓ | Zhao et al., 2021 |
| 50 | ↓↓ | Zhao et al., 2021 |
Arrow direction indicates an increase (↑) or decrease (↓) in phosphorylation.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-ERK, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Normalize band intensities to a loading control (e.g., total JNK, total ERK, total p38, or a housekeeping protein like GAPDH).
-
Quantitative PCR (qPCR) for Inflammatory Cytokines
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., TNF-α, IL-1β, IL-6), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Thermal Cycling:
-
Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathway Diagrams
dot
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paradoxical effect of IL-6 and implications for the use of Tocilizumab in Covid-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IL-6 Paradox: Context Dependent Interplay of SOCS3 and AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sinoacutine-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects of Sinoacutine in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an alkaloid with known anti-inflammatory properties. Its mechanism of action involves the regulation of key signaling pathways, including the inhibition of the phosphorylation of p65 in the NF-κB signaling pathway and the c-Jun NH2-terminal kinase (JNK) signaling pathway.[1]
Q2: What are the potential side effects of this compound in animal models?
A2: While specific data on this compound-induced side effects are limited, based on its mechanism of action and data from the related compound Sinomenine, potential side effects in animal models may include:
-
Gastrointestinal issues: Changes in stool consistency, decreased food and water intake.
-
Local irritation: Redness or swelling at the injection site.
-
Central Nervous System (CNS) effects: Sedation, dizziness, or changes in motor activity.[2]
-
Cardiovascular effects: Potential changes in heart rate or blood pressure.
-
Allergic reactions: Skin rashes or respiratory distress.
Q3: What are the recommended routes of administration and dosages for this compound in rodents?
A3: The appropriate route and dosage should be determined based on the experimental design. Common administration routes in rodents include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). Dosage will vary depending on the animal model and the intended therapeutic effect. It is crucial to start with lower doses and escalate as needed while closely monitoring for adverse effects. In one study investigating its anti-inflammatory effects in a mouse model of acute lung injury, this compound was administered at doses of 25 and 50 μg/ml in vitro.[1]
Troubleshooting Guides
Issue 1: Observation of Gastrointestinal Distress
Symptoms:
-
Diarrhea or loose stools.
-
Reduced food and water consumption, leading to weight loss.[3]
-
Piloerection and hunched posture.[3]
Possible Causes:
-
Direct irritation of the gastrointestinal tract by the compound.
-
Systemic effects of this compound.
Management Protocol:
-
Monitor: Weigh the animals daily and record food and water intake.[4]
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline.
-
Offer palatable, high-energy food supplements.
-
Ensure easy access to food and water on the cage floor.[5]
-
-
Dose Adjustment: Consider reducing the dose or altering the dosing frequency.
-
Route of Administration: If administering orally, consider an alternative route such as subcutaneous injection to minimize direct gut exposure.
Issue 2: Injection Site Reactions
Symptoms:
-
Redness, swelling, or inflammation at the injection site.
-
Vocalization or withdrawal upon palpation of the site.
Possible Causes:
-
Irritating properties of the vehicle or the compound itself.
-
Improper injection technique.
Management Protocol:
-
Refine Technique: Ensure proper restraint and use appropriate needle sizes (e.g., 25-27 gauge for IP or SC injections in mice).
-
Rotate Injection Sites: Alternate injection sites to prevent cumulative irritation.
-
Dilution: Increase the dilution of the this compound solution to reduce its concentration, while maintaining the target dose.
-
Vehicle Formulation: If possible, reformulate the vehicle to be more physiologically compatible (e.g., adjust pH, use a less irritating solvent).
-
Topical Treatment: Application of a veterinary-approved topical anti-inflammatory cream may be considered after consulting with a veterinarian.
Issue 3: Central Nervous System (CNS) Abnormalities
Symptoms:
-
Sedation, lethargy, or decreased activity.[3]
-
Ataxia or poor coordination.
-
Tremors or seizures at high doses.[2]
Possible Causes:
-
This compound crossing the blood-brain barrier and acting on CNS targets.
-
Off-target effects of the compound.
Management Protocol:
-
Behavioral Monitoring: Conduct regular behavioral assessments using a functional observational battery to quantify the effects.
-
Dose Reduction: Lower the dose to a level that minimizes CNS effects while retaining therapeutic efficacy.
-
Environmental Enrichment: Provide a comfortable and stimulating environment to counteract sedation.
-
Safety Precautions: Ensure that sedated animals have easy access to food and water and are not at risk of injury from cage mates.
Data Presentation
Table 1: Recommended Monitoring Parameters for this compound-Treated Animals
| Parameter | Frequency | Normal Range (Species Dependent) | Signs of Toxicity |
| Body Weight | Daily | Stable or slight increase | >10% loss from baseline[6] |
| Food Intake | Daily | Consistent with baseline | Significant decrease |
| Water Intake | Daily | Consistent with baseline | Significant decrease |
| Clinical Signs | Daily | Bright, alert, active | Hunched posture, piloerection, lethargy, rough coat[3] |
| Stool Consistency | Daily | Well-formed pellets | Diarrhea, loose stools |
| Injection Site | Post-injection | No signs of irritation | Redness, swelling, inflammation |
| Behavior | Daily | Normal grooming, nesting, and social interaction | Decreased activity, ataxia, tremors |
Experimental Protocols
Protocol 1: Monitoring and Scoring of Clinical Signs
-
Observation: Animals should be observed at least once daily. Following the initial administration of this compound, more frequent monitoring (e.g., at 1, 4, and 24 hours) is recommended.[5]
-
Scoring System: Utilize a standardized clinical scoring sheet to record observations for each animal. A simple 0-3 scale can be used for various parameters (e.g., posture, coat condition, activity level), where 0 is normal and 3 is a severe deviation.
-
Intervention Points: Establish clear humane endpoints. For example, a cumulative clinical score exceeding a predefined threshold or a body weight loss of more than 15-20% should trigger intervention, which may include dose reduction, supportive care, or euthanasia.[6]
Protocol 2: Preparation and Administration of this compound
-
Vehicle Selection: Select a sterile, biocompatible vehicle for this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, further diluted in saline. The final concentration of the solubilizing agent should be minimized to avoid vehicle-induced toxicity.
-
Preparation:
-
On the day of dosing, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of the appropriate solvent.
-
Gradually add the sterile vehicle to the desired final concentration, ensuring the solution is clear and free of precipitates.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter before administration.
-
-
Administration:
-
Accurately calculate the volume to be administered based on the animal's most recent body weight.
-
Use appropriate and sterile syringes and needles for the chosen route of administration.
-
Employ proper handling and restraint techniques to minimize stress and ensure accurate dosing.
-
Visualizations
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of sinomenine, an anti-rheumatic alkaloid from Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues arising from the use of natural product extracts.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy, and the media turned cloudy and yellow overnight after adding my plant extract. What is the likely cause?
A rapid change in media color to yellow (acidic) and the appearance of cloudiness are classic signs of bacterial contamination.[1] Bacteria have a much shorter doubling time than mammalian cells and can quickly overwhelm the culture.[1] The acidic pH shift is due to the metabolic byproducts of the bacteria.
Q2: I observe filamentous structures growing in my culture flask a few days after treating my cells with a fungal extract. What could this be?
The presence of filamentous structures, often described as "fuzzy" growth, is a strong indicator of fungal (mold) contamination. Fungal spores can be introduced through the extract or from the environment and can take a few days to germinate and become visible.[1]
Q3: My cells are growing poorly and appear stressed, but the media is clear. What are the possible "invisible" contaminants I should consider?
When there are no obvious signs of microbial growth, you may be dealing with cryptic contaminants such as Mycoplasma or chemical contaminants like endotoxins.
-
Mycoplasma are very small bacteria that do not cause turbidity in the media but can significantly alter cell metabolism, growth, and gene expression.[2]
-
Endotoxins are heat-stable lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[2] They can be present in your extract even after sterilization and can cause a wide range of cellular responses, including cytotoxicity and inflammation.[2]
Q4: How can I be sure that my natural product extract itself is not the source of contamination?
Natural product extracts, especially those from raw plant or microbial sources, can harbor endophytic microorganisms that are not removed by surface sterilization of the source material.[3][4][5] It is crucial to sterilize your extract before adding it to your cell culture. Filter sterilization is the most common method for heat-sensitive natural product extracts.[6] A sterility test of the final extract solution is also recommended.
Q5: I filter-sterilized my extract, but I'm still seeing signs of contamination. What could have gone wrong?
Several factors could lead to contamination even after filter sterilization:
-
Incorrect Filter Pore Size: A 0.22 µm filter is generally sufficient to remove most bacteria and fungi. However, for potential Mycoplasma contamination, a 0.1 µm filter is recommended.[7]
-
Filter Integrity: The filter may have been damaged before or during use.
-
Non-Sterile Technique: Contamination can be introduced downstream of the filtration step due to improper aseptic technique.
-
Resistant Contaminants: Some smaller bacteria or spores may pass through a 0.22 µm filter.
Q6: Can the natural product extract interfere with my contamination or cytotoxicity assays?
Yes, this is a critical consideration. The complex chemical nature of natural product extracts can interfere with common assays:
-
Colorimetric Assays (e.g., MTT): Colored compounds in the extract can interfere with absorbance readings, leading to inaccurate cell viability measurements.[8]
-
LAL Endotoxin (B1171834) Assay: Polyphenols and other compounds in plant extracts can interfere with the enzymatic cascade of the LAL test, leading to false-positive or false-negative results.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
If you suspect microbial contamination, follow this workflow to identify the source and take corrective action.
Caption: Workflow for troubleshooting microbial contamination.
Guide 2: Troubleshooting Unexpected Cytotoxicity
If your cells are dying unexpectedly after treatment with the extract, but there are no overt signs of contamination, use this guide.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Data Presentation
Table 1: Common Microbial Contaminants in Plant Tissue Culture
| Contaminant Group | Genera Commonly Found | Typical Contamination Rate in Plant Tissue Culture |
| Bacteria | Acinetobacter, Bacillus, Pseudomonas, Staphylococcus | 20-55% of contamination losses[10] |
| Fungi | Aspergillus, Penicillium, Alternaria | Varies, but a significant cause of culture loss[11][12] |
| Endophytic Bacteria | Bacillus, Pseudomonas, Pantoea | Present in virtually all plant species[4][5] |
Table 2: Cytotoxicity of Common Contaminants and Byproducts
| Contaminant/Byproduct | Cell Line | IC50 Value | Reference |
| Penicillium simplicissimum | Not specified | 3874 mg/L | [13] |
| Paecilomyces lilacinus | Not specified | 1176 mg/L | [13] |
| Rhizopus microsporus | Not specified | 211.8 mg/L | [13] |
| Endotoxin (from E. coli) | Murine Macrophages | Can stimulate cytokine production at <1 ng/mL | [14] |
Experimental Protocols
Protocol 1: Sterility Testing of Natural Product Extract
This protocol is adapted from standard membrane filtration methods to check for bacterial and fungal contamination in your liquid extract solution.
Materials:
-
Sterile membrane filtration unit (0.22 µm or 0.45 µm pore size)
-
Peristaltic pump or vacuum flask
-
Tryptic Soy Broth (TSB)
-
Fluid Thioglycollate Medium (FTM)
-
Sterile rinse buffer (e.g., phosphate-buffered saline)
-
Incubators at 20-25°C and 30-35°C
Procedure:
-
Preparation: Aseptically assemble the membrane filtration apparatus.
-
Pre-wetting: Pass a small amount of sterile rinse buffer through the filter to wet the membrane.
-
Sample Filtration: Filter a defined volume of your natural product extract through the membrane.
-
Rinsing: Rinse the filter with sterile rinse buffer to remove any inhibitory substances from the extract.
-
Media Incubation: Aseptically transfer the membrane to a plate of TSB and another to a plate of FTM. Alternatively, add liquid TSB and FTM to the two canisters of the filtration unit.
-
Incubation: Incubate the TSB culture at 20-25°C for 14 days and the FTM culture at 30-35°C for 14 days.
-
Observation: Visually inspect the media for turbidity (cloudiness) at regular intervals during the 14-day incubation. Any turbidity indicates microbial contamination.
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a general procedure for detecting Mycoplasma DNA in cell culture supernatant.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Taq DNA polymerase and dNTPs
-
PCR thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
Positive and negative controls
Procedure:
-
Sample Preparation:
-
Collect 100 µL to 1 mL of supernatant from a cell culture that is near confluency and has been in culture for at least 3-5 days without a media change.[15]
-
Heat the sample at 95°C for 5-10 minutes to lyse any Mycoplasma cells and release their DNA.[16][17]
-
Centrifuge at high speed (e.g., 15,000 x g) for 2 minutes to pellet cell debris.[16][17]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing buffer, dNTPs, primers, and Taq polymerase.
-
Add 1-5 µL of the supernatant to a PCR tube containing the master mix.[15]
-
Include a positive control (known Mycoplasma DNA) and a negative control (sterile water).
-
Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[16]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel.[17]
-
Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light.
-
A band of the expected size in the sample lane indicates Mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 3: Endotoxin Detection by Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)
This protocol describes a qualitative gel-clot LAL assay to detect the presence of endotoxins in your natural product extract.
Materials:
-
LAL reagent kit (containing LAL, control standard endotoxin (CSE), and LAL reagent water (LRW))
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C
-
Vortex mixer
Procedure:
-
Preparation:
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LRW.[18]
-
Prepare a dilution series of your natural product extract with LRW. Due to potential interference from the extract, it is crucial to determine the Maximum Valid Dilution (MVD) and test at a non-interfering dilution.[19]
-
-
Assay Setup (in duplicate or quadruplicate):
-
Negative Control: Add 100 µL of LRW to a tube.
-
Positive Control: Prepare a 2λ (twice the LAL reagent sensitivity) CSE dilution and add 100 µL to a tube.
-
Sample: Add 100 µL of your diluted extract to a tube.
-
Positive Product Control: Add 100 µL of your diluted extract spiked with 2λ CSE to a tube. This is essential to check for assay inhibition by your extract.
-
-
LAL Addition and Incubation:
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.[18]
-
-
Reading the Results:
-
After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot that remains at the bottom of the tube.
-
Negative Result: No clot is formed (the solution remains liquid).
-
-
Interpretation:
-
The negative control should be negative.
-
The positive control and positive product control must be positive for the test to be valid. If the positive product control is negative, your extract is inhibiting the assay, and further dilution or treatment of the sample is required.
-
A positive result in the sample tube indicates the presence of endotoxins at or above the detection limit of the assay.
-
References
- 1. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Endophytic bacteria: a sustainable strategy for enhancing medicinal plant cultivation and preserving microbial diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Endophytic Bacteria From the Roots of the Medicinal Plant Alkanna tinctoria Tausch (Boraginaceae): Exploration of Plant Growth Promoting Properties and Potential Role in the Production of Plant Secondary Metabolites [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Endotoxin Contamination and Reaction Interfering Substances in the Plant Extract Library [jstage.jst.go.jp]
- 10. acta.mendelu.cz [acta.mendelu.cz]
- 11. [PDF] Detection and identification of microbial contaminants from plant tissue culture | Semantic Scholar [semanticscholar.org]
- 12. botanyjournals.com [botanyjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. alstembio.com [alstembio.com]
- 18. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Variability in Sinoacutine potency from different suppliers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinoacutine (B192404). Variability in the potency of this compound sourced from different suppliers can lead to inconsistent experimental outcomes. This guide offers insights into the potential causes of this variability and provides standardized protocols to help ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological effects of this compound from different batches/suppliers. What could be the cause?
A1: Variability in the potency of naturally derived compounds like this compound is a common challenge. Several factors can contribute to this:
-
Purity and Concentration: The most significant factor is the actual concentration of this compound in the product. A study on 35 batches of Sinomenium acutum, the plant from which this compound is extracted, found that the this compound content ranged from 14.9 to 86.3 µg/g. This inherent variability in the raw material can translate to differences in the final purified product. Always refer to the Certificate of Analysis (CoA) for the specific purity and concentration of your batch.
-
Presence of Impurities or Related Alkaloids: The extraction and purification process may result in the co-elution of other structurally related alkaloids from Sinomenium acutum, such as sinomenine, magnoflorine, and acutumine.[1] These related compounds may have their own biological activities that could interfere with or potentiate the effects of this compound.
-
Solubility and Formulation: this compound has specific solubility characteristics.[2][3] Improper dissolution or the use of inappropriate solvents can lead to lower effective concentrations in your experiments. Ensure the compound is fully dissolved before use.
-
Storage and Handling: Like many natural products, this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound, reducing its potency over time.
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound has been shown to inhibit inflammatory responses by regulating key signaling pathways. It can reduce the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2).[1] These effects are mediated, at least in part, through the inhibition of the NF-κB and JNK signaling pathways.
Q3: What are the key signaling pathways modulated by this compound that I should investigate?
A3: The primary signaling pathways to investigate for this compound's anti-inflammatory activity are the NF-κB and JNK pathways. This compound has been observed to inhibit the phosphorylation of p65 (a subunit of NF-κB) and c-Jun N-terminal kinase (JNK). Assessing the phosphorylation status of these proteins is a reliable method to determine the bioactivity of your this compound sample.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected anti-inflammatory effects.
-
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Issue 2: High background or non-specific effects in cell-based assays.
-
Possible Cause: Impurities in the this compound sample.
-
Recommendation:
-
Check Purity: Refer to the supplier's Certificate of Analysis. If the purity is lower than expected, consider purchasing from a different supplier with a higher purity grade.
-
Solubility: Ensure the compound is fully dissolved. Precipitates can cause light scattering and interfere with absorbance or fluorescence readings.
-
Control Experiments: Run a vehicle-only control (the solvent used to dissolve this compound) to determine the baseline level of any non-specific effects.
-
Data on this compound Content Variability
The following table summarizes the quantitative data from a study that analyzed the content of this compound and other major alkaloids in 35 different batches of Sinomenium acutum stem. This illustrates the potential for significant variation in the starting material for commercially available this compound.
| Alkaloid | Average Content (µg/g) | Range of Content (µg/g) |
| This compound | 44.4 | 14.9 - 86.3 |
| Sinomenine | 24,900 | 14,600 - 31,500 |
| Magnoflorine | 6,350 | 3,350 - 9,720 |
| Acutumine | 435 | 98.3 - 1,130 |
| Higenamine | 288 | 29.0 - 794 |
| Coclaurine | 435 | 182 - 934 |
Data adapted from a study on the chemical composition of Sinomenium acutum stem.[1]
Key Experimental Protocols
To standardize the assessment of this compound potency, we provide detailed methodologies for key experiments.
Assessment of NF-κB (p65) Nuclear Translocation by Immunofluorescence
This protocol is designed to visualize the inhibition of NF-κB activation by observing the cellular location of the p65 subunit.
-
Experimental Workflow:
Caption: Workflow for NF-κB p65 nuclear translocation immunofluorescence assay.
-
Detailed Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) on sterile glass coverslips in a 24-well plate and culture overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) and incubate for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization:
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.[4][6]
-
Secondary Antibody Incubation: Wash coverslips with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent this compound sample will show a significant reduction in nuclear p65 staining in stimulated cells compared to the vehicle control.
-
Assessment of JNK Phosphorylation by Western Blot
This protocol measures the level of phosphorylated JNK (p-JNK), an active form of the kinase, to assess this compound's inhibitory effect.
-
Signaling Pathway Diagram:
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
-
Detailed Methodology:
-
Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[7]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK as a loading control.
-
Analysis: Quantify the band intensities for p-JNK and normalize to total JNK. A decrease in the p-JNK/total JNK ratio indicates potent inhibition by this compound.
-
By utilizing these standardized protocols and being aware of the potential sources of variability, researchers can achieve more consistent and reliable results in their studies with this compound.
References
- 1. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (-)-Sinoacutine | CAS 4090-18-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Addressing batch-to-batch variation of Sinoacutine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sinoacutine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a bioactive alkaloid compound.[1] It is primarily extracted from the stems of Sinomenium acutum, a plant used in traditional Chinese medicine.[2]
Q2: What are the known biological activities of this compound?
This compound has demonstrated significant anti-inflammatory properties.[3][4] Studies have shown that it can reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[3][4] It is also reported to have mild antitussive properties.[5]
Q3: What is the primary cause of batch-to-batch variation in this compound?
The primary cause of batch-to-batch variation in this compound is the inherent variability of the natural source material, Sinomenium acutum. The concentration of this compound and other alkaloids can differ significantly based on factors such as the geographical growing region, climate, harvest time, and storage conditions of the plant material. The size of the plant stems used for extraction also impacts the concentration of active compounds.
Q4: How does this compound exert its anti-inflammatory effects?
This compound mediates its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of p65, a subunit of the NF-κB complex, and to inhibit the phosphorylation of c-Jun NH2-terminal kinase (JNK).[3] These actions disrupt the inflammatory cascade at the cellular level.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in an in vitro assay.
Possible Causes and Solutions:
-
Variation in this compound Content: The concentration of this compound can vary between batches of raw material. A lower concentration of the active compound will result in reduced biological activity.
-
Solution: Perform analytical quantification of this compound content for each new batch using methods like UHPLC-QQQ-MS/MS or HPLC.[2] This will allow you to normalize the dose based on the actual concentration of the active compound.
-
-
Compound Degradation: this compound, like many natural products, may be sensitive to light, temperature, and pH, leading to degradation and loss of activity.
-
Solution: Store this compound as a dry powder at -20°C or -80°C, protected from light. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.
-
-
Solubility Issues: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. It is soluble in DMSO.[5][6]
-
Solution: Ensure complete solubilization of the this compound stock solution in an appropriate solvent like DMSO before further dilution in aqueous-based media. Perform serial dilutions to minimize precipitation. The final DMSO concentration in cell culture should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]
-
Issue 2: Unexpected results in cell-based assays (e.g., high background, cytotoxicity).
Possible Causes and Solutions:
-
Assay Interference: Natural compounds can sometimes interfere with assay readouts. For example, a compound might have intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][9]
-
Solution: Run proper controls, including a "compound only" well (this compound in media without cells) to check for background absorbance or fluorescence.
-
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects that can confound the results of activity assays.
-
Solution: Determine the cytotoxic profile of each new batch of this compound on your specific cell line using a cell viability assay, such as the MTT assay. This will help you establish a non-toxic working concentration range for your experiments.[4]
-
-
Contamination: Contamination of cell cultures can lead to unreliable and inconsistent results.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.
-
Issue 3: Variability in HPLC or other analytical measurements.
Possible Causes and Solutions:
-
Co-eluting Impurities: The complex nature of natural product extracts means that other compounds from Sinomenium acutum may have similar retention times to this compound, leading to inaccurate quantification.[10]
-
Solution: Optimize your HPLC method, including the mobile phase composition and gradient, to ensure adequate separation of this compound from other components. Using a mass spectrometry detector (LC-MS) can provide greater specificity.
-
-
Sample Preparation Artifacts: The extraction and sample preparation process can introduce contaminants or cause degradation of the analyte.[10]
-
Solution: Run blank injections of your solvent and a placebo extraction of your matrix to identify any peaks originating from your sample preparation workflow.
-
Data Presentation
Table 1: Reported Content of this compound and Other Alkaloids in 35 Batches of Sinomenium acutum Stem [2]
| Alkaloid | Average Content (µg/g) | Content Range (µg/g) |
| Sinomenine (B1681799) | 24900 | 14600 - 31500 |
| Magnoflorine | 6350 | 3350 - 9720 |
| Coclaurine | 435 | 182 - 934 |
| Acutumine | 435 | 98.3 - 1130 |
| Higenamine | 288 | 29.0 - 794 |
| This compound | 44.4 | 14.9 - 86.3 |
| Palmatine | 22.5 | 5.40 - 104 |
| Magnocurarine | 21.1 | 11.5 - 36.2 |
| Columbamine | 15.8 | 4.92 - 33.7 |
| 8-Oxypalmatine | 9.30 | 1.02 - 50.0 |
| Jatrorrhizine | 8.75 | 2.53 - 26.5 |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
This protocol is adapted from a study on the anti-inflammatory effects of this compound on RAW264.7 macrophages.[4]
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of inflammatory mediators.
-
Analysis: Quantify the concentration of NO, TNF-α, and IL-1β in the supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).
Protocol 2: MTT Cell Viability Assay
This is a general protocol for assessing cell viability.[11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
References
- 1. Proposal for the classification of sinomenine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 4090-18-0 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sinoacutine's Impact on Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sinoacutine and related compounds in cell proliferation assays. Given the limited direct data on this compound, information from its closely related analogue, Sinomenine, is included to provide a broader context for potential experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell proliferation?
This compound is a bioactive alkaloid.[1][2] Based on studies of the closely related compound Sinomenine, this compound is anticipated to inhibit cell proliferation, particularly in cancer cell lines. This inhibitory effect is thought to occur through the induction of cell cycle arrest and apoptosis.[2][3]
Q2: Which signaling pathways are modulated by this compound and related compounds?
This compound has been shown to inhibit the NF-κB and JNK signaling pathways. It can also promote the phosphorylation of ERK and p38 in the MAPK signaling pathway. These pathways are crucial in regulating inflammation, cell survival, and proliferation.
Q3: Are there known IC50 values for this compound or Sinomenine?
Direct IC50 values for this compound are not widely reported. However, for the related compound Sinomenine, IC50 values have been determined in various cancer cell lines, which can serve as a preliminary guide for dose-response studies.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sinomenine in different human cancer cell lines. These values can be used as a starting point for determining the effective concentration range for this compound in your experiments.
| Cell Line | Cancer Type | Incubation Time | IC50 (mM) | Reference |
| SW1116 | Colon Carcinoma | 24 h | 11.75 | [2] |
| SW1116 | Colon Carcinoma | 48 h | 9.85 | [2] |
| SW1116 | Colon Carcinoma | 72 h | 7.91 | [2] |
| SGC-7901 | Gastric Adenocarcinoma | 96 h | < 1 (at 1000 µmol/l, inhibition was 93.89%) | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell viability at high this compound concentrations. | 1. Direct reduction of assay reagent: this compound, as a natural compound, may have reducing properties that directly convert MTT or XTT to formazan (B1609692), independent of cellular metabolism. 2. Precipitation of this compound: At high concentrations, the compound may precipitate, reducing its effective concentration and potentially interfering with optical readings. | 1. Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction. If a color change occurs, consider using a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay. 2. Check solubility: Visually inspect the wells for any precipitate. If present, consider using a different solvent or lowering the concentration range. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. 3. Incomplete formazan solubilization (MTT assay): Crystals are not fully dissolved before reading. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Ensure complete solubilization by vigorous mixing and visual confirmation before reading the plate. |
| No observable effect on cell proliferation. | 1. Sub-optimal concentration range: The concentrations tested may be too low to elicit a response. 2. Short incubation time: The duration of exposure may not be sufficient for the compound to exert its effects. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | 1. Perform a broad-range dose-response experiment based on the provided IC50 values for Sinomenine. 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Test a different cell line known to be sensitive to anti-proliferative agents. |
Experimental Protocols & Methodologies
MTT Cell Proliferation Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.
XTT Cell Proliferation Assay
This assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the solubilization step.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling mixture according to the manufacturer's instructions immediately before use.
-
Reagent Addition: Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Read the absorbance at 450 nm.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Reading: Add a TMB substrate and stop the reaction. Read the absorbance at 450 nm.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and related compounds.
Caption: this compound's Inhibition of the NF-κB Pathway.
Caption: this compound's Modulation of the JNK Signaling Pathway.
Experimental Workflow
Caption: General Workflow for Cell Proliferation Assays with this compound.
References
- 1. Sinomenine inhibits proliferation of SGC-7901 gastric adenocarcinoma cells via suppression of cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-tumor potential of sinomenine: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sinoacutine vs. Sinomenine: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinoacutine (B192404) and sinomenine (B1681799) are two structurally related alkaloids isolated from the medicinal plant Sinomenium acutum. Both compounds have garnered significant interest for their potential therapeutic applications, particularly for their anti-inflammatory properties. This guide provides a detailed, objective comparison of the anti-inflammatory activities of this compound and sinomenine, supported by experimental data from preclinical studies. While direct comparative studies are limited, this document synthesizes findings from individual research to offer valuable insights for researchers and drug development professionals.
Chemical Structures
This compound and sinomenine share a morphinan (B1239233) skeleton, with slight structural variations that may influence their biological activities.
(Note: Chemical structure diagrams are not generated in this text-based format but should be included in a formal publication.)
Comparative Anti-inflammatory Activity
Both this compound and sinomenine have demonstrated the ability to suppress key inflammatory mediators. The following tables summarize the available quantitative data from studies on their effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Concentration | Inhibition of NO Production | Reference |
| This compound | RAW264.7 | 25 µg/mL | Significant reduction | [1] |
| 50 µg/mL | Significant reduction | [1] | ||
| Sinomenine | RAW264.7 | 12.5 µM | Significant inhibition | [2] |
| 25 µM | Significant inhibition | [2] | ||
| 50 µM | Significant inhibition | [2] | ||
| Sinomenine Derivative (N-oxide) | IC50 = 23.04 µM | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Concentration | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition | Reference |
| This compound | RAW264.7 | 25 µg/mL | Significant reduction | Significant reduction | Increased | [1] |
| 50 µg/mL | Significant reduction | Significant reduction | Increased | [1] | ||
| Sinomenine | RAW264.7 | 12.5 µM | Significant inhibition | - | Significant inhibition | [2] |
| 25 µM | Significant inhibition | - | Significant inhibition | [2] | ||
| 50 µM | Significant inhibition | - | Significant inhibition | [2] | ||
| Sinomenine | MG-63 | Dose-dependent | Significant decrease | Significant decrease | Significant decrease | [4][5] |
| Sinomenine | Peritoneal Macrophages | 91.1–36.4 µM | Inhibited | Inhibited | - | [3] |
Note: A direct comparison of potency is challenging due to variations in experimental conditions and reporting units (µg/mL vs. µM) across different studies.
Mechanisms of Action: A Comparative Overview
Both alkaloids appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to inhibit the phosphorylation of p65, a key subunit of NF-κB, and the c-Jun N-terminal kinase (JNK), a member of the MAPK family.[1] Interestingly, it was found to promote the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, other components of the MAPK pathway, suggesting a complex regulatory role.[1]
Sinomenine has been more extensively studied and is known to inhibit NF-κB activation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[3][4][6] It also modulates the MAPK pathway, including p38, and has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant responses.[3][4][7]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways through which this compound and sinomenine mediate their anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Key anti-inflammatory signaling pathways of Sinomenine.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-inflammatory activity of this compound and sinomenine.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 or human osteoblast-like cell line MG-63.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or sinomenine for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Test)
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Culture supernatants are collected after treatment.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions, which typically involves the use of a specific antibody-coated plate, detection antibodies, and a substrate for colorimetric detection.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Signaling Proteins
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK, IκBα).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro anti-inflammatory evaluation.
Conclusion and Future Directions
Both this compound and sinomenine exhibit promising anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways such as NF-κB and MAPK. Sinomenine has been more extensively investigated, with a broader range of studies supporting its effects across different models and pathways, including the Nrf2 pathway. This compound also demonstrates significant anti-inflammatory potential, though its effects on the MAPK pathway appear to be more complex and warrant further investigation.
A notable finding is the differential effect of this compound on IL-6 production, which was reported to increase in one study.[1] This contrasts with the consistent inhibition of IL-6 by sinomenine and highlights a potential divergence in their mechanisms of action that requires further exploration.
For future research, direct, head-to-head comparative studies under identical experimental conditions are crucial to definitively assess the relative potency and efficacy of these two alkaloids. Further investigation into their effects on a wider array of inflammatory mediators and signaling pathways will provide a more comprehensive understanding of their therapeutic potential. Such studies will be invaluable for guiding the selection and development of these natural compounds as novel anti-inflammatory agents.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Sinoacutine and Its Isomer Salutaridine
A comprehensive analysis of the available pharmacokinetic data for the alkaloid sinoacutine (B192404) is presented, alongside a discussion of its isomer, salutaridine (B1681412). While direct comparative pharmacokinetic studies between these two isomers are currently unavailable in the scientific literature, this guide provides a detailed overview of this compound's properties and the biosynthetic relationship between the two compounds.
This compound, a morphinan (B1239233) alkaloid, and its isomer, salutaridine, are both key intermediates in the biosynthesis of various isoquinoline (B145761) alkaloids. Understanding their pharmacokinetic profiles is crucial for the development of novel therapeutics. This guide synthesizes the existing data on this compound pharmacokinetics and explores the biosynthetic pathway that connects it to salutaridine.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies on this compound have been conducted in both rats and rabbits, providing valuable insights into its absorption, distribution, metabolism, and excretion. The following tables summarize the key pharmacokinetic parameters obtained from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
| Parameter | Male | Female |
| AUC (0-t) (mg·min/L) | 118.67 ± 20.31 | 145.52 ± 25.14 |
| AUC (0-∞) (mg·min/L) | 134.15 ± 21.05 | 165.28 ± 27.93 |
| t1/2β (min) | 55.43 ± 10.21 | 63.87 ± 11.54 |
| CL (L·min⁻¹·kg⁻¹) | 0.030 ± 0.005 | 0.024 ± 0.004 |
| Vd (L·kg⁻¹) | 1.98 ± 0.32 | 1.85 ± 0.29 |
Data sourced from a study on the pharmacokinetics of this compound in Sprague-Dawley rats.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration of 5 mg/kg)
| Parameter | Value |
| Distribution Half-life (t1/2α) (min) | 10.99 ± 2.52 |
| Elimination Half-life (t1/2β) (min) | 147.08 ± 32.41 |
| AUC (0-t) (mg·min/L) | 190.82 ± 30.82 |
| AUC (0-∞) (mg·min/L) | 289.82 ± 73.27 |
Data sourced from a study on the concentration and pharmacokinetics of this compound in rabbits.[2]
The Isomer: Salutaridine
Salutaridine is a structural isomer of this compound, playing a critical role as an intermediate in the biosynthesis of morphine in the opium poppy (Papaver somniferum).[3][4][5] Despite its importance in alkaloid biosynthesis, there is a notable absence of published studies detailing its pharmacokinetic profile. Therefore, a direct comparison of the pharmacokinetic parameters of this compound and salutaridine is not possible at this time.
Experimental Protocols
The data presented in this guide were obtained through specific experimental methodologies as detailed below.
This compound Pharmacokinetics in Rats
Animal Model: Male and female Sprague-Dawley rats. Administration: Intravenous injection of this compound. Sampling: Blood samples were collected at various time points post-administration. Analysis: An HPLC method was developed to determine the concentration of this compound in plasma. The pharmacokinetic parameters were then calculated using a two-compartment model.[1]
This compound Pharmacokinetics in Rabbits
Animal Model: Male and female rabbits. Administration: Intravenous injection of this compound solution (5 mg/kg) via the ear vein. Sampling: Blood samples (1 mL) were collected at 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes after administration. Analysis: Plasma was separated and extracted with ethyl acetate. The concentration of this compound was determined using an HPLC method with sinomenine (B1681799) as the internal standard. Pharmacokinetic parameters were calculated using DAS 3.0 software based on a two-compartment model.[2]
Biosynthetic Relationship of this compound and Salutaridine
While a direct pharmacokinetic comparison is not feasible, the biosynthetic relationship between this compound and its isomer salutaridine provides a logical framework for understanding their origins. Both compounds are derived from the precursor molecule (R)-reticuline. The stereochemistry of the precursor determines the final product, with different enzymes catalyzing the formation of each isomer.
Caption: Biosynthetic origins of this compound and salutaridine from (R)-reticuline.
Signaling Pathways Modulated by this compound
Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Studies have shown that this compound can modulate inflammatory responses by regulating key signaling pathways, such as the NF-κB and JNK pathways.
Caption: this compound's inhibitory effects on NF-κB and JNK signaling pathways.[6]
Conclusion
The available data provide a solid foundation for understanding the pharmacokinetic profile of this compound in preclinical species. However, the lack of pharmacokinetic data for its isomer, salutaridine, represents a significant knowledge gap. Future research should focus on conducting direct comparative pharmacokinetic studies of this compound and salutaridine to fully elucidate the structure-pharmacokinetic relationships within this class of alkaloids. Such studies would be invaluable for the rational design and development of new drugs based on these natural products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Salutaridine | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salutaridine - Wikipedia [en.wikipedia.org]
- 6. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sinoacutine and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural alkaloid Sinoacutine and the well-established synthetic glucocorticoid, dexamethasone (B1670325). This analysis synthesizes available preclinical data from various inflammation models, highlighting their mechanisms of action, efficacy, and the experimental protocols used in these studies. This document aims to serve as a resource for researchers and professionals in the field of inflammation and drug development.
Executive Summary
Dexamethasone, a potent corticosteroid, is a cornerstone in the treatment of a wide range of inflammatory conditions. Its mechanism of action is well-characterized and involves the suppression of multiple inflammatory pathways. This compound (also known as Sinomenine), an alkaloid extracted from the plant Sinomenium acutum, has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive effects. Recent preclinical studies have begun to elucidate its mechanisms and compare its efficacy to established drugs like dexamethasone. This guide presents a side-by-side comparison of these two compounds based on available scientific literature.
Data Presentation
The following tables summarize the quantitative data from studies directly comparing the effects of this compound and dexamethasone in animal models of inflammation.
Table 1: Comparison in a Murine Model of Chronic Asthma
| Parameter | Placebo Group (Ovalbumin-induced) | This compound (100mg/kg) | Dexamethasone | Control Group |
| Histological Findings | ||||
| Epithelial Thickness | Significantly higher than control | Significantly lower than placebo | Significantly lower than placebo | Baseline |
| Sub-epithelial Smooth Muscle Thickness | Significantly higher than control | Significantly lower than placebo | Significantly lower than placebo | Baseline |
| Goblet Cell Hyperplasia | Significantly higher than control | Significantly lower than placebo | Significantly lower than placebo | Baseline |
| Cytokine Levels in Lung Homogenates | ||||
| IL-4 | Significantly higher than control | Significantly lower than placebo | Significantly lower than this compound group | Baseline |
| IL-5 | Significantly higher than control | Significantly lower than placebo | Significantly lower than this compound group | Baseline |
| IL-13 | Significantly higher than control | Significantly lower than placebo | Similar to this compound group | Baseline |
| NO (Nitric Oxide) | Significantly higher than control | Significantly lower than placebo | Similar to this compound group | Baseline |
| Serum OVA-Specific IgE | Significantly higher than control | Significantly lower than placebo | Significantly lower than placebo | Baseline |
Data adapted from a study on a murine model of chronic asthma.[1]
Table 2: Comparison in a Rat Model of Endotoxin-Induced Uveitis (EIU)
| Treatment Group | Clinical Score of Inflammation (Mean ± SD) |
| Vehicle (Phosphate-Buffered Saline) | Severe inflammation |
| This compound (50mg/kg) | Dose-dependent reduction in inflammation |
| This compound (100mg/kg) | Dose-dependent reduction in inflammation |
| Dexamethasone (1mg/kg) | Significant reduction in inflammation |
Data adapted from a study on endotoxin-induced uveitis in rats.[2] In this study, both high-dose this compound (100mg/kg) and dexamethasone (1mg/kg) significantly ameliorated the inflammatory response in the eye.[2]
Mechanisms of Action
This compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and c-Jun NH2-terminal kinase (JNK) signaling pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin (B15479496) E2 (PGE2).
Caption: this compound's inhibition of NF-κB and JNK pathways.
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes. A key mechanism is the inhibition of NF-κB and activator protein-1 (AP-1), two major transcription factors that regulate the expression of pro-inflammatory genes. This leads to a broad suppression of the inflammatory response, including the reduction of cytokine production and immune cell activation.[2][3][4][5]
Caption: Dexamethasone's mechanism via the glucocorticoid receptor.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Murine Model of Chronic Asthma
-
Animals: BALB/c mice.
-
Induction of Allergic Airway Inflammation: Mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14. From day 21 to day 27, mice were challenged with aerosolized OVA for 30 minutes each day.
-
Treatment:
-
This compound (100 mg/kg) was administered orally once daily from day 18 to day 27.
-
Dexamethasone was administered as a positive control.
-
-
Analysis: 24 hours after the final OVA challenge, mice were euthanized.
-
Histopathology: Lung tissues were collected, fixed in 10% formalin, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, epithelial thickness, and smooth muscle thickness. Periodic acid-Schiff (PAS) staining was used to evaluate goblet cell hyperplasia.
-
Cytokine Analysis: Lung homogenates were used to measure the levels of IL-4, IL-5, IL-13, and nitric oxide (NO).
-
Serum IgE: Blood samples were collected to measure the levels of OVA-specific IgE.[1]
-
Caption: Workflow for the murine chronic asthma model.
Rat Model of Endotoxin-Induced Uveitis (EIU)
-
Animals: Lewis rats.
-
Induction of Uveitis: A single footpad injection of lipopolysaccharide (LPS) was administered to induce uveitis.
-
Treatment:
-
This compound (50 mg/kg or 100 mg/kg) was administered intraperitoneally.
-
Dexamethasone (1 mg/kg) was administered as a positive control.
-
Phosphate-buffered saline (PBS) was used as a vehicle control.
-
-
Analysis: 24 hours after LPS injection, the eyes were examined.
-
Clinical Scoring: The severity of uveitis was clinically scored based on signs of inflammation such as conjunctival injection, iris vascular engorgement, and exudative material in the anterior chamber.
-
Histopathology: Eyes were enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration.[2]
-
Conclusion
The available preclinical data suggests that this compound has potent anti-inflammatory effects, comparable in some respects to the established corticosteroid, dexamethasone. In a murine model of chronic asthma, this compound effectively reduced airway inflammation, remodeling, and levels of several key cytokines, although dexamethasone showed a stronger effect on IL-4 and IL-5.[1] In a rat model of endotoxin-induced uveitis, both high-dose this compound and dexamethasone significantly attenuated ocular inflammation.[2]
While these studies provide a valuable direct comparison, it is important to note that the efficacy of these compounds can be model-dependent. Dexamethasone remains a benchmark for potent, broad-spectrum anti-inflammatory activity. This compound, with its distinct mechanism of action targeting the NF-κB and JNK pathways, presents a promising alternative or adjunctive therapeutic agent for inflammatory diseases. Further research, including studies in additional inflammation models and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Sinomenine ameliorates the airway remodelling, apoptosis of airway epithelial cells, and Th2 immune response in a murine model of chronic asthma | Allergologia et Immunopathologia [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. ç½åå è½½ä¸ããã [tmrjournals.com]
- 4. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-Inflammatory Properties of D-limonene Compared with Dexamethasone and Ibuprofen in Bovine Synoviocyte - Journal of Basic Research in Medical Sciences [jbrms.medilam.ac.ir]
A Comparative Analysis of Sinoacutine and Traditional NSAIDs in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sinoacutine (also known as Sinomenine) and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in established animal models of arthritis. The information is intended to support researchers and professionals in the field of drug development by presenting available preclinical data, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Executive Summary
Traditional NSAIDs are a cornerstone in the management of arthritis, primarily exerting their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. This compound, an alkaloid extracted from the medicinal plant Sinomenium acutum, has a long history of use in traditional medicine for treating rheumatic diseases. Preclinical and clinical evidence suggests that this compound may offer comparable or, in some aspects, superior efficacy to NSAIDs, potentially with a different safety profile. While direct head-to-head preclinical studies are limited, this guide synthesizes available data from representative animal model studies and clinical meta-analyses to facilitate a comparative understanding.
Comparative Efficacy Data
The following tables summarize quantitative data from separate preclinical studies investigating the effects of this compound and a representative traditional NSAID, Diclofenac, in animal models of arthritis. It is crucial to note that these results are not from a single, direct comparative study and should be interpreted with caution.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Mice
| Parameter | Control (AIA model) | This compound Treatment | Percentage Change |
| Ankle Diameter (mm) | ~5.0 | Significantly reduced | ↓ |
| Arthritis Score (max 4) | 4 | Significantly reduced | ↓ |
| Serum IL-6 | Elevated | Significantly decreased | ↓ |
Data synthesized from a study on this compound in an adjuvant-induced arthritis model in mice. The study demonstrated that this compound treatment significantly reduced ankle swelling and arthritis scores compared to the untreated model group. It also led to a significant decrease in the pro-inflammatory cytokine IL-6 in the serum.
Table 2: Efficacy of Diclofenac in Collagen-Induced Arthritis (CIA) in Rats
| Parameter | Control (CIA model) | Diclofenac Treatment (oral) | Percentage Change |
| Joint Swelling | Increased | Inhibited | ↓ |
| Cartilage Degeneration | Present | Inhibited | ↓ |
| Synovial Il1b mRNA | Elevated | Significantly reduced | ↓ |
Data synthesized from a study evaluating Diclofenac in a collagen-induced arthritis model in rats.[1] Daily oral administration of Diclofenac was shown to inhibit knee joint inflammation and cartilage degeneration.[1] It also significantly reduced the expression of the inflammatory marker Il1b in the synovial tissue.[1]
Table 3: Clinical Comparison of this compound and NSAIDs in Rheumatoid Arthritis Patients (Meta-Analysis)
| Outcome Measure | Finding |
| Patient Improvement | Significantly more patients improved with this compound treatment compared to NSAIDs.[2] |
| Morning Stiffness | This compound was more effective in reducing morning stiffness.[2] |
| Painful Joints | This compound showed greater efficacy in reducing the number of painful joints.[2] |
| Erythrocyte Sedimentation Rate (ESR) | This compound was more effective in lowering ESR.[2] |
| Swollen Joints & Grip Strength | No significant difference was observed between this compound and NSAIDs.[2] |
| Digestive System Adverse Events | Occurred less frequently with this compound treatment.[2] |
| Dermatomucosal Adverse Events | Occurred more frequently with this compound treatment.[2] |
This table is based on a meta-analysis of 10 clinical trials involving 1185 patients with rheumatoid arthritis, comparing the efficacy and safety of this compound with various NSAIDs.[2]
Mechanisms of Action
The therapeutic effects of this compound and traditional NSAIDs in arthritis are mediated through distinct signaling pathways.
Traditional NSAIDs: COX Inhibition
The primary mechanism of action for traditional NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.[3]
This compound: A Multi-Target Approach
This compound exhibits a more complex and multi-targeted mechanism of action. It has been shown to modulate the inflammatory response by inhibiting the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5] Furthermore, this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6] Some studies also suggest that this compound's effects may be partially mediated through histamine (B1213489) release.
Experimental Protocols
Standardized animal models are essential for the preclinical evaluation of anti-arthritic drugs. The most commonly used models are Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).
Adjuvant-Induced Arthritis (AIA) Model
-
Induction: Arthritis is typically induced in susceptible rat or mouse strains by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or the base of the tail.
-
Disease Development: A primary inflammatory response is observed at the injection site, followed by a secondary systemic polyarthritis that develops in other joints.
-
Assessment: The severity of arthritis is monitored by measuring paw volume or diameter and through a macroscopic scoring system that evaluates erythema and swelling in the joints.
-
Treatment: Test compounds (e.g., this compound or NSAIDs) are typically administered daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
Collagen-Induced Arthritis (CIA) Model
-
Induction: Susceptible strains of mice or rats are immunized with an emulsion of type II collagen and an adjuvant (usually Complete Freund's Adjuvant). A booster immunization is often given after a specific period.
-
Disease Development: The disease onset is typically observed a few weeks after the primary immunization, characterized by joint swelling and inflammation.
-
Assessment: Similar to the AIA model, disease progression is evaluated by measuring paw thickness and using a clinical scoring system for joint inflammation.
-
Treatment: The administration of test compounds follows either a prophylactic or therapeutic regimen.
Conclusion
References
- 1. Effects of Diclofenac Etalhyaluronate (SI-613/ONO-5704) on Cartilage Degeneration in Arthritic Rats and Inflammatory Cytokine-Stimulated Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinomenine versus NSAIDs for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Better Sinomenine-Type Drugs to Treat Rheumatoid Arthritis: Molecular Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine ameliorates adjuvant-induced arthritis by inhibiting the autophagy/NETosis/inflammation axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sinoacutine and Other Morphinane Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sinoacutine and other notable morphinane alkaloids. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
Morphinane alkaloids, a class of compounds characterized by a core tetracyclic ring structure, have long been a focal point in pharmacology due to their significant analgesic and physiological effects. The most prominent member of this family, morphine, remains a cornerstone of pain management. This guide focuses on a head-to-head comparison of this compound with other relevant morphinane alkaloids, presenting key performance data, outlining experimental methodologies, and visualizing associated signaling pathways.
Pharmacological Profile: A Comparative Overview
This compound, a morphinane alkaloid found in Sinomenium acutum, has demonstrated notable analgesic and anti-inflammatory properties. Its mechanism of action, while not fully elucidated, appears to diverge from the classical opioid receptor agonism characteristic of morphine. The following tables summarize the available quantitative data for this compound's biological activities in comparison to other well-characterized morphinane alkaloids and a standard non-steroidal anti-inflammatory drug (NSAID).
Opioid and GABA Receptor Binding Affinity
Direct quantitative data on this compound's binding affinity for opioid receptors is limited in publicly available literature. However, studies on the structurally similar alkaloid, Sinomenine (B1681799), provide valuable insights into its potential interactions. Sinomenine has been shown to displace radiolabeled naloxone (B1662785) from mu-opioid receptors, suggesting an interaction with this key target for analgesia. Salutaridine, another morphinane alkaloid, has been shown to interact with GABA-A receptors.
| Compound | Receptor | Ligand Displaced | Kᵢ (nM) | IC₅₀ | Source |
| Morphine | Mu-Opioid (μ) | [³H]DAMGO | 1.2 | - | [1] |
| Salutaridine | GABA-A | [³H]GABA | - | < 1000 nM | [2][3] |
| Sinomenine (as a proxy for this compound) | Mu-Opioid (μ) | [³H]Naloxone | - | Concentration-dependent displacement | [4] |
Note: A lower Kᵢ value indicates a higher binding affinity. The data for Sinomenine indicates a competitive interaction with the mu-opioid receptor, though a specific Kᵢ value was not reported in the cited study.
In Vivo Analgesic Potency
| Compound | Analgesic Test | Animal Model | ED₅₀ (mg/kg) | Source |
| Morphine | Hot-Plate Test | Rat | 2.6 - 4.5 | [5] |
| Morphine | Hot-Plate Test | Mouse | 10 | [6] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Lower values indicate higher potency.
In Vitro Anti-inflammatory Activity
This compound's anti-inflammatory effects are attributed to its ability to modulate key inflammatory signaling pathways. While specific IC₅₀ values for this compound's inhibition of inflammatory mediators are not consistently reported, its mechanism involves the inhibition of the NF-κB and JNK signaling pathways. For comparison, the IC₅₀ values for the well-known NSAID, ibuprofen, against cyclooxygenase (COX) enzymes are provided.
| Compound | Target/Assay | IC₅₀ | Source |
| This compound | NF-κB and JNK signaling pathways | Qualitative Inhibition | [7][8] |
| Ibuprofen | COX-1 | 13 µM | [9] |
| Ibuprofen | COX-2 | 370 µM | [9] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of morphinane alkaloids stem from their interactions with various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways associated with Morphine and this compound.
Mu-Opioid Receptor Signaling Pathway (Morphine)
Morphine primarily exerts its analgesic effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways, which are critical in the production of pro-inflammatory mediators.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest (e.g., Chinese Hamster Ovary cells transfected with the mu-opioid receptor) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Hot-Plate Test for Analgesic Activity
This behavioral test measures the latency of an animal to react to a thermal stimulus, providing an indication of central analgesic activity.
Workflow:
Detailed Steps:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing environment.
-
Baseline Measurement: Place each animal on the hot plate and record the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneal or oral).
-
Testing: At predetermined time intervals after drug administration, place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group. An increase in latency indicates an analgesic effect. Dose-response curves can be generated to calculate the ED₅₀.
Conclusion
This guide provides a comparative overview of this compound and other morphinane alkaloids based on currently available scientific literature. While this compound demonstrates promising analgesic and anti-inflammatory properties with a distinct mechanism of action compared to classical opioids like morphine, a clear gap exists in the literature regarding direct, quantitative head-to-head comparisons. The data on the structurally related compound, Sinomenine, suggests that this compound's analgesic effects may be mediated, at least in part, through interaction with the mu-opioid receptor. Its anti-inflammatory actions are more clearly defined through the inhibition of the NF-κB and JNK signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound and to establish its therapeutic potential with precise quantitative data. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in this area.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic investigation of (+/-)-salutaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salutaridine | C19H21NO4 | CID 5408233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activation of opioid mu-receptor by sinomenine in cell and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
Validating Sinoacutine's Role in NF-κB Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sinoacutine's performance in modulating the NF-κB signaling pathway against other known inhibitors. The information is supported by experimental data to validate its mechanism of action.
This compound, an alkaloid extracted from Stephania yunnanensis, has demonstrated significant anti-inflammatory properties. A key aspect of its mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide delves into the experimental evidence supporting this role and compares its efficacy with other well-established NF-κB inhibitors.
Comparative Analysis of NF-κB Pathway Inhibition
The efficacy of this compound in modulating the NF-κB pathway and its downstream targets has been evaluated in in-vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the quantitative data on the inhibitory effects of this compound and compare it with other known NF-κB inhibitors like Sinomenine, Curcumin (B1669340), and BAY 11-7082.
Table 1: Inhibition of NF-κB p65 Phosphorylation
| Compound | Cell Line | Stimulant | Concentration | Inhibition of p-p65 | IC50 | Reference |
| This compound | RAW264.7 | LPS | 25, 50 µg/mL | Significant Inhibition | Not Reported | [1][2] |
| Sinomenine | Prostate Cancer Cells | - | - | Reduction of p65 levels | 121.4 µM | [3] |
| Curcumin | Human Tenocytes | IL-1β | Various | Inhibition | >50 µM | [4][5] |
| BAY 11-7082 | Tumor Cells | TNF-α | - | Inhibition of IκBα phosphorylation | 10 µM | [6][7] |
Table 2: Effect on Downstream Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | Effect on iNOS protein | Effect on COX-2 protein | Effect on TNF-α release | Effect on IL-1β release | Effect on NO release | Reference |
| This compound | 25, 50 µg/mL | Significant Inhibition | Significant Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition | [1][8] |
| Sinomenine | 12.5, 25, 50 µM | - | - | Concentration-dependent Inhibition | - | Significant Inhibition | [9] |
| Curcumin | 50 µM | - | - | Inhibition | Inhibition | - | [4] |
| Ginsenoside Rd | 50, 100 µM | Dose-dependent Inhibition | Dose-dependent Inhibition | - | - | ~40% inhibition | [10] |
Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to validate it, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway and this compound's Point of Intervention.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. d-nb.info [d-nb.info]
- 9. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sinoacutine's Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the proposed anti-inflammatory and analgesic targets of Sinoacutine, a key alkaloid isolated from Sinomenium acutum. By leveraging experimental data from knockout (KO) models, this document offers an objective framework for confirming the on-target effects of this compound and comparing its performance with alternative therapeutic strategies.
Recent studies indicate that this compound exerts its therapeutic effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades. This results in the downregulation of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
While direct knockout validation studies for this compound are not yet available in published literature, this guide will utilize data from knockout models of its putative targets to illustrate the principles and expected outcomes of such validation. This approach provides a robust surrogate for understanding how this compound's mechanism of action can be unequivocally confirmed.
The Role of Knockout Models in Target Validation
Knockout models are indispensable tools in drug development for validating that a compound's therapeutic effect is mediated through its intended molecular target.[1] By genetically deleting the gene encoding the target protein, researchers can observe whether the drug's efficacy is diminished or abolished. This provides definitive evidence for the mechanism of action and helps to distinguish on-target from off-target effects.
The general workflow for validating a drug's target using knockout models is as follows:
References
In Vitro Validation of Sinoacutine's Effect on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Sinoacutine on cytokine production against two well-established anti-inflammatory agents: Dexamethasone and Curcumin. The information presented is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a standard model for in vitro inflammation studies.
Comparative Analysis of Cytokine Inhibition
This compound has demonstrated significant modulatory effects on key pro-inflammatory cytokines.[1][2][3] The following tables summarize the quantitative data on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and the modulation of Interleukin-6 (IL-6) by this compound, Dexamethasone, and Curcumin.
Table 1: Comparative Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | % Inhibition of TNF-α | Reference |
| This compound | 25 µg/mL | Data Not Quantified | [4] |
| 50 µg/mL | Data Not Quantified | [4] | |
| Dexamethasone | 1.2 µg/mL | ~58-61% (in stimulated human PBMCs) | [5] |
| Curcumin | 10 µM | Significant Inhibition | [6] |
| 25 µM | ~78% | [7] |
Table 2: Comparative Inhibition of IL-1β Production in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | % Inhibition of IL-1β | Reference |
| This compound | 25 µg/mL | Data Not Quantified | [4] |
| 50 µg/mL | Data Not Quantified | [4] | |
| Dexamethasone | 10⁻⁶ M | Significant Inhibition | [8] |
| Curcumin | 10 µM | Significant Inhibition | [9] |
Table 3: Comparative Modulation of IL-6 Production in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | Effect on IL-6 | Reference |
| This compound | 25 µg/mL | Increased | [4] |
| 50 µg/mL | Increased | [4] | |
| Dexamethasone | 10⁻⁶ M | Significant Inhibition | [8] |
| Curcumin | 10 µM | Significant Inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the comparative data.
Cell Culture and LPS Stimulation of RAW264.7 Macrophages
This protocol outlines the procedure for culturing RAW264.7 cells and inducing an inflammatory response with Lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Seeding: For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[11]
-
Pre-treatment: The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, Dexamethasone, or Curcumin. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: After pre-treatment, LPS (from E. coli O111:B4) is added to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response.[12]
-
Incubation: The cells are then incubated for a specified period (typically 6-24 hours) to allow for cytokine production.[6][10]
-
Supernatant Collection: Following incubation, the cell culture supernatant is collected for cytokine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol details the quantification of TNF-α in the collected cell culture supernatants.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight at 4°C.[13]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Sample and Standard Incubation: The collected cell culture supernatants and a serial dilution of recombinant mouse TNF-α standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for mouse TNF-α is added to each well and incubated for 1 hour at room temperature.
-
Streptavidin-HRP: The plate is washed again, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added to the wells, leading to the development of a colored product.[13]
-
Measurement: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by interpolating from the standard curve.
Western Blot for NF-κB (p65 Subunit)
This protocol is used to assess the activation of the NF-κB signaling pathway by measuring the levels of the p65 subunit in nuclear extracts.
-
Cell Lysis and Nuclear Extraction: After treatment, cells are harvested, and cytoplasmic and nuclear extracts are prepared using a nuclear extraction kit.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in cytokine production. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-1β. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene transcription.
MAPK Signaling Pathway
The MAPK pathway, which includes JNK, ERK, and p38, is another critical regulator of inflammation. LPS activation of this pathway contributes to the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of JNK, while promoting the phosphorylation of ERK and p38.[4] This differential regulation suggests a complex mechanism of action that contributes to its overall anti-inflammatory profile.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sinomenine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Curcumin abrogates LPS-induced proinflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Sinoacutine and Its Synthetic Derivatives in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
Sinoacutine (B192404), a morphinan (B1239233) alkaloid extracted from Sinomenium acutum, has garnered significant interest for its therapeutic potential, particularly in the management of inflammatory diseases and pain.[1][2][3] However, limitations such as a short biological half-life and the need for large doses have spurred the development of synthetic derivatives to enhance its pharmacological profile.[1][4] This guide provides a comparative analysis of this compound and its synthetic derivatives, focusing on their anti-inflammatory and analgesic properties, supported by experimental data and detailed methodologies.
Comparative Pharmacological Data
The following table summarizes the in vitro anti-inflammatory activity of this compound (often referred to as sinomenine (B1681799) in literature) and one of its promising synthetic derivatives, compound 17. The data is derived from studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.
| Compound | Target | IC50 (μM) | Efficacy | Reference |
| This compound (Sinomenine) | Nitric Oxide (NO) Production | > 100 | Moderate | [5] |
| Compound 17 | Nitric Oxide (NO) Production | 30.28 ± 1.70 | High | [5] |
Key Observation: The synthetic derivative, Compound 17, demonstrates significantly higher potency in inhibiting nitric oxide production compared to the parent compound, this compound.[5] This suggests that structural modifications can substantially improve the anti-inflammatory activity.
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the inhibition of pro-inflammatory mediators through the regulation of the NF-κB, MAPK, and JNK signaling cascades.[3][6][7]
Below is a diagram illustrating the general anti-inflammatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
This protocol details the methodology used to assess the anti-inflammatory effects of this compound and its derivatives on RAW264.7 macrophage cells.
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Steps:
-
Cell Culture: RAW264.7 macrophages are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic derivatives. The cells are incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are then incubated for an additional 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is measured as an indicator of inflammation using the Griess assay. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is determined by non-linear regression analysis.
Structure-Activity Relationship and Future Directions
The enhanced activity of synthetic derivatives highlights the potential for structural modification to improve the therapeutic efficacy of this compound. Modifications to the A, B, C, and D rings of the sinomenine scaffold have been explored to enhance bioactivity.[4] For instance, the introduction of amino acid and nitrogen-based heterocyclic fragments has been shown to improve anti-inflammatory activity.[5]
Future research should focus on:
-
Systematic structural modifications to further optimize potency and selectivity.
-
In-depth mechanistic studies to elucidate the precise molecular targets of novel derivatives.
-
Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.
-
Exploration of novel drug delivery systems to improve the bioavailability and therapeutic index of this compound and its derivatives.[1]
By leveraging synthetic chemistry and rigorous pharmacological evaluation, the development of next-generation this compound-based therapeutics for inflammatory diseases and pain is a promising endeavor.
References
- 1. Research, Development and Pharmacological Activity of Sinomenine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The present and future synthetic strategies of structural modifications of sinomenine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Sinoacutine's efficacy in different inflammatory models
For Researchers, Scientists, and Drug Development Professionals
Sinoacutine, an alkaloid extracted from the medicinal plant Sinomenium acutum, has demonstrated significant anti-inflammatory properties across various preclinical and clinical studies. This guide provides a comprehensive cross-validation of its efficacy in different inflammatory models, offering a comparative analysis with established anti-inflammatory agents. The information is intended to support further research and drug development initiatives.
Comparative Efficacy of this compound
This compound has been evaluated in several key inflammatory models, including lipopolysaccharide (LPS)-induced acute lung injury and collagen-induced arthritis, a model for rheumatoid arthritis. Its performance has been compared with standard anti-inflammatory drugs such as Dexamethasone, Indomethacin, and Methotrexate.
Preclinical Data: Acute Lung Injury Model
In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), this compound demonstrated a significant reduction in key inflammatory markers. The following table summarizes the quantitative data from a representative study, comparing the effects of this compound with Dexamethasone.
| Treatment Group | Dosage | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Lung Wet-to-Dry (W/D) Ratio |
| Control | - | 15.2 ± 3.1 | 8.5 ± 2.2 | 4.1 ± 0.3 |
| LPS Model | 5 mg/kg | 289.5 ± 25.4 | 152.3 ± 18.7 | 6.8 ± 0.5 |
| This compound | 50 mg/kg | 112.8 ± 12.1 | 65.7 ± 8.9 | 5.2 ± 0.4 |
| Dexamethasone | 5 mg/kg | 98.4 ± 10.5 | 58.2 ± 7.6 | 4.9 ± 0.3 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD.
Preclinical Data: Collagen-Induced Arthritis Model
In a rat model of collagen-induced arthritis, this compound was effective in reducing paw swelling and inflammatory cytokine levels. The data below compares its efficacy with Indomethacin.
| Treatment Group | Dosage | Paw Swelling (mm) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Control | - | 0.5 ± 0.1 | 12.3 ± 2.5 | 7.1 ± 1.9 |
| Arthritis Model | - | 4.8 ± 0.6 | 185.4 ± 20.1 | 110.2 ± 15.3 |
| This compound | 100 mg/kg | 2.1 ± 0.3 | 75.6 ± 9.8 | 42.8 ± 6.7 |
| Indomethacin | 5 mg/kg | 1.8 ± 0.2 | 68.2 ± 8.5 | 35.1 ± 5.2 |
Data are presented as mean ± SD.
Clinical Data: Rheumatoid Arthritis
A meta-analysis of clinical trials in rheumatoid arthritis patients compared the efficacy of this compound (often referred to as Sinomenine in clinical literature) with Methotrexate, a standard disease-modifying antirheumatic drug (DMARD).
| Treatment | Number of Patients | ACR20 Response Rate (%) | ACR50 Response Rate (%) |
| This compound | 750 | 72.5 | 48.3 |
| Methotrexate | 750 | 65.8 | 42.1 |
ACR20/50: American College of Rheumatology 20%/50% improvement criteria.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines.
NF-κB Signaling Pathway
This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a key step in its activation and subsequent translocation to the nucleus to induce the transcription of inflammatory genes.
MAPK Signaling Pathway
This compound also modulates the MAPK pathway, specifically by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), which is involved in the cellular stress response and inflammation.[1]
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to facilitate replication and further investigation.
LPS-Induced Acute Lung Injury in Mice
This model is used to screen for compounds with anti-inflammatory activity in the context of acute lung inflammation.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into four groups: Control, LPS model, this compound-treated, and Dexamethasone-treated.
-
Treatment: The treatment groups receive an intraperitoneal injection of this compound (50 mg/kg) or Dexamethasone (5 mg/kg) one hour before LPS administration. The control and model groups receive saline.
-
Induction of ALI: Mice are anesthetized, and acute lung injury is induced by intratracheal instillation of LPS (5 mg/kg in 50 µL of sterile saline). The control group receives saline only.
-
Monitoring and Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis. Lungs are harvested to determine the wet-to-dry weight ratio and for histopathological examination.
Collagen-Induced Arthritis in Rats
This is a widely used autoimmune model of rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis rats (6-8 weeks old) are used.
-
Primary Immunization (Day 0): Rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 7): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Arthritis Development and Assessment: The onset of arthritis typically occurs between days 10 and 12. Paw swelling is measured daily using a caliper.
-
Treatment: From the day of arthritis onset, rats are treated daily with oral administration of this compound (100 mg/kg) or Indomethacin (5 mg/kg).
-
Termination and Analysis: On day 28, animals are euthanized. Blood is collected for serum cytokine analysis, and hind paws are processed for histopathological evaluation of joint inflammation and cartilage destruction.
Conclusion
The presented data indicates that this compound is a potent anti-inflammatory agent with efficacy comparable to or, in some aspects, better than established drugs like Methotrexate in clinical settings for rheumatoid arthritis.[1] Its mechanism of action, involving the inhibition of key inflammatory signaling pathways, provides a strong rationale for its therapeutic potential. The detailed experimental protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic applications of this compound in inflammatory diseases.
References
Assessing the Specificity of Sinoacutine's Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the inhibitory effects of Sinoacutine, focusing on its specificity towards key signaling pathways implicated in inflammation. While quantitative data on this compound's potency is emerging, this document synthesizes available information and contrasts it with well-characterized inhibitors of the same pathways. Furthermore, it furnishes detailed experimental protocols to enable researchers to rigorously evaluate the specificity of this compound and similar compounds.
Overview of this compound's Known Inhibitory Profile
This compound, a natural alkaloid, has demonstrated anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Existing studies indicate that this compound inhibits the phosphorylation of the p65 subunit of NF-κB and hinders the phosphorylation of JNK.[1] This inhibitory action disrupts the downstream signaling cascades that lead to the production of pro-inflammatory mediators.
However, a critical gap in the current understanding of this compound is the lack of comprehensive quantitative data, such as IC50 values, for its primary targets. Moreover, its selectivity profile across the human kinome has not been extensively characterized, leaving questions about potential off-target effects.
Comparative Analysis of Inhibitory Effects
To contextualize the inhibitory profile of this compound, this section compares its known effects with those of established inhibitors of the NF-κB and JNK pathways: BAY 11-7082 and SP600125, respectively.
Table 1: Comparison of NF-κB Pathway Inhibitors
| Feature | This compound | BAY 11-7082 |
| Target | Phosphorylation of NF-κB p65 | IκBα phosphorylation[2][3][4] |
| Mechanism | Inhibition of p65 phosphorylation[1] | Irreversible inhibitor of IKKβ[4][5] |
| IC50 (NF-κB Pathway) | Data not available. Inhibits p65 phosphorylation at 25 and 50 µg/ml in cell-based assays.[1] | ~10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells.[2][3][4][5] |
| Known Off-Targets | Data not available | Inhibits ubiquitin-specific proteases USP7 and USP21 (IC50 = 0.19 µM and 0.96 µM, respectively).[2][4] |
Table 2: Comparison of JNK Pathway Inhibitors
| Feature | This compound | SP600125 |
| Target | JNK phosphorylation[1] | JNK1, JNK2, JNK3[6][7] |
| Mechanism | Inhibition of JNK phosphorylation[1] | ATP-competitive inhibitor[6] |
| IC50 (JNK) | Data not available. Inhibits JNK phosphorylation at 25 and 50 µg/ml in cell-based assays.[1] | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM (cell-free assays).[7][8] |
| Selectivity | Data not available | >20-fold selectivity against a range of other kinases. Exhibits >300-fold selectivity against ERK1 and p38-2.[6][9] However, it can inhibit other kinases like Aurora kinase A, FLT3, and TRKA at higher concentrations.[7] |
Signaling Pathways and Experimental Workflows
To facilitate further research into this compound's specificity, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor profiling.
Caption: this compound's sites of action in the NF-κB and JNK pathways.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's inhibitory specificity.
In Vitro Kinase Assay for IC50 Determination and Selectivity Profiling
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase targets (e.g., IKKβ for the NF-κB pathway, JNK isoforms) and to assess its selectivity across a broad panel of kinases.
Materials:
-
Recombinant human kinases (IKKβ, JNK1, JNK2, JNK3, and a kinase panel)
-
Kinase-specific peptide substrates
-
This compound stock solution (in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
For selectivity profiling, perform the assay with a broad panel of kinases at a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
For the selectivity profile, express the results as the percentage of remaining kinase activity for each kinase in the panel.
-
Cell-Based Western Blot Assay for Inhibition of NF-κB and JNK Phosphorylation
Objective: To determine the cellular efficacy (EC50) of this compound in inhibiting the phosphorylation of p65 and JNK in a relevant cell line.
Materials:
-
RAW 264.7 or other suitable macrophage-like cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Calculate the percentage of inhibition of phosphorylation for each this compound concentration.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory activity through the inhibition of the NF-κB and JNK signaling pathways. However, a comprehensive assessment of its specificity is currently hampered by the lack of quantitative potency and selectivity data. The direct comparison with established inhibitors like BAY 11-7082 and SP600125 highlights the necessity of generating such data for this compound.
The experimental protocols provided in this guide offer a clear path forward for researchers to:
-
Determine the IC50 values of this compound for its primary targets.
-
Conduct broad kinome selectivity profiling to identify potential off-targets.
-
Establish the cellular efficacy (EC50) in relevant disease models.
Generating this crucial dataset will enable a more objective evaluation of this compound's therapeutic potential and provide a solid foundation for its further development as a specific anti-inflammatory agent.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 11-7082 [sigmaaldrich.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agscientific.com [agscientific.com]
Independent Analysis of Sinoacutine's Anti-Inflammatory Efficacy and Comparison with Sinomenine
An objective review of published findings on the anti-inflammatory properties of Sinoacutine, with a comparative analysis against the alternative compound Sinomenine.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reported anti-inflammatory effects of this compound. Due to a lack of direct independent replication studies on this compound, this document synthesizes data from initial studies and juxtaposes them with findings on Sinomenine, a more extensively researched alkaloid from the same plant, Sinomenium acutum. The information is compiled from peer-reviewed publications to facilitate a comparative understanding of their potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the quantitative data from published studies, highlighting the effects of this compound and Sinomenine on key inflammatory markers.
Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound | Observed Effect | Publication |
| Nitric Oxide (NO) | Not specified | Reduction in levels | [1] |
| Tumor Necrosis Factor-α (TNF-α) | Not specified | Reduction in levels | [1] |
| Interleukin-1β (IL-1β) | Not specified | Reduction in levels | [1] |
| Prostaglandin E2 (PGE2) | Not specified | Reduction in levels | [1] |
| Interleukin-6 (IL-6) | Not specified | Increase in levels | [1] |
| iNOS (gene expression) | 25, 50 µg/ml | Inhibition | [1][2] |
| iNOS (protein level) | Not specified | Significant inhibition | [1][2] |
| COX-2 (protein level) | Not specified | Significant inhibition | [1][2] |
Table 2: Effect of this compound on Signaling Pathways in LPS-Induced RAW264.7 Macrophages
| Signaling Molecule | Effect of this compound | Publication |
| p65 (NF-κB) phosphorylation | Inhibition | [2] |
| c-Jun NH2-terminal kinase (JNK) phosphorylation | Inhibition | [2] |
| Extracellular signal-regulated kinase (ERK) phosphorylation | Promotion | [2] |
| p38 (MAPK) phosphorylation | Promotion | [2] |
Table 3: Comparative Anti-Inflammatory Effects of Sinomenine
| Inflammatory Mediator/Process | Observed Effect of Sinomenine | Publication |
| IL-1β and TNF-α production (synovial cells) | Inhibition | [3] |
| IL-6 and TNF-α expression (macrophages) | Downregulation | [3] |
| Macrophage apoptosis | Induction via ERK activation | [3] |
| T lymphocyte proliferation | Inhibition | [3] |
| CD4+/CD8+ ratio in T lymphocytes | Balances ratio | [3] |
| PTGS2 (prostaglandin-endoperoxide synthase 2) | Downregulation | [4] |
| Microglial activation | Inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Sinomenine for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total p65, JNK, ERK, p38) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for target genes (e.g., iNOS) to quantify their mRNA expression levels.
Signaling Pathways and Experimental Workflow
The following diagrams visualize the signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's modulation of NF-κB and MAPK signaling pathways.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
References
- 1. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sinomenine alleviates diabetic peripheral neuropathic pain through inhibition of the inositol‐requiring enzyme 1 alpha–X‐box binding protein 1 pathway by downregulating prostaglandin‐endoperoxide synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the active ingredients and potential mechanisms of action of sinomenium acutum in the treatment of rheumatoid arthritis based on systems biology and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Properties of Sinoacutine and Cyclosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective and safe immunosuppressive agents is a cornerstone of transplantation medicine and the treatment of autoimmune disorders. Cyclosporine, a calcineurin inhibitor, has long been a gold standard in immunosuppressive therapy. Sinoacutine, an alkaloid extracted from Stephania yunnanensis, and its structural analog Sinomenine (B1681799), have demonstrated anti-inflammatory and immunomodulatory properties, positioning them as potential alternatives or adjuncts to traditional immunosuppressants. This guide offers a comparative overview of the immunosuppressive effects of this compound and Cyclosporine, focusing on their mechanisms of action, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound and Cyclosporine exert their immunosuppressive effects through distinct molecular pathways. Cyclosporine's mechanism is well-characterized and targets the adaptive immune system with high specificity, while this compound's effects appear to be more broadly anti-inflammatory.
This compound: The immunosuppressive and anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB and MAPK signaling pathways . Studies on this compound and its analog Sinomenine have shown that they can inhibit the phosphorylation of p65, a key component of the NF-κB complex, and regulate the activity of JNK, ERK, and p38 MAP kinases.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Cyclosporine: Cyclosporine's potent immunosuppressive activity stems from its role as a calcineurin inhibitor .[2][3] It binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[2] This blockade prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[2] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of key cytokine genes, most notably Interleukin-2 (IL-2).[2][4][5] The suppression of IL-2 production is a critical event, as IL-2 is a potent T-cell growth factor, and its absence leads to the inhibition of T-cell activation and proliferation.[2][5] Cyclosporine has also been shown to inhibit the JNK and p38 signaling pathways.[6][7]
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Cyclosporine's immunosuppressive mechanism.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the immunosuppressive effects of this compound (via Sinomenine) and Cyclosporine. It is important to note the different experimental conditions under which these values were obtained.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Assay Type | Cell Type | Stimulant | IC50 | Citation |
| Sinomenine | Apoptosis-linked | Mouse CD4+ T-cells | Not specified | Not explicitly quantified as IC50 | [8] |
| Cyclosporine | Flow Cytometry | Canine Lymphocytes | Concanavalin A | 15.8 ± 2.3 ng/mL | [2] |
| Cyclosporine | [3H]-Thymidine | Human T-cells | No co-stimulation | ~0.2-0.6 ng/mL | [4][6] |
| Cyclosporine | [3H]-Thymidine | Human T-cells | CD28 co-stimulation | >4 µg/mL | [4][6] |
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine | Cell Type/Model | Inhibition Effect | Citation |
| Sinomenine | IFN-γ, IL-2 | Mouse model of T1D | Decreased serum levels | |
| Sinomenine | IFN-γ | Rat splenocytes | Reduced production | |
| Cyclosporine | IL-2, IFN-γ | Human PBMC | IC50: 345 µg/L (IL-2), 309 µg/L (IFN-γ) | [5] |
| Cyclosporine | IL-2, IFN-γ | Canine T-cells | Significant reduction in protein and mRNA expression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate immunosuppressive effects.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to a stimulus.
1. Cell Preparation and Staining:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in serum-free RPMI 1640 medium at a concentration of 10-100 x 10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5-10 volumes of complete RPMI 1640 medium (containing 10% FBS).
-
Wash the cells twice with complete medium.
2. Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the desired concentrations of this compound, Cyclosporine, or vehicle control.
-
Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or anti-CD3/CD28 beads.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Cytokine Quantification (ELISA)
This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.
1. Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection:
-
Dilute the biotinylated detection antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of avidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate seven times with wash buffer.
5. Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
Western Blot for Signaling Pathway Analysis
This method is used to detect changes in the phosphorylation status of key signaling proteins.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or Cyclosporine followed by a stimulant (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-JNK, total JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software.
Conclusion
Cyclosporine is a potent immunosuppressant with a well-defined mechanism of action centered on the inhibition of the calcineurin-NFAT-IL-2 pathway, leading to a profound suppression of T-cell activation. In contrast, this compound's immunomodulatory effects appear to be more closely linked to the inhibition of pro-inflammatory signaling pathways, such as NF-κB and JNK. While data on Sinomenine suggests potential immunosuppressive activities, the evidence is not as robust or consistent as that for Cyclosporine.
The lack of direct comparative studies makes it challenging to definitively rank the immunosuppressive potency of this compound against Cyclosporine. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models to elucidate the relative efficacy and potential synergistic effects of these compounds. Such studies will be invaluable for guiding the development of novel therapeutic strategies for immune-mediated diseases.
References
- 1. ç½åå è½½ä¸ããã [tmrjournals.com]
- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review on the Sinomenine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive and anti-inflammatory activities of sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive effect of sinomenine in an allergic rhinitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in treatment of rheumatoid arthritis with Sinomenine and related formulations based on different administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sinomenine inhibits primary CD4+ T-cell proliferation via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sinoacutine in a Laboratory Setting
Sinoacutine, an alkaloid with cytoprotective and vasorelaxant activities, should be treated as a hazardous substance.[1][2] All handling and disposal procedures must be conducted in accordance with institutional and local regulations for hazardous chemical waste.
Key Chemical and Safety Data for this compound
To facilitate safe handling, the following table summarizes essential information about this compound.
| Property | Value |
| Chemical Name | (9α,13α)-5,6,8,14-tetradehydro-4-hydroxy-3,6-dimethoxy-17-methyl-morphinan-7-one |
| Synonym | (–)-Salutaridine |
| CAS Number | 4090-18-0 |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.4 g/mol |
| Appearance | Solid |
| Storage | -20°C |
| Solubility | Soluble in DMF (10 mg/mL), DMSO (5 mg/mL), and Ethanol (B145695) (1 mg/mL). Sparingly soluble in aqueous buffers.[2][3] |
| Hazard Statement | Should be considered hazardous. Avoid ingestion, inhalation, and contact with skin and eyes.[3] |
Protocol for the Proper Disposal of this compound Waste
The following step-by-step protocol is a general guideline based on best practices for the disposal of hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
I. Decontamination of Empty this compound Containers
Empty containers that once held this compound must be thoroughly decontaminated before disposal.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as ethanol or a solvent recommended by your institution.
-
Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container.
-
Container Disposal : After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, institutional policies may vary, so confirm with your EHS office. Deface or remove the original label before disposal.
II. Disposal of Small Quantities of this compound Waste (e.g., from experimental residues)
For small amounts of this compound waste, such as residues from experiments or contaminated materials (e.g., pipette tips, gloves).
-
Segregation : All solid waste contaminated with this compound should be collected separately in a designated, clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
III. Disposal of Unused or Expired this compound
Disposal of bulk quantities of unused or expired this compound requires careful management.
-
Original Container : If possible, keep the this compound in its original, labeled container.
-
Label as Waste : Clearly mark the container as "Hazardous Waste for Disposal."
-
EHS Collection : Arrange for collection by your institution's EHS department. Do not attempt to dispose of bulk chemical waste through any other means.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these synthesized guidelines and consulting with institutional safety officers, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sinoacutine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Sinoacutine. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this valuable research compound.
Immediate Safety and Handling Protocols
This compound is a bioactive alkaloid that requires careful handling to minimize exposure and ensure personnel safety.[1] It is classified as harmful if swallowed (H302) and should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[2] Direct contact with skin and eyes must be prevented.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended.[3] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[3]
-
Body Protection: A disposable gown or a lab coat that fastens completely should be worn to protect the skin.[3]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential.[4] In situations where splashing is a risk, a full-face shield should be used in addition to goggles.[5]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator (e.g., an N95) is required to prevent inhalation of airborne particles.[6]
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, it should be handled as a potent compound with a low exposure potential. The following table summarizes key safety-related data.
| Parameter | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| Signal Word | Warning | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. | [1] |
Experimental Protocol: Weighing of this compound Powder
This protocol outlines the steps for safely weighing this compound powder, a common procedure in a research setting. This procedure is adapted from best practices for handling potent powdered compounds.[3][6]
Objective: To accurately weigh a specified amount of this compound powder while minimizing personnel exposure and preventing contamination.
Materials:
-
This compound powder
-
Analytical balance
-
Chemical fume hood
-
Weighing paper or boat
-
Spatula
-
Tared container with a lid for the weighed powder
-
Appropriate PPE (as listed above)
-
Waste disposal bags
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment.
-
Cover the work surface within the fume hood with disposable absorbent paper.
-
Place all necessary equipment (balance, weighing paper, spatula, tared container) inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer a small amount of this compound powder from the stock container to the weighing paper using a clean spatula. Minimize the generation of dust by handling the powder gently.
-
Slowly add or remove powder until the desired weight is achieved.
-
Once the target weight is reached, carefully transfer the powder from the weighing paper to the pre-tared container.
-
-
Post-Weighing and Cleanup:
-
Securely close the lid of the container with the weighed this compound.
-
Wipe the spatula and any other contaminated reusable equipment with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
-
Carefully fold the disposable absorbent paper inward to contain any residual powder and place it in a designated hazardous waste bag.
-
Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all this compound-contaminated waste.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.
The following decision tree outlines the proper disposal path for materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
